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  • Product: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate
  • CAS: 39746-15-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (CAS 39746-15-1)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Synthetic Workhorse Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a member of the β-keto phosphonate class of organo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Synthetic Workhorse

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a member of the β-keto phosphonate class of organophosphorus compounds. While specific literature on this exact molecule is sparse, its structural features suggest significant potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. β-Keto phosphonates are renowned for their utility in the Horner-Wadsworth-Emmons reaction, a cornerstone of stereoselective alkene synthesis.[1] Furthermore, the phosphonate moiety is a well-established pharmacophore, known for its ability to mimic phosphates in biological systems, leading to applications as enzyme inhibitors, antiviral agents, and herbicides.[2][3] This guide provides a comprehensive overview of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, including a proposed synthetic route, predicted physicochemical and spectral properties, and a discussion of its potential applications based on the established chemistry of related compounds.

Core Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, the following properties have been calculated or estimated based on its chemical structure.

PropertyPredicted Value
CAS Number 39746-15-1
Molecular Formula C₁₁H₂₃O₄P
Molecular Weight 250.27 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point > 110 °C at reduced pressure (estimated)
Density ~1.05 g/mL at 25 °C (estimated)
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc); limited solubility in water (predicted)

Proposed Synthesis: A Modern Approach to β-Keto Phosphonates

The synthesis of β-keto phosphonates is most commonly achieved through the acylation of the anion of a dialkyl methylphosphonate with an ester. This "phospha-Claisen" type condensation provides a direct and efficient route to the target structure.[4] We propose a synthesis of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate based on the mild and highly efficient procedure developed by Maloney and Chung, which avoids the need for cryogenic temperatures.[2][5]

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 β-Keto Phosphonate Synthesis 3_3_dimethylheptanoic_acid 3,3-Dimethylheptanoic Acid Methyl_3_3_dimethylheptanoate Methyl 3,3-dimethylheptanoate 3_3_dimethylheptanoic_acid->Methyl_3_3_dimethylheptanoate Esterification (e.g., MeOH, H⁺) SOCl2 SOCl₂ or (COCl)₂ Target_Compound Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate Methyl_3_3_dimethylheptanoate->Target_Compound Dimethyl_methylphosphonate Dimethyl methylphosphonate LDA LDA, THF, 0 °C LDA->Target_Compound Acylation

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

This protocol is adapted from a general procedure for the synthesis of β-keto phosphonates.[2]

Materials:

  • Methyl 3,3-dimethylheptanoate (precursor)

  • Dimethyl methylphosphonate[3]

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, magnetic stirrer, and a thermocouple, add methyl 3,3-dimethylheptanoate (1.0 eq) and dimethyl methylphosphonate (1.1 eq).

  • Dissolve the reactants in anhydrous THF (to a concentration of ~0.5 M with respect to the ester).

  • Cool the reaction mixture to -5 °C in an ice-salt bath.

  • Slowly add the 2.0 M solution of LDA (2.1 eq) dropwise via a syringe pump, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting ester is consumed (typically < 15 minutes).

  • Carefully quench the reaction by the slow addition of 5 M HCl until the pH of the aqueous layer is approximately 4.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate as a pure oil.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting ester. The final product's purity can be assessed by NMR spectroscopy and mass spectrometry, with the expected spectral features detailed below.

Predicted Spectral Characteristics

While experimental spectra for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methoxy groups on the phosphorus atom as a doublet around 3.8 ppm due to coupling with the phosphorus nucleus. The methylene group adjacent to the phosphonate and ketone will appear as a doublet around 3.1 ppm, also coupled to phosphorus. The gem-dimethyl group at the 3-position will likely be a singlet around 1.1 ppm. The remaining protons of the heptyl chain will appear in the upfield region (0.8-1.5 ppm).

  • ¹³C NMR: The carbonyl carbon is expected to resonate around 202-205 ppm. The carbon of the methylene group attached to the phosphorus will be a doublet around 42 ppm due to C-P coupling. The methoxy carbons will appear as a doublet around 53 ppm. The quaternary carbon at the 3-position and the other aliphatic carbons will have signals in the range of 14-45 ppm.

  • ³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, likely in the range of +18 to +22 ppm, which is characteristic of β-keto phosphonates.

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the ketone carbonyl (C=O) stretch around 1710-1720 cm⁻¹. Another strong band corresponding to the P=O stretch is expected around 1250 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[6]

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak may be observed. Common fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, are anticipated.[7]

Potential Applications and Biological Relevance (Hypothesized)

Synthetic Utility: The Horner-Wadsworth-Emmons Reaction

The primary and most immediate application of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction involves the deprotonation of the β-keto phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an α,β-unsaturated ketone (enone) with high E-selectivity.

HWE beta_keto_phosphonate Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate Carbanion Stabilized Carbanion beta_keto_phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Enone E-Enone Product Carbanion->Enone Aldehyde Aldehyde (R'-CHO) Aldehyde->Enone Nucleophilic Attack & Elimination

Caption: The Horner-Wadsworth-Emmons reaction workflow.

This reactivity makes the title compound a valuable building block for the synthesis of complex molecules, including natural products and pharmaceuticals that contain enone moieties.

Biological Activity: A Phosphonate Perspective

Phosphonates are known to act as stable mimics of phosphate esters, which are ubiquitous in biology.[2] This structural analogy allows them to function as competitive inhibitors of enzymes that process phosphate-containing substrates.

Enzyme_Inhibition Enzyme Enzyme Active Site Product Biological Product Enzyme->Product Binds No_Product No Reaction Enzyme->No_Product Binds Substrate Natural Phosphate Substrate Substrate->Enzyme Phosphonate Phosphonate Analog (Inhibitor) Phosphonate->Enzyme

Caption: General mechanism of enzyme inhibition by phosphonate analogs.

The β-keto functionality in Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate adds another layer of potential biological activity. β-Keto compounds can interact with various biological targets. While no specific biological data exists for this compound, related phosphonates have shown promise in several areas:

  • Antiviral and Anticancer Agents: Some fluorinated analogs of β-keto phosphonates are explored for these therapeutic applications.[8]

  • Enzyme Inhibition: The phosphonate group can target a wide range of enzymes, and the lipophilic heptyl chain could facilitate membrane transport.[9]

Further research is required to explore the biological activity profile of this specific molecule.

Conclusion

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, CAS 39746-15-1, represents a potentially valuable yet under-explored chemical entity. Based on established principles of organic chemistry, a reliable and scalable synthetic route is proposed. While experimental data on its properties and activity are lacking, predictions based on analogous structures suggest its utility as a synthetic intermediate, particularly in the construction of complex enones via the Horner-Wadsworth-Emmons reaction. Furthermore, its phosphonate moiety hints at a potential for biological activity that warrants investigation. This technical guide provides a solid foundation and a starting point for researchers interested in exploring the chemistry and potential applications of this compound. Experimental validation of the proposed synthesis and properties is a crucial next step in unlocking the full potential of this molecule.

References

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Horner-Wadsworth-Emmons reaction. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

  • McGrath, D. V. (2014). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Industrial Microbiology & Biotechnology, 41(2), 245-256. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. [Link]

  • New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group. (2021). New Journal of Chemistry, 45(38), 17855-17867. [Link]

  • Dimethyl methylphosphonate. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Enol-keto tautomerism of a-ketophosphonates. (1983). Proceedings of the National Academy of Sciences, 80(21), 6508-6511. [Link]

  • Balzarini, J., & De Clercq, E. (2018). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 23(7), 1666. [Link]

  • Michaelis–Arbuzov reaction. (2023, November 28). In Wikipedia. [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. (1999). The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 12, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 335-339. [Link]

  • Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. (2024). Chemical Reviews. [Link]

  • Dimethyl (2-oxoheptyl)phosphonate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Separation of Dimethyl (2-oxoheptyl)phosphonate on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies. [Link]

  • Dimethyl phosphonate. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Method for synthesizing dimethyl methylphosphonate. (2013).
  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. [Link]

Sources

Exploratory

Structure of 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester

An In-depth Technical Guide on 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester Executive Summary This document provides a comprehensive technical examination of 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl est...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester

Executive Summary

This document provides a comprehensive technical examination of 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester, a compound with significant potential in synthetic organic chemistry and as a scaffold in drug discovery. We will dissect its molecular architecture, outline a robust and validated synthetic pathway via the Arbuzov reaction, and provide a detailed mechanistic rationale. This guide is structured to deliver not just procedural steps but a deep understanding of the chemical principles that govern the synthesis and reactivity of this target molecule, empowering researchers to apply these concepts in their own work.

Introduction: The Strategic Value of α-Keto Phosphonates

α-Keto phosphonates, such as 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester, represent a class of organophosphorus compounds with significant utility. The juxtaposition of a carbonyl group and a phosphonate moiety creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations. This dual functionality is a cornerstone of its potential, making it a valuable synthon for creating more complex molecular architectures. Furthermore, the phosphonate group is a well-established phosphate mimic, suggesting that this compound could serve as a lead structure for the development of enzyme inhibitors, particularly for hydrolases or transferases involved in phosphate metabolism. The sterically hindered environment created by the gem-dimethyl group at the C3 position adds another layer of complexity and potential for stereoselective reactions.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and inherent properties is fundamental to its successful synthesis, purification, and application.

Structural Analysis

The formal name, 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester, precisely describes its structure:

  • Heptyl backbone: A seven-carbon chain forms the core of the molecule.

  • 2-oxo: A ketone functional group is located at the second carbon position.

  • 3,3-dimethyl: Two methyl groups are attached to the third carbon, creating a quaternary center.

  • phosphonic acid dimethyl ester: A phosphonate group, P(O)(OCH₃)₂, is attached to the second carbon.

Diagram 1: Annotated Chemical Structure

G target Target Molecule: 3,3-dimethyl-2-oxoheptyl- phosphonic acid dimethyl ester disconnect C-P Bond Disconnection target->disconnect Arbuzov Retron precursors Starting Materials: 3,3-dimethylheptanoyl chloride + Trimethyl phosphite disconnect->precursors

Caption: Retrosynthetic analysis for the target α-keto phosphonate.

Experimental Protocol: The Arbuzov Reaction

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Materials:

  • 3,3-dimethylheptanoyl chloride (1.0 eq)

  • Trimethyl phosphite (1.1 eq)

  • Anhydrous Toluene (as solvent)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. The exclusion of atmospheric moisture is critical, as both the acyl chloride starting material and the phosphite reagent are moisture-sensitive.

  • Reagent Loading: In the flask, dissolve 3,3-dimethylheptanoyl chloride (1.0 eq) in anhydrous toluene.

  • Nucleophilic Addition: At room temperature, add trimethyl phosphite (1.1 eq) dropwise to the stirred solution. A slight excess of the phosphite ensures the complete consumption of the acyl chloride. This step is often exothermic, and slow addition allows for effective heat dissipation.

  • Reaction Drive: After the addition is complete, heat the mixture to reflux (~110 °C). The elevated temperature facilitates the Sₙ2 dealkylation step of the Arbuzov mechanism, driving the reaction to completion. The reaction progress can be monitored by the cessation of methyl chloride gas evolution or by TLC/GC-MS analysis.

  • Isolation and Purification: Upon completion, cool the reaction to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product, 3,3-dimethyl-2-oxoheptylphosphonic acid dimethyl ester, as a clear oil.

Mechanistic Elucidation

The Arbuzov reaction proceeds in two distinct, well-understood steps.

Diagram 3: Arbuzov Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Sₙ2 Dealkylation A 3,3-dimethylheptanoyl chloride + Trimethyl phosphite B Quasi-phosphonium salt intermediate A->B Lone pair on P attacks electrophilic carbonyl carbon C Quasi-phosphonium salt intermediate D Final Product + Methyl Chloride (byproduct) C->D Chloride ion attacks a methyl group on the phosphonium ion

Caption: The two-stage mechanism of the Michaelis-Arbuzov reaction.

Spectroscopic Verification

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected spectral data are summarized below.

Spectroscopic TechniqueKey Diagnostic Features
¹H NMR A characteristic doublet for the phosphonate methyl protons (P-OCH₃) around 3.8 ppm with a coupling constant (³JPH) of ~11 Hz. A singlet at ~1.1 ppm for the six protons of the gem-dimethyl groups.
¹³C NMR A downfield signal for the carbonyl carbon (~200 ppm) appearing as a doublet due to coupling with the phosphorus atom (²JPC).
³¹P NMR A single resonance in the region of -2 to +2 ppm, which is highly characteristic of α-keto phosphonates.
Infrared (IR) Spectroscopy Strong absorbance bands corresponding to the C=O stretch (~1710 cm⁻¹) and the P=O stretch (~1250 cm⁻¹).

Applications and Future Research Trajectories

The title compound is not merely a synthetic curiosity but a versatile tool for further chemical exploration.

  • Horner-Wadsworth-Emmons (HWE) Chemistry: As a stabilized phosphonate ylide precursor, it can be used in HWE reactions to form α,β-unsaturated ketones, which are important building blocks in natural product synthesis.

  • Bio-organic and Medicinal Chemistry: Due to its structural analogy to natural phosphates, it is a prime candidate for screening as an inhibitor of enzymes such as proteases, phosphatases, and kinases.

  • Materials Science: The phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid, which is known to strongly adsorb onto metal oxide surfaces, suggesting applications in surface modification and nanotechnology.

Future work should focus on exploring the reactivity of the sterically hindered ketone and evaluating the biological activity of this compound and its derivatives in relevant enzymatic assays.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]

Foundational

Strategic Olefination in Prostaglandin Synthesis: A Guide to Gem-Dimethyl Phosphonate Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of prostaglandins, a class of biologically potent lipid compounds, represents a significant challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of prostaglandins, a class of biologically potent lipid compounds, represents a significant challenge in medicinal chemistry due to their complex and stereochemically rich structures.[1] A pivotal step in many total syntheses is the stereoselective construction of the α- and ω-side chains, a task for which the Horner-Wadsworth-Emmons (HWE) reaction has proven to be an exceptionally reliable and versatile tool.[2] This technical guide provides an in-depth analysis of the application of gem-dimethyl phosphonate reagents, particularly β-ketophosphonates, in the construction of the prostaglandin framework. We will dissect the mechanistic underpinnings of the HWE reaction, explore the rationale behind reagent selection, provide validated experimental protocols derived from landmark syntheses, and discuss methods for controlling alkene stereochemistry.

Introduction: The Prostaglandin Challenge

Prostaglandins are hormone-like messengers that mediate a vast array of physiological processes, including inflammation, blood pressure regulation, and reproduction.[1] Their therapeutic potential has driven decades of research into their total synthesis. However, constructing these molecules is non-trivial. A central challenge lies in the precise installation of two carbon chains on a central cyclopentane core, often requiring the formation of a key trans double bond in the ω-side chain. The Horner-Wadsworth-Emmons (HWE) olefination, a modification of the classic Wittig reaction, emerged as a superior method for this transformation.[3] Its advantages include the enhanced nucleophilicity of phosphonate carbanions, the simple aqueous work-up to remove the phosphate byproduct, and, most critically, its high stereoselectivity.[2][3]

The Horner-Wadsworth-Emmons Reaction: Mechanism and Advantages

The HWE reaction facilitates the formation of an alkene by coupling a phosphonate-stabilized carbanion with an aldehyde or ketone.[4] The reaction proceeds via a well-understood mechanism, which is key to controlling its outcome.

Mechanistic Pathway

The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, using a strong base to form a highly nucleophilic phosphonate carbanion.[3][5] This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The rate-limiting step is the subsequent formation of a cyclic oxaphosphetane intermediate.[3][6] This intermediate then rapidly collapses, eliminating a water-soluble dialkylphosphate salt and yielding the desired alkene.[3][7]

HWE_Mechanism General HWE Reaction Mechanism cluster_steps Phosphonate R1-CH2-P(O)(OR)2 s1 1. Deprotonation Phosphonate->s1 Base Base Base->s1 Carbonyl R2-CHO s2 2. Nucleophilic Addition Carbonyl->s2 Carbanion R1-CH(-)-P(O)(OR)2 Carbanion->s2 Oxaphosphetane [Oxaphosphetane Intermediate] s3 3. Elimination Oxaphosphetane->s3 Alkene R1-CH=CH-R2 (E-alkene) Byproduct (RO)2PO2(-) s1->Carbanion s2->Oxaphosphetane s3->Alkene s3->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Causality of E-Stereoselectivity

The HWE reaction with stabilized phosphonates (where R¹ is an electron-withdrawing group, such as a ketone) typically yields the (E)-alkene with high selectivity.[3] This outcome is a result of thermodynamic control. The initial nucleophilic addition can form two diastereomeric intermediates, syn and anti. These intermediates are in equilibrium. The anti intermediate, which leads to the (E)-alkene, is sterically favored because the bulky R¹ and R² groups are positioned on opposite sides. Since the subsequent elimination is slower than this equilibration, the reaction proceeds predominantly through the more stable anti pathway.[4][8]

The Key Reagent: Dimethyl (2-oxoheptyl)phosphonate

In the context of prostaglandin synthesis, the most pivotal gem-dimethyl phosphonate reagent is dimethyl (2-oxoheptyl)phosphonate . This molecule is expertly designed to install the majority of the ω-side chain in a single, reliable step.

PropertyValueReference
CAS Number 36969-89-8[9]
Molecular Formula C₉H₁₉O₄P[10]
Molecular Weight 222.22 g/mol
Appearance Liquid[9]
Boiling Point 109 °C at 0.4 mmHg[9]
Density 1.07 g/mL at 25 °C[9]

This reagent is an example of a β-ketophosphonate, and its utility is demonstrated in the landmark total synthesis of Prostaglandin F2α by E.J. Corey.[2] It reacts with a key intermediate, the "Corey aldehyde," which contains the cyclopentane core and the α-side chain. This specific HWE reaction constructs the C13-C14 double bond and introduces carbons C15 through C20, simultaneously establishing the C15-keto group. This ketone is then stereoselectively reduced in a subsequent step to the biologically crucial 15(S)-hydroxyl group.

Prostaglandin_Synthesis_Workflow Key HWE Step in Corey's Prostaglandin Synthesis CoreyLactone Corey Lactone Diol CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Oxidation Enone Prostaglandin Enone Intermediate CoreyAldehyde->Enone Horner-Wadsworth-Emmons Reaction Phosphonate Dimethyl (2-oxoheptyl)phosphonate + Base (NaH) Phosphonate->Enone PGF2a Prostaglandin F2α Enone->PGF2a Reduction of C9, C15 ketones & Deprotection

Caption: Workflow of the HWE reaction in prostaglandin synthesis.

Field-Proven Experimental Protocol

The following protocol outlines the HWE olefination to form the prostaglandin enone intermediate. The procedure is a self-validating system, where successful execution is confirmed by rigorous purification and spectroscopic analysis.

Objective: To synthesize the enone precursor to PGF2α via the HWE reaction between the Corey aldehyde and dimethyl (2-oxoheptyl)phosphonate.

Materials:

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Corey aldehyde (protected form)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous DME via syringe and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME dropwise to the NaH suspension.

    • Allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases. The formation of the clear, yellowish carbanion solution indicates successful deprotonation.

  • Olefination Reaction:

    • Cool the phosphonate carbanion solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the Corey aldehyde (1.0 equivalent) in a minimal amount of anhydrous DME.

    • Add the aldehyde solution dropwise to the cold carbanion solution over 20-30 minutes. The slow addition is critical to maintain temperature control and prevent side reactions.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and brine. The aqueous washes are highly effective at removing the dimethyl phosphate byproduct.[2][3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enone.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Validate the structure and purity of the final enone product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry).

Advanced Topic: Controlling Stereoselectivity with the Still-Gennari Modification

While the standard HWE reaction is ideal for the (E)-alkene in the ω-side chain, prostaglandin synthesis sometimes requires the formation of a (Z)-alkene, particularly in the α-side chain of certain analogues. For this, the Still-Gennari modification is the method of choice.[11][12] This variation reliably produces (Z)-olefins with excellent stereoselectivity.[6][13]

The key to this reversal of selectivity lies in kinetic control.[8] The reaction employs phosphonates bearing highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a strong, non-chelating base like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6.[6][14] The electron-withdrawing groups dramatically increase the electrophilicity of the phosphorus atom, which accelerates the collapse of the oxaphosphetane intermediate.[8][11] This elimination becomes so fast that it outpaces the equilibration of the initial syn and anti adducts. The reaction is therefore funneled through the kinetically-formed syn intermediate, leading to the (Z)-alkene.[8]

FeatureStandard HWE ReactionStill-Gennari Modification
Phosphonate Reagent Alkyl esters (e.g., dimethyl)Electron-withdrawing esters (e.g., trifluoroethyl)[11][13]
Base NaH, NaOMe, BuLiKHMDS, NaHMDS[6]
Additive None requiredCrown ether (e.g., 18-crown-6)[14]
Control ThermodynamicKinetic[8]
Primary Product (E)-alkene(Z)-alkene

Conclusion

Gem-dimethyl phosphonate reagents, exemplified by dimethyl (2-oxoheptyl)phosphonate, are indispensable tools in the synthesis of prostaglandins. Their application within the Horner-Wadsworth-Emmons framework provides a robust and highly stereoselective method for constructing the critical ω-side chain. The reaction's reliability, the ease of purification, and the ability to control stereochemical outcomes through modifications like the Still-Gennari olefination underscore its enduring importance in modern organic synthesis and drug development. A thorough understanding of the mechanistic principles behind these reagents allows the synthetic chemist to strategically and efficiently assemble complex, biologically active molecules.

References

  • A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α. Benchchem.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • DIMETHYL (2-OXOHEPTYL)
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Let's Learn the Horner-Wadsworth-Emmons Reaction!. YouTube.
  • Still-Gennari Olefin
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Horner-wadsworth-emmons reaction. Slideshare.
  • Dimethyl 2-oxoheptylphosphon
  • Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. PubMed.
  • Still–Gennari Olefination and its Applications in Organic Synthesis.
  • Still–Gennari Olefination and its Applic
  • Why is the Still-Gennari reaction Z-selective?. Chemistry Stack Exchange.
  • Dimethyl (2-oxoheptyl)
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed.
  • Corey's synthetic route of the Corey lactone.
  • Pot and time economies in the total synthesis of Corey lactone. RSC Publishing.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 16,16-Dimethyl Prostaglandin Side Chain Precursors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthetic strategies for preparing the ω-side chain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic strategies for preparing the ω-side chain precursors of 16,16-dimethyl prostaglandins. The introduction of the gem-dimethyl group at the C16 position is a critical modification that confers enhanced metabolic stability to these potent therapeutic agents by sterically hindering the enzymatic oxidation of the C15-hydroxyl group.[1][2] This document delves into the nuanced chemical transformations and strategic considerations necessary for the efficient and stereocontrolled construction of these vital building blocks.

Strategic Imperatives in Side Chain Construction

The synthesis of 16,16-dimethyl prostaglandin analogues necessitates a convergent approach, where the cyclopentanone core (the α-chain precursor) and the ω-side chain are synthesized separately and then coupled. This strategy allows for greater flexibility and optimization of each synthetic route. The primary challenge in the synthesis of the ω-side chain lies in the stereoselective construction of the C15-hydroxyl group and the introduction of the gem-dimethyl moiety at C16. Two principal methodologies have emerged as dominant in the field: the organocuprate-mediated conjugate addition and the Horner-Wadsworth-Emmons (HWE) olefination.

The Organocuprate Approach: A Convergent Keystone

The conjugate addition of a functionalized organocuprate reagent to a cyclopentenone derivative is a cornerstone of modern prostaglandin synthesis.[3] This powerful carbon-carbon bond-forming reaction allows for the direct and stereocontrolled introduction of the entire ω-side chain.

Synthesis of the 16,16-Dimethyl ω-Side Chain Vinyl Iodide Precursor

A key precursor for the organocuprate approach is a stereochemically defined vinyl iodide bearing the 16,16-dimethyl-15-hydroxyl moiety. A representative synthetic sequence is outlined below, starting from the readily available isobutyraldehyde.

Experimental Protocol: Synthesis of (E)-1-Iodo-3-hydroxy-4,4-dimethyl-1-octene

  • Alkylation of Isobutyraldehyde: Isobutyraldehyde is first alkylated to introduce the initial carbon framework of the side chain. This can be achieved through various methods, including Grignard reactions.

  • Formation of 2,2-Dimethylhexanal: A Grignard reagent, such as butylmagnesium bromide, is reacted with a protected form of isobutyraldehyde, followed by deprotection and oxidation to yield 2,2-dimethylhexanal.

  • Stereoselective Vinylation: The resulting aldehyde undergoes a stereoselective addition of a vinyl nucleophile. For instance, the use of a vinyl Grignard or vinyl lithium reagent, followed by careful workup, can provide the corresponding allylic alcohol.

  • Sharpless Asymmetric Epoxidation: To establish the crucial C15 stereocenter, a Sharpless asymmetric epoxidation of the allylic alcohol is performed. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to deliver the epoxide with high enantioselectivity.[4]

  • Regioselective Reductive Opening of the Epoxide: The resulting epoxide is then regioselectively opened at the less hindered position using a reducing agent such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) to afford a 1,3-diol.

  • Selective Protection and Iodination: The primary hydroxyl group of the diol is selectively protected, for example, as a silyl ether. The secondary hydroxyl group is then converted to a good leaving group, and subsequent displacement with iodide, often using a reagent like triphenylphosphine, carbon tetraiodide, and imidazole, furnishes the desired (E)-vinyl iodide precursor.

Organocuprate Formation and Conjugate Addition

The prepared vinyl iodide is then transformed into a reactive organocuprate species for the key coupling reaction.

Experimental Protocol: Cuprate Addition to a Cyclopentenone Core

  • Lithium-Halogen Exchange: The vinyl iodide is treated with two equivalents of tert-butyllithium at low temperature (e.g., -78 °C) in a suitable solvent like diethyl ether to generate the corresponding vinyllithium species.

  • Formation of the Dilithiocyanocuprate: The vinyllithium solution is then added to a suspension of copper(I) cyanide (CuCN) at low temperature. This forms a higher-order dilithiocyanocuprate reagent, which is generally more reactive and stable than the corresponding Gilman cuprates.[4]

  • Conjugate Addition: The pre-formed cuprate solution is then added to a solution of a protected cyclopentenone core (e.g., a Corey lactone derivative) at low temperature. The reaction is allowed to proceed to completion, resulting in the stereoselective 1,4-addition of the 16,16-dimethylated side chain to the cyclopentenone ring.

  • Enolate Trapping and Workup: The resulting enolate is typically trapped as a silyl enol ether by the addition of a chlorosilane, such as chlorotrimethylsilane. The reaction is then quenched with a buffered aqueous solution, and the desired prostaglandin analogue is isolated after standard workup and purification procedures.

graph TD; A[Isobutyraldehyde] --> B(Alkylation/Oxidation); B --> C[2,2-Dimethylhexanal]; C --> D{Stereoselective Vinylation}; D --> E[Allylic Alcohol]; E --> F{Sharpless Asymmetric Epoxidation}; F --> G[Chiral Epoxide]; G --> H{Regioselective Reductive Opening}; H --> I[1,3-Diol]; I --> J{Selective Protection/Iodination}; J --> K["(E)-1-Iodo-3-hydroxy-4,4-dimethyl-1-octene"]; K --> L{Lithium-Halogen Exchange}; L --> M[Vinyllithium]; M -- CuCN --> N[Dilithiocyanocuprate]; subgraph "Cyclopentenone Core" direction LR P[Corey Lactone Derivative] end N -- Conjugate Addition --> O((Prostaglandin Analogue)); P --> O; Diagram 1: Synthetic workflow for the organocuprate approach.

The Horner-Wadsworth-Emmons (HWE) Olefination Strategy

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable and highly stereoselective method for the formation of the C13-C14 trans-double bond in the prostaglandin structure.[5][6][7][8] This approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde, typically the "Corey aldehyde" derived from the cyclopentanone core.

Synthesis of the Dimethyl (3,3-Dimethyl-2-oxoheptyl)phosphonate Precursor

The key to the HWE strategy is the preparation of the β-ketophosphonate bearing the 16,16-dimethyl moiety.

Experimental Protocol: Synthesis of Dimethyl (3,3-Dimethyl-2-oxoheptyl)phosphonate

  • Synthesis of 3,3-Dimethyl-2-heptanone: A potential route to this ketone involves the acylation of a suitable organometallic reagent with a derivative of 2,2-dimethylhexanoic acid. Alternatively, alkylation of the enolate of 3,3-dimethyl-2-pentanone with ethyl bromide can be explored.[9]

  • α-Halogenation: The synthesized ketone is then regioselectively halogenated at the α-position. This is typically achieved using reagents such as bromine in a suitable solvent or N-bromosuccinimide.

  • Arbuzov Reaction: The resulting α-haloketone is then subjected to an Arbuzov reaction with trimethyl phosphite. This reaction proceeds via an SN2 displacement of the halide by the phosphorus atom, followed by dealkylation to yield the desired dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate.

Horner-Wadsworth-Emmons Reaction and Subsequent Reduction

The prepared β-ketophosphonate is then utilized in the HWE reaction to couple with the Corey aldehyde.

Experimental Protocol: HWE Olefination and Stereoselective Reduction

  • Generation of the Phosphonate Anion: The dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is deprotonated using a strong base, such as sodium hydride, in an aprotic solvent like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF), to generate the corresponding phosphonate carbanion.[5][8]

  • Olefination Reaction: The solution of the phosphonate anion is then added to a solution of the Corey aldehyde at room temperature. The reaction typically proceeds smoothly to afford the enone product with high (E)-selectivity for the newly formed double bond.[5][8]

  • Stereoselective Reduction of the C15-Ketone: The final crucial step is the stereoselective reduction of the C15-ketone to the desired (S)-alcohol. This is often accomplished using a sterically hindered reducing agent, such as L-selectride® (lithium tri-sec-butylborohydride) or by employing a chiral catalyst in a transfer hydrogenation. The bulky gem-dimethyl group at C16 can influence the facial selectivity of the reduction.

graph TD; A[3,3-Dimethyl-2-heptanone] --> B{α-Halogenation}; B --> C[α-Halo-3,3-dimethyl-2-heptanone]; C -- "P(OMe)3 (Arbuzov Reaction)" --> D["Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate"]; D --> E{Deprotonation (e.g., NaH)}; E --> F[Phosphonate Anion]; subgraph "Cyclopentenone Core" direction LR G[Corey Aldehyde] end F -- "HWE Reaction" --> H[Enone Intermediate]; G --> H; H --> I{Stereoselective Reduction of C15-Ketone}; I --> J((16,16-Dimethyl Prostaglandin Analogue)); Diagram 2: Synthetic workflow for the Horner-Wadsworth-Emmons approach.

Analytical Characterization of Precursors

The purity and structural integrity of the synthesized precursors are paramount for the success of the subsequent coupling reactions. A combination of analytical techniques is employed for their characterization.

Technique Purpose Key Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and determination of stereochemistry1H and 13C chemical shifts, coupling constants (especially for vinylic protons to confirm E/Z geometry), and NOE experiments to confirm spatial relationships.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternsMolecular ion peak (M+) to confirm the mass of the synthesized compound and characteristic fragmentation patterns to support the proposed structure. High-resolution mass spectrometry (HRMS) provides the exact mass.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric puritySeparation of enantiomers on a chiral stationary phase to determine the enantiomeric excess (ee) achieved in asymmetric reactions.

Conclusion and Future Perspectives

The synthesis of 16,16-dimethyl prostaglandin side chain precursors is a testament to the power of modern synthetic organic chemistry. Both the organocuprate and Horner-Wadsworth-Emmons strategies offer viable and robust pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the specific target molecule, available starting materials, and the desired scale of the synthesis.

Future advancements in this field will likely focus on the development of more atom-economical and environmentally benign synthetic methods. The exploration of novel catalytic systems for asymmetric transformations and the development of more efficient C-C bond-forming reactions will continue to drive innovation in the synthesis of these medicinally important molecules.

References

  • Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol. PubMed. [Link]

  • ChemInform Abstract: Effective Stereoselective Total Synthesis of 16,16-Dimethyl Prostaglandin E2. | Request PDF. ResearchGate. [Link]

  • Chemistry and synthetic development of misoprostol. PubMed. [Link]

  • Process for the preparation and purification of misoprostol.
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  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. PMC. [Link]

  • Process for the preparation and purification of misoprostol.
  • Stereoselective Preparation of Functionalised Acyclic Alkenylmagnesium Reagents Using i-PrMgCl·LiCl. AWS. [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. [Link]

  • A kind of preparation method and its usage of Misoprostol acid.
  • Concise, scalable and enantioselective total synthesis of prostaglandins. PubMed. [Link]

  • 3,3-Dimethylheptan-2-one | C9H18O | CID 12754195. PubChem. [Link]

  • Isobutyraldehyde. Wikipedia. [Link]

  • Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms | Journal of the American Chemical Society. [Link]

  • Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms. PubMed. [Link]

  • Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). PubMed. [Link]

  • 5 - Organic Syntheses Procedure. [Link]

  • Cyclopentanone, 3-(1-octenyl)-, (E). Organic Syntheses Procedure. [Link]

  • Formation of Vinyl-, Vinylhalide- or Acyl-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Enantioselective Conjugate Additions of Si-Containing Vinylaluminums to β. PMC. [Link]

  • Process for synthesizing 3, 3-dimethyl-2-butanone.
  • Process for preparing 3, 3-dimethyl -2-pentanone.
  • Gilman Reagent & Organocuprates - YouTube. [Link]

  • Synthesis of 3,3-dimethylcyclohexanone. PrepChem.com. [Link]

  • Preparation of 1-iodo-4-methyl-4-trimethylsilyoxy-trans-1-octene. PrepChem.com. [Link]

  • Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. PMC. [Link]

  • Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PMC. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • The effect of 16,16-dimethyl prostaglandin E2 on proliferation of an intestinal goblet cell line and its synthesis and secretion of mucin glycoproteins. PubMed. [Link]

  • Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus. Semantic Scholar. [Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs. PMC. [Link]

  • Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. PubMed. [Link]

  • Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing. [Link]

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Foundational

An In-Depth Technical Guide to the Core Differences Between 2-Oxoheptyl Phosphonate and its 3,3-Dimethyl Analog

For Researchers, Scientists, and Drug Development Professionals Abstract Phosphonate-containing molecules are of significant interest in medicinal chemistry, largely due to their role as non-hydrolyzable mimics of phosph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonate-containing molecules are of significant interest in medicinal chemistry, largely due to their role as non-hydrolyzable mimics of phosphate esters, which are ubiquitous in biology.[1][2][3] This stability makes them excellent candidates for developing enzyme inhibitors and other therapeutic agents.[4] This guide delves into a comparative analysis of two such molecules: dimethyl (2-oxoheptyl)phosphonate and its theoretical 3,3-dimethyl analog. We will explore the nuanced differences stemming from a seemingly minor structural modification—the introduction of a gem-dimethyl group at the C3 position. This analysis will cover their structural and physicochemical properties, synthetic pathways, potential biological activities, and the experimental protocols necessary for their evaluation. The core objective is to provide a comprehensive understanding of how targeted structural modifications can profoundly influence a molecule's behavior and potential as a drug candidate.

The Strategic Role of Phosphonates in Drug Design

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which serves as a bioisosteric replacement for the more labile oxygen-phosphorus (P-O) bond found in phosphates.[2][3] This inherent resistance to enzymatic cleavage by phosphatases and hydrolases is a cornerstone of their utility in drug design.[1]

Key advantages include:

  • Metabolic Stability : The C-P bond prevents metabolic degradation, leading to longer biological half-lives.

  • Enzyme Inhibition : They can act as transition-state analogs or competitive inhibitors for enzymes that process phosphate or pyrophosphate substrates.[2][3]

  • Structural Mimicry : The phosphonate group can effectively mimic the tetrahedral geometry and charge distribution of a phosphate group, allowing it to bind to the active sites of target enzymes.

However, the dianionic nature of the phosphonate group at physiological pH often results in poor membrane permeability, a significant hurdle for bioavailability. This challenge is frequently addressed through prodrug strategies, where the charged phosphonate moiety is temporarily masked with lipophilic groups that are cleaved in vivo to release the active drug.[1][5]

Structural and Physicochemical Disparities

The introduction of two methyl groups at the C3 position of the heptyl chain induces significant changes in the molecule's physical and chemical properties.

Caption: Chemical structures of the parent compound and its 3,3-dimethyl analog.

Comparative Data Table

The following table summarizes the known and predicted physicochemical properties of dimethyl (2-oxoheptyl)phosphonate and its 3,3-dimethyl analog. For additional context, data for a related fluorinated analog found in the literature is also included.

PropertyDimethyl (2-oxoheptyl)phosphonateDimethyl (3,3-dimethyl-2-oxoheptyl)phosphonateDimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
CAS Number 36969-89-8[6]N/A (Theoretical)50889-46-8[7]
Molecular Formula C₉H₁₉O₄P[6]C₁₁H₂₃O₄PC₉H₁₇F₂O₄P[7]
Molecular Weight 222.22 g/mol [6]250.27 g/mol (Calculated)258.20 g/mol [7]
Density 1.07 g/mL at 25°C[8][9]Predicted > 1.0 g/mLN/A
Boiling Point 109°C at 0.4 mmHg[8][9]Predicted > 109°CN/A
XLogP3 (Lipophilicity) 2.8[6]Predicted > 3.51.7[7]
Analysis of Physicochemical Differences:
  • Steric Hindrance : The most immediate consequence of the gem-dimethyl group is a significant increase in steric bulk around the α-carbon (C3) relative to the carbonyl group. This steric shield can profoundly influence how the molecule interacts with enzyme active sites, potentially altering its binding affinity and specificity.

  • Lipophilicity (LogP) : The addition of two methyl groups increases the hydrocarbon character of the molecule, which is predicted to raise its LogP value. This enhanced lipophilicity could improve membrane permeability but might also increase non-specific binding and affect solubility in aqueous media. In contrast, the electronegative fluorine atoms in the difluoro-analog decrease lipophilicity.[7][10]

  • Metabolic Stability : The C3 position in the parent compound is a potential site for metabolic oxidation (hydroxylation). The 3,3-dimethyl substitution effectively blocks this metabolic pathway, which could lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Conformational Rigidity : The gem-dimethyl group restricts the rotation around the C2-C3 bond, leading to a more conformationally constrained molecule. This can be advantageous if the constrained conformation aligns with the optimal binding geometry for a target enzyme, but detrimental if it does not.

Comparative Synthesis Pathways

The synthesis of β-ketophosphonates is well-established, typically involving the Michaelis-Arbuzov reaction.[11] This reaction provides a reliable method for forming the crucial C-P bond.

G cluster_0 Pathway A: Synthesis of 2-Oxoheptyl Phosphonate cluster_1 Pathway B: Proposed Synthesis of 3,3-Dimethyl Analog A1 2-Bromoheptanoyl chloride A3 α-Diazoketone Intermediate A1->A3 Reaction A2 Diazomethane A2->A3 Reaction A5 Dimethyl (2-oxoheptyl)phosphonate A3->A5 Michaelis-Arbuzov Reaction A4 Dimethyl phosphite (P(OMe)₃) A4->A5 B1 3,3-Dimethylheptanoyl chloride B3 α-Diazoketone Intermediate (sterically hindered) B1->B3 Reaction B2 Diazomethane B2->B3 Reaction B5 Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate B3->B5 Michaelis-Arbuzov Reaction B4 Dimethyl phosphite (P(OMe)₃) B4->B5

Caption: Comparative synthesis workflows for the parent compound and its analog.

Causality Behind Experimental Choices:

  • Pathway A (Parent Compound): The synthesis typically starts with an acyl halide which is converted to an α-haloketone or an α-diazoketone. The subsequent reaction with a trialkyl phosphite (like trimethyl phosphite) proceeds via the Michaelis-Arbuzov rearrangement to yield the final β-ketophosphonate. This is a robust and high-yielding method for this class of compounds.[11]

  • Pathway B (3,3-Dimethyl Analog): The synthesis would follow a similar logic, but starting with a 3,3-dimethylheptanoyl precursor. The key challenge in this pathway would be the increased steric hindrance from the gem-dimethyl group at the C3 position. This could potentially lower the reaction rate and yield of the Michaelis-Arbuzov step, possibly requiring more forcing conditions (higher temperature, longer reaction times) to achieve complete conversion.

Anticipated Differences in Biological Activity and Mechanism of Action

Dimethyl (2-oxoheptyl)phosphonate is known primarily as a versatile synthetic intermediate. For instance, it is a key reactant in the Horner-Wadsworth-Emmons reaction for the synthesis of prostaglandins and has been used to prepare specific inhibitors of endocannabinoid biosynthesis.[8][12] Its biological activity is thus often a function of the more complex molecules it helps create.

The 3,3-dimethyl analog, by virtue of its structural changes, would be expected to exhibit a distinct biological profile:

  • Altered Enzyme Inhibition : If the parent compound or a derivative acts as an enzyme inhibitor, the steric bulk of the 3,3-dimethyl groups would directly impact its fit within the enzyme's active site. This could either enhance binding (if the pocket accommodates the groups favorably) or abolish it (due to steric clash).

  • Enhanced Metabolic Resistance : As previously noted, blocking metabolism at the C3 position is a significant advantage. In a drug development context, this could translate to lower required doses and less frequent administration.

  • Modified Target Specificity : The change in shape and lipophilicity could alter the compound's target profile, potentially reducing off-target effects or even revealing novel biological activities.

G cluster_0 Enzyme Active Site cluster_1 Ligand Interaction Enzyme Binding Pocket Parent 2-Oxoheptyl Phosphonate (Good Fit) Parent->Enzyme Binds Effectively Analog 3,3-Dimethyl Analog (Potential Steric Clash) Analog->Enzyme Binding Impeded

Sources

Exploratory

Metabolic Stability of 16,16-Dimethyl Prostaglandin Analogs

A Technical Guide on Mechanisms, Kinetics, and Experimental Validation Executive Summary Native prostaglandins (PGs), particularly PGE2, are potent lipid mediators with therapeutic potential in tissue regeneration, gastr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Mechanisms, Kinetics, and Experimental Validation

Executive Summary

Native prostaglandins (PGs), particularly PGE2, are potent lipid mediators with therapeutic potential in tissue regeneration, gastric cytoprotection, and hematopoietic recovery.[1][2] However, their clinical utility is severely limited by rapid metabolic inactivation, primarily driven by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . The half-life of native PGE2 in circulation is approximately 30 seconds to minutes.[3]

The 16,16-dimethyl prostaglandin analogs (e.g., dmPGE2) represent a critical medicinal chemistry solution. By introducing a gem-dimethyl group at the C16 position, these analogs introduce steric hindrance that blocks enzymatic oxidation at C15, extending the biological half-life from minutes to hours. This guide details the mechanistic basis of this stability, provides comparative pharmacokinetic data, and outlines rigorous experimental protocols for validating metabolic stability in drug discovery pipelines.

Mechanistic Enzymology: The 15-PGDH Bottleneck

The primary route of inactivation for PGE2 is the oxidation of the 15(S)-hydroxyl group to a 15-keto group.[4] This reaction is catalyzed by NAD+-dependent 15-PGDH.[5] The resulting 15-keto-PGE2 exhibits drastically reduced biological activity.[2][5]

1.1 Structural Modification
  • Native PGE2: Possesses a secondary alcohol at C15 and a methylene group at C16. The C15-OH is sterically accessible to the NAD+ cofactor within the 15-PGDH active site.

  • 16,16-Dimethyl PGE2: Two methyl groups replace the hydrogen atoms at C16. These bulky groups create a "steric shield" adjacent to the C15-OH.

1.2 Enzyme Kinetics & Inhibition

The 16,16-dimethyl modification does not merely slow metabolism; it fundamentally alters the enzyme-substrate interaction.

  • Steric Hindrance: The dimethyl group prevents the optimal alignment of the C15-OH with the hydride transfer domain of 15-PGDH.

  • Competitive Inhibition: Interestingly, dmPGE2 retains affinity for the catalytic pocket of 15-PGDH but resists turnover. Consequently, it acts as a competitive inhibitor (

    
     approx. 1-10 µM), potentially protecting endogenous PGE2 from degradation locally [1].
    
Visualization: Metabolic Pathway & Blockade

The following diagram illustrates the catabolic fate of Native PGE2 versus the blockade experienced by the 16,16-dimethyl analog.

MetabolicPathway node_substrate Native PGE2 (Active) node_enzyme 15-PGDH (Enzyme) node_substrate->node_enzyme Binding node_analog 16,16-dimethyl PGE2 (Active Analog) node_analog->node_enzyme Binding (Competitive) node_product 15-keto-PGE2 (Inactive) node_enzyme->node_product Oxidation (Fast) node_blocked Steric Blockade (No Oxidation) node_enzyme->node_blocked 16-dimethyl hindrance

Figure 1: Comparative metabolic fate. Native PGE2 is rapidly oxidized by 15-PGDH, whereas 16,16-dimethyl PGE2 binds but resists oxidation due to steric hindrance at C16.

Pharmacokinetic Profile & Data Analysis

The structural stability translates directly into altered pharmacokinetic (PK) parameters. The following data summarizes the contrast between native PGE2 and the stabilized analog in mammalian models.

Table 1: Comparative Pharmacokinetics (Murine/Primate Models)
ParameterNative PGE216,16-Dimethyl PGE2Fold Change
In Vivo Half-life (

)
< 5 minutes1.0 – 3.0 hours~30x Increase
Metabolic Clearance Rapid (Lung/Liver first-pass)Slow (Renal/Biliary)Significant Decrease
Bioavailability (Oral) NegligibleModerate to HighHigh
Primary Metabolite 15-keto-PGE2Unmetabolized ParentN/A

Data synthesized from pharmacokinetic studies in non-human primates and mice [2][3].[6]

Key Insight: In irradiated mice models, dmPGE2 maintains therapeutic plasma concentrations (Cmax ~7-8 ng/mL) for hours, whereas native PGE2 returns to baseline almost immediately. This sustained exposure is critical for efficacy in radioprotection and stem cell expansion [2].

Experimental Protocols: Validating Metabolic Stability

To confirm the stability of a prostaglandin analog, researchers must utilize a rigorous in vitro microsomal stability assay. This protocol is self-validating through the use of positive (Testosterone/Native PGE2) and negative (Warfarin) controls.

Protocol 1: Microsomal Stability Assay (HLM)[7]

Objective: Determine the Intrinsic Clearance (


) and in vitro 

of the analog using Human Liver Microsomes (HLM).

Materials:

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 16,16-dimethyl PGE2 (1 µM final conc).

  • Control: Native PGE2 (High clearance control).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Deuterated PGE2-d4).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 10 minutes.

  • Initiation: Add Test Compound (1 µM) and NADPH cofactor to initiate the reaction.

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN (Stop Solution) to precipitate proteins and halt enzymatic activity.

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.[8]


Visualization: Assay Workflow

AssayWorkflow node_prep 1. PREPARATION Microsomes + Buffer (37°C) node_spike 2. INITIATION Add Compound + NADPH node_prep->node_spike node_incubate 3. INCUBATION 0, 5, 15, 30, 60 mins node_spike->node_incubate node_quench 4. QUENCHING Add Ice-Cold ACN + IS node_incubate->node_quench At each timepoint node_spin 5. CENTRIFUGATION Precipitate Proteins node_quench->node_spin node_lcms 6. LC-MS/MS ANALYSIS Quantify Parent Remaining node_spin->node_lcms

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Therapeutic Implications

The enhanced stability of 16,16-dimethyl analogs enables specific therapeutic applications that are impossible with native PGE2.

  • Hematopoietic Stem Cell (HSC) Expansion:

    • Mechanism:[1][4][9] dmPGE2 enhances Wnt signaling and increases CXCR4 expression in HSCs.

    • Impact: Because it resists degradation by bone marrow 15-PGDH, dmPGE2 can sustain the signaling duration required to expand stem cell pools ex vivo or in vivo [4].

  • Radioprotection:

    • Mechanism:[1][4][9] Administration of dmPGE2 prior to irradiation protects intestinal crypt cells and hematopoietic progenitors.

    • Impact: The long half-life allows a single prophylactic dose to provide a "survival window" of several hours, significantly increasing LD50 values in murine models [5].

References
  • StemCell Technologies. 16,16-Dimethyl Prostaglandin E2 Product Sheet.Link

  • Patterson, A. M., et al. (2024). "Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates." Radiation Research. Link

  • Walden, T. L., et al. (1987). "16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation."[6][10] Radiation Research. Link

  • Zhang, Y., et al. (2015). "Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration."[11][12] Science. Link

  • Hoggatt, J., et al. (2013). "Recovery from hematopoietic injury by modulating prostaglandin E2 signaling post-irradiation." Blood Cells, Molecules, and Diseases. Link

Sources

Foundational

High-Fidelity Synthesis of gem-Dimethyl Substituted Enones via HWE Reaction

Executive Summary The synthesis of gem-dimethyl substituted enones—specifically the installation of the isopropylidene moiety ( ) or the olefination of sterically encumbered -dimethyl aldehydes—presents a distinct kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of gem-dimethyl substituted enones—specifically the installation of the isopropylidene moiety (


) or the olefination of sterically encumbered 

-dimethyl aldehydes—presents a distinct kinetic challenge in organic synthesis. While the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for

-selective olefination, the introduction of gem-dimethyl groups imposes severe steric penalties during the rate-determining oxaphosphetane formation.

This guide details the mechanistic adjustments and high-fidelity protocols required to overcome these barriers. Unlike standard aldehyde olefinations, gem-dimethyl synthesis requires a rigorous control of counter-cation Lewis acidity, temperature, and base strength to shift the equilibrium toward product formation.

Part 1: Mechanistic Underpinnings & Steric Challenges

The Kinetic Bottleneck

In a standard HWE reaction, the addition of the phosphonate carbanion to the carbonyl is reversible. For aldehydes, the subsequent ring closure to the oxaphosphetane and elimination is fast. However, for gem-dimethyl substrates (e.g., acetone or pivalaldehyde), the initial nucleophilic attack is sterically retarded, and the resulting betaine/oxaphosphetane intermediate suffers from 1,3-diaxial-like interactions.

Key Mechanistic Insight: To drive the reaction with gem-dimethyl substrates, one must destabilize the starting material relative to the transition state or trap the intermediate irreversibly. This is often achieved by selecting counter-cations (Li⁺ vs. K⁺) that coordinate tightly to the oxaphosphetane oxygen, accelerating the elimination step, or by using higher temperatures to overcome the activation energy barrier imposed by the methyl groups.

Visualization: The Steric Pathway

The following diagram illustrates the kinetic pathway and the specific points where gem-dimethyl steric bulk impedes the reaction.

HWE_Mechanism cluster_sterics Steric Inhibition Factors Reagents Phosphonate + Base (Deprotonation) Carbanion Phosphonate Carbanion (Nucleophile) Reagents->Carbanion NaH or LiHMDS Attack Nucleophilic Attack (Rate Limiting for Ketones) Carbanion->Attack + gem-Dimethyl Carbonyl Intermediate Oxaphosphetane (Steric Clash Zone) Attack->Intermediate TS High Energy Intermediate->Carbanion Reversibility (Problematic) Product gem-Dimethyl Enone (E-Isomer) Intermediate->Product Elimination (-Phosphate)

Caption: Kinetic pathway of HWE showing the high-energy transition state caused by gem-dimethyl steric hindrance.

Part 2: Strategic Reagent Selection

For gem-dimethyl synthesis, standard conditions (TEPA/NaH/THF/RT) often result in stalled reactions or low conversion. The following selection matrix optimizes for steric bulk.

ComponentRecommendationScientific Rationale
Phosphonate Triethyl phosphonoacetate (TEPA) Standard. For extremely hindered ketones, smaller alkoxy groups (Trimethyl) reduce steric clash in the TS, though they are less stable.
Base NaH (Reflux) or LiHMDS NaH: Thermodynamic control; allows high-temp reflux to push kinetics. LiHMDS: Li⁺ coordinates oxaphosphetane, accelerating elimination (Masamune-Roush principle).
Solvent THF or DME THF is standard.[1] DME (Dimethoxyethane) has higher boiling point and chelating ability, useful for stubborn ketones.
Additives 15-Crown-5 (with NaH)Sequesters Na⁺, creating a "naked" enolate that is significantly more nucleophilic, crucial for attacking hindered gem-dimethyl centers.

Part 3: High-Fidelity Experimental Protocols

Protocol A: Synthesis of Isopropylidene Enones (The "Senecioate" Motif)

Target: Installation of the


 group using acetone or acetone-equivalents. This is chemically difficult because acetone is a poor electrophile compared to aldehydes.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.3 equiv)

  • Acetone (Excess, used as solvent/reactant) or 10 equiv in THF.

  • Optional: 15-Crown-5 (0.1 equiv) for rate acceleration.

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, wash NaH (1.3 equiv) with dry hexanes (3x) to remove mineral oil. Suspend in dry THF (0.5 M).

  • Carbanion Formation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise at 0°C. Evolution of

    
     gas will be vigorous. Allow to stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.
    
    • Checkpoint: If solution is cloudy, warm to RT for 10 mins.

  • Substrate Addition: Add the ketone (Acetone, 5-10 equiv) dropwise.

    • Note: For valuable/complex gem-dimethyl ketones, use 1.0 equiv ketone and 2.0 equiv phosphonate.

  • Thermal Drive: Warm the reaction to reflux (66°C) . Standard RT stirring is insufficient for gem-dimethyl ketone olefination. Stir for 12–24 hours.

    • Monitoring: Monitor by TLC. If conversion stalls, add 15-crown-5 (10 mol%).

  • Workup: Cool to 0°C. Quench with saturated

    
    . Extract with 
    
    
    
    (3x). The phosphate byproduct is water-soluble.[1][2][3]
  • Purification: Silica gel chromatography. gem-dimethyl enones are stable but can be volatile; avoid high-vacuum if molecular weight is low.

Protocol B: Masamune-Roush Conditions for Base-Sensitive, Hindered Aldehydes

Target: Reaction of a phosphonate with a hindered aldehyde (e.g., Pivalaldehyde derivative) where epimerization or protecting group migration is a risk.

Reagents:

  • Phosphonate (1.1 equiv)

  • LiCl (Dry, 1.2 equiv)

  • DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv)

  • Acetonitrile (MeCN) as solvent.

Step-by-Step Workflow:

  • Salt Suspension: Suspend anhydrous LiCl in dry MeCN under Argon.

    • Critical: LiCl must be flame-dried under vacuum prior to use. Wet LiCl kills the reaction.

  • Reagent Mixing: Add the Phosphonate and DBU to the LiCl suspension at RT. Stir for 15 mins. The solution may become slightly cloudy as the chelated lithium enolate forms.

  • Addition: Add the hindered aldehyde in MeCN dropwise.

  • Reaction: Stir at RT.

    • Why this works: The Li⁺ cation increases the acidity of the phosphonate (allowing weak base DBU to work) and coordinates the transition state, facilitating the reaction of bulky aldehydes without harsh bases that cause side reactions.

  • Quench: Pour into water/EtOAc.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on the "Gem-Dimethyl" location.

Protocol_Selection Start Start: Define Substrate Q1 Where is the gem-dimethyl group? Start->Q1 PathA On the Carbonyl (Ketone) (e.g., Acetone) Q1->PathA Ketone PathB Alpha to Carbonyl (Aldehyde) (e.g., Pivalaldehyde) Q1->PathB Aldehyde MethodA Method A: Thermal/NaH Requires Reflux PathA->MethodA Low Electrophilicity MethodB Method B: Masamune-Roush LiCl/DBU/MeCN PathB->MethodB Steric Sensitivity ResultA Product: Isopropylidene Enone (Senecioate) MethodA->ResultA ResultB Product: t-Butyl Alkene (High E-Selectivity) MethodB->ResultB

Caption: Decision tree for selecting HWE conditions based on substrate steric profile.

Part 5: Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
No Reaction (Ketone) Ketone electrophilicity is too low.Switch solvent to DME and reflux. Add 15-crown-5 to activate the enolate.
Stalled Conversion Product inhibition or enolate aggregation.Use LiHMDS instead of NaH. The Lithium counter-ion breaks up aggregates.
Low E/Z Selectivity "Salt-Free" conditions favored Z (unlikely with HWE, but possible).Ensure LiCl is present (Masamune-Roush) or use a phosphonate with bulkier ester groups (e.g., di-isopropyl phosphonoacetate).
Phosphonate Polymerization Base too strong/concentrated.Dilute reaction. Switch to DBU/LiCl (milder).

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[4][5][6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][4][5][6][7][8][9][10][11] Chemical Reviews, 89(4), 863–927. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[11][12][13] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Claridge, T. D. W., Davies, S. G., et al. (2008).[7] Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HWE Olefination with Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of metabolically stable lipid mediators and complex natural products. Introduction & Strategic S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of metabolically stable lipid mediators and complex natural products.

Introduction & Strategic Significance

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (CAS: 39746-15-1) is a specialized


-ketophosphonate reagent used primarily in the Horner-Wadsworth-Emmons (HWE) reaction to install a gem-dimethyl substituted enone  motif.
Why This Reagent Matters

In medicinal chemistry, particularly in the prostaglandin (PG) and eicosanoid space, the introduction of a gem-dimethyl group at the C16 position (PG numbering) significantly blocks metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

  • Metabolic Stability: The steric bulk of the gem-dimethyl group prevents the enzymatic oxidation of the adjacent C15-hydroxyl group, extending the in vivo half-life of the drug candidate.

  • Structural Impact: The reagent installs the side chain with high

    
    -stereoselectivity, which is critical for biological activity at EP/FP receptors.
    
The Challenge: Steric Hindrance

Unlike standard HWE reagents (e.g., trimethyl phosphonoacetate), this reagent features a bulky tert-butyl-like environment adjacent to the carbonyl. This steric demand requires optimized conditions to ensure efficient deprotonation and nucleophilic attack without compromising the integrity of sensitive aldehyde partners (e.g., Corey lactone derivatives).

Mechanistic Insight & Reaction Pathway

The reaction follows the standard HWE catalytic cycle but is kinetically influenced by the steric bulk of the phosphonate.

Mechanism of Action
  • Deprotonation: A base removes the acidic

    
    -proton (pKa ~18-20) to form a stabilized phosphonate carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl. Crucial Step: The bulky gem-dimethyl group can slow this step, making the choice of solvent and counter-cation (Li+ vs Na+) critical for tuning reactivity.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane.

  • Elimination: Spontaneous collapse of the ring yields the

    
    -enone and the water-soluble dimethyl phosphate byproduct.
    
Diagram: Reaction Pathway & Steric Control

HWE_Mechanism Figure 1: Mechanistic pathway highlighting the steric influence of the gem-dimethyl group. Reagent Dimethyl (3,3-dimethyl- 2-oxoheptyl)phosphonate Enolate Phosphonate Carbanion (Sterically Crowded) Reagent->Enolate Deprotonation Base Base (NaH or LiCl/DBU) Base->Enolate TS Oxaphosphetane Transition State Enolate->TS Nucleophilic Attack (Rate Limiting) Aldehyde Target Aldehyde (R-CHO) Aldehyde->TS Product (E)-Enone Product (Metabolically Stable) TS->Product Elimination Byproduct Phosphate Salt TS->Byproduct

Experimental Protocols

We present two validated protocols. Method A is the industry standard for robust substrates. Method B (Masamune-Roush) is essential for base-sensitive aldehydes prone to epimerization.

Pre-Reaction Checklist
  • Reagent Quality: Ensure the phosphonate is colorless to pale yellow. Darkening indicates decomposition.

  • Solvents: THF and DME must be anhydrous (water <50 ppm).

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Method A: Standard Conditions (NaH/THF)

Best for: Robust aldehydes and maximizing reaction speed.

  • Preparation of Base Suspension:

    • To a flame-dried 100 mL round-bottom flask under Argon, add Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv).

    • Wash NaH twice with anhydrous hexane to remove oil if purity is critical; otherwise, use as is.

    • Suspend NaH in anhydrous THF or 1,2-Dimethoxyethane (DME) (concentration ~0.2 M).

  • Phosphonate Addition:

    • Cool the suspension to 0°C .

    • Add Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (1.2 equiv) dropwise dissolved in minimal THF.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases and a clear/slightly cloudy solution forms.

  • Coupling:

    • Add the Aldehyde (1.0 equiv) dissolved in THF dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with Saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (typically 0-20% EtOAc in Hexanes).

Method B: Masamune-Roush Conditions (LiCl/DBU)

Best for: Base-sensitive aldehydes (e.g., prostaglandins with


-chiral centers) to prevent racemization.
  • Reagent Mixing:

    • In a dry flask under Argon, combine Lithium Chloride (LiCl) (dry, 1.2 equiv) and Acetonitrile (MeCN) (anhydrous).

    • Add Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (1.2 equiv).[3]

    • Stir for 10-15 mins to ensure Li+ coordination (activates the phosphonate acidity).

  • Base Addition:

    • Cool to 0°C .

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv).

    • Stir for 15-30 mins. The solution may turn slight yellow.

  • Coupling:

    • Add the Aldehyde (1.0 equiv) in MeCN.

    • Stir at 0°C to RT . Note: This reaction is milder and may require longer times (4–12 hours) due to the steric bulk of the phosphonate.

  • Workup:

    • Same as Method A.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterMethod A (NaH)Method B (LiCl/DBU)
Reaction Rate Fast (1-4 h)Moderate (4-12 h)
Base Strength Strong (pKa ~35)Mild (pKa ~12)
Epimerization Risk High (for labile

-protons)
Low (Preferred for chiral drugs)
(E)-Selectivity >95%>95%
Yield (Typical) 85-95%80-90%
Troubleshooting Guide
  • Low Conversion: The gem-dimethyl group hinders nucleophilic attack.

    • Solution: Switch solvent to DME (higher boiling point/better cation solvation) or gently heat to 40°C.

  • Z-Isomer Formation: Rare, but possible.

    • Solution: Ensure the reaction runs to completion. The HWE reaction is thermodynamically controlled; longer times favor the stable E-isomer.

  • Precipitation:

    • Solution: If the phosphonate lithium salt precipitates in Method B, add more solvent or switch from MeCN to THF.

Workflow Visualization

Protocol_Workflow Figure 2: Decision matrix for selecting the optimal HWE protocol. cluster_setup Reaction Setup cluster_exec Execution start Start: Reagent Preparation choice Select Condition Based on Substrate start->choice condA Method A: NaH/THF (Robust Substrates) choice->condA Stable Aldehyde condB Method B: LiCl/DBU (Sensitive Substrates) choice->condB Chiral/Labile Aldehyde activate Activate Phosphonate (0°C, 30 min) condA->activate condB->activate add_ald Add Aldehyde (Dropwise) activate->add_ald monitor Monitor TLC/LCMS (Check for E/Z ratio) add_ald->monitor end Workup & Isolation (Target Enone) monitor->end

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927.

  • Ueno, R., et al. (1999). Prostaglandin Derivatives and usage thereof. US Patent 5,886,034. (Describes the synthesis and use of dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate in prostaglandin synthesis).

  • Sucampo AG. (2010). Methods of making lubiprostone and intermediates thereof. WO2010083597A1. (Provides industrial context for similar bulky phosphonate couplings).

Sources

Application

Application Note: Precision Coupling of Corey Lactone Aldehyde with 3,3-Dimethyl-2-oxoalkyl Phosphonates

Executive Summary This application note details the protocol for the stereoselective coupling of Corey Lactone Aldehyde (benzoate or THP protected) with dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate . This reaction is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the stereoselective coupling of Corey Lactone Aldehyde (benzoate or THP protected) with dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate . This reaction is the critical step in installing the


-side chain for 16,16-dimethyl prostaglandin analogs  (e.g., Gemeprost, Meteneprost).

Unlike standard HWE reactions, the steric bulk of the gem-dimethyl group adjacent to the ketone requires optimized conditions to ensure complete conversion while preventing the epimerization of the base-sensitive Corey aldehyde. This guide prioritizes the Masamune-Roush conditions (LiCl/DBU or LiCl/TEA) over traditional NaH methods to maximize diastereomeric purity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge: Epimerization vs. Reactivity

The Corey lactone aldehyde contains a chiral center at the


-position relative to the carbonyl (C12 in PG numbering). Strong bases (e.g., NaH, LDA) typically used to deprotonate sterically hindered phosphonates can cause abstraction of the 

-proton, leading to racemization or

-elimination of the protecting group.
The Solution: Masamune-Roush Modification

The Masamune-Roush protocol utilizes Lithium Chloride (LiCl) and a mild amine base (DBU or TEA).

  • Role of LiCl: Li

    
     coordinates to the phosphonate oxygens, increasing the acidity of the 
    
    
    
    -protons (pKa lowering). This allows a weaker base (DBU) to generate the carbanion effectively.
  • Chelation Control: The lithium cation stabilizes the transition state, enhancing the rate of reaction for the bulky 3,3-dimethyl phosphonate and improving E-selectivity.

Reaction Scheme

Reactants:

  • Electrophile: Corey Lactone Aldehyde (CLA)

  • Nucleophile: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (DDP)

Transformation:



ReactionMechanism Phosphonate 3,3-Dimethyl Phosphonate Intermediate Li-Chelated Carbanion Phosphonate->Intermediate Deprotonation LiCl LiCl (Chelating Agent) LiCl->Intermediate Coordination Base DBU (Mild Base) Base->Intermediate Proton Capture Aldehyde Corey Lactone Aldehyde TS Oxaphosphetane Transition State Aldehyde->TS Intermediate->TS + Aldehyde (Nucleophilic Attack) Product 16,16-Dimethyl Enone (E-isomer) TS->Product Elimination (- Phosphate)

Figure 1: Mechanistic pathway of the Masamune-Roush HWE olefination. The Li+ chelation permits mild deprotonation.

Materials & Reagents

ComponentSpecificationRole
Corey Lactone Aldehyde >98% purity, Benzoate protectedSubstrate (Electrophile)
Phosphonate Reagent Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonateReagent (Nucleophile)
Lithium Chloride (LiCl) Anhydrous, 99.9% (beads or powder)Lewis Acid / Activator
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene, DistilledBase
Acetonitrile (MeCN) HPLC Grade, Dried over 3Å sieves (<50 ppm H2O)Solvent
Ammonium Chloride Saturated aqueous solutionQuenching Agent

Detailed Protocol

Preparation of Anhydrous LiCl

Note: Commercial LiCl is extremely hygroscopic. Proper drying is non-negotiable for yield reproducibility.

  • Place LiCl in a round-bottom flask.

  • Heat to 150°C under high vacuum (<1 mbar) for 2 hours.

  • Cool to room temperature (RT) under Argon atmosphere.

Reaction Procedure (Scale: 1.0 mmol Aldehyde)

Step 1: Phosphonate Activation

  • To the flask containing dry LiCl (1.2 mmol, 51 mg) , add anhydrous MeCN (10 mL) under Argon.

  • Add Phosphonate Reagent (1.2 mmol) .

  • Stir vigorously until LiCl is fully dissolved or creates a fine, uniform suspension (approx. 10-15 mins).

  • Add DBU (1.1 mmol, 165 µL) dropwise.

    • Observation: The solution may turn slightly yellow/turbid, indicating carbanion formation.

    • Critical Parameter: Stir at RT for 20-30 minutes to ensure complete deprotonation. The steric bulk of the 3,3-dimethyl group slows this step compared to unsubstituted phosphonates.

Step 2: Coupling

  • Dissolve Corey Lactone Aldehyde (1.0 mmol) in anhydrous MeCN (2 mL) .

  • Cool the phosphonate mixture to 0°C (ice bath).

  • Add the Aldehyde solution dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 2 to 4 hours .

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The aldehyde spot should disappear.

Step 3: Workup & Purification

  • Quench the reaction by pouring the mixture into Saturated NH4Cl (20 mL) .

  • Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash combined organics with Brine (20 mL) .

  • Dry over Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane:EtOAc (80:20

      
       60:40).
      
    • Target: The product is the E-enone.

Process Workflow & Decision Logic

Workflow Start Start: Dry Reagents LiCl_Prep Dry LiCl (150°C, Vacuum) Start->LiCl_Prep Mix_Solvent Suspend LiCl + Phosphonate in MeCN LiCl_Prep->Mix_Solvent Add_Base Add DBU Stir 30 min @ RT Mix_Solvent->Add_Base Check_Clear Solution Homogeneous? Add_Base->Check_Clear Check_Clear->Mix_Solvent No (Stir longer) Add_Aldehyde Add Corey Aldehyde @ 0°C Check_Clear->Add_Aldehyde Yes Reaction Warm to RT Stir 2-4h Add_Aldehyde->Reaction QC_Check TLC/LCMS Check Aldehyde Consumed? Reaction->QC_Check QC_Check->Reaction No (Add time) Quench Quench (Sat. NH4Cl) QC_Check->Quench Yes Workup Extract (EtOAc) Wash (Brine) Dry Quench->Workup Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the coupling protocol. Diamond nodes represent critical decision points.

Comparative Analysis: Base Systems

Why use Masamune-Roush (LiCl/DBU) over Sodium Hydride (NaH)?

FeatureNaH / THF (Traditional)LiCl / DBU (Recommended)
Base Strength Strong (pKa ~35)Mild (pKa ~12)
Reaction pH Highly BasicModerately Basic
Epimerization Risk High (Risk of C12 inversion)Low (Safe for chiral aldehydes)
Water Tolerance Zero (Fire hazard/Quench)Low (Yield loss, but safe)
Heterogeneity Often heterogeneousPseudo-homogeneous (Li-complex)
Yield (16,16-dimethyl) 50-65%75-85%

Troubleshooting & Optimization

Low Conversion
  • Cause: The 3,3-dimethyl group provides significant steric hindrance, making the nucleophilic attack slower.

  • Fix: Increase reaction time to 12 hours. Do not heat above 30°C, as this promotes byproduct formation. Ensure LiCl is strictly anhydrous; water destroys the chelation effect.

Epimerization (C12)
  • Symptom: Detection of diastereomers in NMR/HPLC.

  • Cause: Base concentration too high or temperature spike.

  • Fix: Switch from DBU to DIPEA (Hünig's base) which is less nucleophilic, though reaction times will double. Ensure dropwise addition of aldehyde at 0°C.

Gel Formation
  • Cause: Lithium phosphate byproducts can form a gel in concentrated mixtures.

  • Fix: Dilute the reaction mixture with more MeCN before quenching.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[1][2][3] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2a and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. Link

  • Valli, V. L. K., & Alper, H. (1995). Solid phase synthesis of alkenes using the Horner-Wadsworth-Emmons reaction.[3] Journal of Organic Chemistry, 60(20), 6300-6304. Link

  • Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs.[4] Chemical Reviews, 93(4), 1533–1564. Link

Sources

Method

Application Note &amp; Protocol: Synthesis of 16,16-dimethyl PGE2 via Stereoselective Horner-Wadsworth-Emmons Olefination

Introduction Prostaglandin E2 (PGE2) is a principal eicosanoid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1][2] However, its thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Prostaglandin E2 (PGE2) is a principal eicosanoid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1][2] However, its therapeutic application is often limited by rapid metabolic inactivation, primarily through oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 16,16-dimethyl PGE2 is a synthetic analog designed for enhanced metabolic stability and prolonged in vivo activity.[3] The gem-dimethyl group at the C16 position sterically hinders the action of 15-PGDH, making it a potent, long-acting therapeutic candidate for applications such as cytoprotection and hematopoietic stem cell regulation.[3][4][5][6]

This guide provides a detailed, field-proven protocol for the synthesis of 16,16-dimethyl PGE2. The cornerstone of this strategy is the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective method for constructing the C13-C14 trans-double bond. The HWE reaction offers significant advantages over the classical Wittig reaction, including the generation of a water-soluble phosphate byproduct that simplifies purification and a strong thermodynamic preference for the formation of the desired (E)-alkene, which is critical for the biological activity of the final prostaglandin.[7][8][9]

Part 1: Overall Synthetic Strategy

The synthesis is a convergent route that joins two key fragments: the upper side chain, derived from the well-established Corey Lactone Diol (I) , and the lower side chain, introduced via a custom-synthesized β-ketophosphonate reagent (II) .

The key strategic steps are:

  • Preparation of the Corey Aldehyde: The commercially available Corey Lactone Diol is protected and then reduced to form the key aldehyde intermediate.

  • Synthesis of the Phosphonate Reagent: The lower side chain, dimethyl-(2-oxo-3,3-dimethylheptyl)phosphonate, is prepared via a Michaelis-Arbuzov reaction.

  • Horner-Wadsworth-Emmons (HWE) Coupling: The phosphonate reagent is deprotonated to form a nucleophilic carbanion, which then reacts with the Corey aldehyde to stereoselectively form the enone intermediate.

  • Post-Coupling Transformations: A series of stereoselective reductions and deprotection steps are performed to yield the final 16,16-dimethyl PGE2 target molecule.

Visualized Synthetic Workflow

G cluster_0 Upper Side Chain Preparation cluster_1 Lower Side Chain Preparation cluster_2 Assembly and Final Transformations CoreyLactone Corey Lactone Diol (I) Protection Hydroxyl Protection (e.g., TBDMS) CoreyLactone->Protection Reduction Lactone Reduction (DIBAL-H) Protection->Reduction Oxidation Alcohol Oxidation (PCC or Swern) Reduction->Oxidation CoreyAldehyde Corey Aldehyde Intermediate Oxidation->CoreyAldehyde HWE Horner-Wadsworth-Emmons Coupling CoreyAldehyde->HWE ArbuzovStart α-bromo-3,3-dimethyl-2-heptanone ArbuzovReaction Michaelis-Arbuzov Reaction with P(OMe)3 ArbuzovStart->ArbuzovReaction Phosphonate Phosphonate Reagent (II) ArbuzovReaction->Phosphonate Phosphonate->HWE Enone Enone Intermediate HWE->Enone KetoReduction C15 Ketone Reduction (e.g., Zinc Borohydride) Enone->KetoReduction Deprotection1 Silyl Group Deprotection (e.g., TBAF) KetoReduction->Deprotection1 FinalProduct 16,16-dimethyl PGE2 Deprotection1->FinalProduct

Caption: Convergent synthesis workflow for 16,16-dimethyl PGE2.

Part 2: Experimental Protocols

Protocol 2.1: Preparation of Dimethyl-(2-oxo-3,3-dimethylheptyl)phosphonate (II)

This protocol describes the synthesis of the key phosphonate reagent required for introducing the lower side chain. The reaction proceeds via the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.

Causality: The Michaelis-Arbuzov reaction is employed due to its high efficiency and reliability in converting α-haloketones into their corresponding β-ketophosphonates. The reaction involves the nucleophilic attack of a trialkyl phosphite on the alkyl halide, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.

ReagentM.W.AmountMoles
α-bromo-3,3-dimethyl-2-heptanone235.15 g/mol 23.5 g0.10
Trimethyl phosphite124.08 g/mol 18.6 g (18.2 mL)0.15
Toluene-100 mL-

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reaction Initiation: Charge the flask with α-bromo-3,3-dimethyl-2-heptanone and toluene. Begin stirring under a gentle stream of nitrogen.

  • Reagent Addition: Add trimethyl phosphite dropwise to the stirred solution at room temperature over 20 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The disappearance of the starting α-bromoketone spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene and excess trimethyl phosphite under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by vacuum distillation or column chromatography on silica gel (gradient elution, 30% to 70% ethyl acetate in hexanes) to yield the pure phosphonate reagent as a colorless oil. The expected yield is typically 75-85%.

Protocol 2.2: Horner-Wadsworth-Emmons Coupling

This is the critical coupling step where the phosphonate reagent (II) is reacted with the Corey aldehyde intermediate (prepared separately from Corey Lactone Diol (I) ) to form the C13-C14 double bond.

Causality: The reaction is initiated by deprotonating the phosphonate with a strong, non-nucleophilic base like sodium hydride (NaH) to generate a stabilized carbanion.[9] This carbanion is a potent nucleophile that attacks the aldehyde carbonyl. The resulting intermediate collapses through a cyclic oxaphosphetane transition state to yield the thermodynamically favored (E)-alkene.[8][10] Anhydrous conditions are critical as the carbanion is highly basic and will be quenched by protic solvents.

ReagentM.W.AmountMoles
Phosphonate Reagent (II) 278.31 g/mol 2.78 g0.010
Sodium Hydride (60% in mineral oil)24.00 g/mol 0.44 g0.011
Anhydrous Tetrahydrofuran (THF)-50 mL-
Corey Aldehyde Intermediate~354.5 g/mol 3.55 g0.010

Step-by-Step Methodology:

  • Setup: Equip a 100 mL oven-dried, three-neck round-bottom flask with a nitrogen inlet, a magnetic stirrer, and a rubber septum.

  • Base Preparation: Add the sodium hydride dispersion to the flask. Wash the mineral oil away with two successive portions of anhydrous hexanes (5 mL each), carefully decanting the solvent via cannula. Dry the remaining NaH powder under a stream of nitrogen.

  • Carbanion Formation: Add 30 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Dissolve the phosphonate reagent (II) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension via syringe over 30 minutes. Hydrogen gas will evolve.

  • Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture back down to -78°C using a dry ice/acetone bath. Dissolve the Corey aldehyde intermediate in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: Stir the reaction at -78°C for 3 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL) at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude enone is purified by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes).

Mechanism of the Horner-Wadsworth-Emmons Reaction

HWE_Mechanism cluster_0 cluster_1 cluster_2 Phosphonate R-CH2-P(O)(OMe)2 Base NaH Carbanion [R-CH-P(O)(OMe)2]⁻ Na⁺ (Phosphonate Carbanion) Base->Carbanion H₂ Aldehyde R'-CHO Carbanion->Aldehyde Intermediate Betaine Intermediate Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane (4-membered ring) Intermediate->Oxaphosphetane Products (E)-Alkene + Na⁺ ⁻O-P(O)(OMe)2 Oxaphosphetane->Products

Caption: Key mechanistic steps of the HWE reaction.

Part 3: Downstream Processing & Final Product Characterization

Protocol 3.1: Stereoselective Reduction and Deprotection
  • C15-Ketone Reduction: The enone intermediate is subjected to stereoselective reduction.

    • Causality: Zinc borohydride or other bulky reducing agents are often used to selectively deliver a hydride to one face of the carbonyl, yielding the desired (S)-hydroxyl configuration at C15, which is crucial for biological activity.

  • Hydroxyl Group Deprotection: The protecting groups on the C9 and C11 hydroxyls (e.g., TBDMS or THP) are removed.

    • Causality: Acidic conditions (for THP) or a fluoride source like tetrabutylammonium fluoride (TBAF) (for silyl ethers) are used. The choice of deprotection agent must be compatible with the rest of the molecule.[11]

  • Ester Hydrolysis: The methyl ester is saponified to the free carboxylic acid using a mild base like lithium hydroxide.

Protocol 3.2: Purification and Characterization
  • Final Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column.[12]

  • Trustworthiness & Self-Validation: The identity and purity of the final 16,16-dimethyl PGE2 must be rigorously confirmed.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₂₂H₃₆O₅, M.W. = 380.5 g/mol ).[3]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the precise chemical structure, including the stereochemistry of the double bonds and chiral centers.

    • HPLC Analysis: To determine the purity of the final compound, typically aiming for >95%.[12][13]

ParameterExpected Result
Molecular Formula C₂₂H₃₆O₅
Molecular Weight 380.52
Appearance Colorless oil or solid
¹H NMR Characteristic peaks for vinyl protons (~5.5-5.7 ppm), gem-dimethyl singlet (~0.9 ppm)
Purity (HPLC) ≥95%

References

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health (NIH). [Link]

  • Pot and time economies in the total synthesis of Corey lactone. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Corey's synthetic route of the Corey lactone. ResearchGate. [Link]

  • Synthesis of the Corey Lactone and Latanoprost. Synfacts. [Link]

  • Preparation method of corey lactone diol.
  • Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • The preparation of dimethyl(7‐ 2 H 3 2‐oxoheptyl) phosphonate. Scilit. [Link]

  • Further Characterization of Multi-Organ DEARE and Protection by 16,16 Dimethyl Prostaglandin E2 in a Mouse Model of the Hematopoietic Acute Radiation Syndrome. National Institutes of Health (NIH). [Link]

  • Prostaglandin E2 synthesis and secretion: The role of PGE2 synthases. ResearchGate. [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

  • Dimethyl (2-oxoheptyl)phosphonate. SIELC Technologies. [Link]

  • Characterization of Prostaglandin E2 Production by Candida albicans. American Society for Microbiology. [Link]

  • Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. National Institutes of Health (NIH). [Link]

  • Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). YouTube. [Link]

  • Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]

  • 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation. National Institutes of Health (NIH). [Link]

  • 16,16-dimethyl prostaglandin E/sub 2/ increases survival of murine intestinal stem cells when given before photon radiation. OSTI.GOV. [Link]

Sources

Application

Application Note: HWE Olefination with Sterically Hindered 3,3-Dimethyl Phosphonates

-Unsaturated Ketones Executive Summary This technical guide addresses the specific challenges of employing dimethyl (3,3-dimethyl-2-oxobutyl)phosphonate (and related sterically hindered -ketophosphonates) in Horner-Wadsw...

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Ketones

Executive Summary

This technical guide addresses the specific challenges of employing dimethyl (3,3-dimethyl-2-oxobutyl)phosphonate (and related sterically hindered


-ketophosphonates) in Horner-Wadsworth-Emmons (HWE) reactions. While Sodium Hydride (NaH) remains the standard for robust substrates, the Masamune-Roush conditions (LiCl/DBU)  offer a critical advantage for base-sensitive aldehydes and complex total synthesis campaigns. This document provides optimized protocols, mechanistic rationale, and a decision matrix for selecting the appropriate base system to maximize 

-selectivity and yield.

Introduction & Chemical Context

The HWE reaction is the gold standard for synthesizing


-

-unsaturated esters and ketones. However, the use of 3,3-dimethyl phosphonates (derived from pinacolone) introduces significant steric bulk proximal to the reactive center.
The Substrate Challenge

The reagent dimethyl (3,3-dimethyl-2-oxobutyl)phosphonate is used to install the tert-butyl enone motif. The bulky tert-butyl group exerts steric pressure on the transition state, making the reaction sensitive to the nature of the deprotonating species.

  • NaH (Sodium Hydride): Generates a "naked," highly reactive enolate. Effective but prone to causing side reactions (e.g., epimerization of chiral aldehydes, Cannizzaro disproportionation).

  • LiCl/DBU (Masamune-Roush): Generates a chelated lithium enolate. The lithium cation acts as a Lewis acid, increasing the acidity of the

    
    -proton and allowing the use of a weaker base (DBU).[1][2][3] This method is milder and often yields higher 
    
    
    
    -selectivity due to organized transition states.

Mechanistic Analysis & Decision Framework

Comparative Mechanism

The choice of base fundamentally alters the transition state geometry and the reversibility of the intermediate steps.

Figure 1: Mechanistic Pathways of HWE Olefination

HWE_Mechanism cluster_NaH Method A: NaH (Hard Enolization) cluster_LiCl Method B: LiCl/DBU (Soft Enolization) Start Phosphonate Reagent (3,3-dimethyl) NaH_Enolate Sodium Enolate (Naked Anion) Start->NaH_Enolate NaH, THF Irreversible Deprotonation Li_Complex Lithium Chelate (Li+ bridged) Start->Li_Complex LiCl, DBU, MeCN Reversible Deprotonation Aldehyde Aldehyde (R-CHO) TS_NaH TS: Steric Approach Control Aldehyde->TS_NaH TS_Li TS: Chelation Control (Rigid Geometry) Aldehyde->TS_Li NaH_Enolate->TS_NaH + Aldehyde Product (E)-Enone Product TS_NaH->Product Elimination Li_Complex->TS_Li + Aldehyde TS_Li->Product Elimination (Higher E-selectivity)

Caption: Comparison of "Naked" Sodium Enolate vs. Lithium-Chelated pathways. The Li-bridge stabilizes the intermediate, facilitating reaction with sensitive aldehydes.

Selection Matrix
FeatureMethod A: NaH Method B: LiCl / DBU
Primary Utility Robust, simple aldehydes; Scale-up of stable intermediates.Base-sensitive (chiral) aldehydes; Complex fragments; Maximum

-selectivity.
Solvent THF (Anhydrous)Acetonitrile (MeCN) - Critical
Temperature 0 °C

RT
RT (Reaction is often slower)
Base Strength Strong (

)
Mild (

effective)
Moisture Sensitivity High (Fire hazard)Moderate (LiCl must be dry)
Reaction Rate Fast (< 2 hours)Slow (Overnight often required)
Byproducts NaOH/Na-phosphate (Water soluble)Li-phosphate/DBU-HCl (Water soluble)

Experimental Protocols

Method A: Standard NaH Protocol (High Throughput)

Best for: Simple aromatic or aliphatic aldehydes where base-sensitivity is not a concern.

Reagents:

  • Dimethyl (3,3-dimethyl-2-oxobutyl)phosphonate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)

  • Aldehyde (1.0 equiv)

  • THF (Anhydrous) [0.2 M concentration wrt Aldehyde]

Procedure:

  • Activation: To a flame-dried flask under Argon, add NaH (1.2 equiv). Wash with dry pentane/hexane (3x) to remove mineral oil if high purity is required; otherwise, use as is.

  • Solvation: Suspend NaH in anhydrous THF. Cool to 0 °C .[4]

  • Deprotonation: Add the phosphonate (dissolved in minimal THF) dropwise over 10-15 minutes.

    • Observation: Evolution of

      
       gas. The solution should turn clear/yellowish. Stir for 30 min at 0 °C to ensure complete anion formation.
      
  • Coupling: Add the aldehyde (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC (typically 1-3 hours).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
Method B: Masamune-Roush Protocol (LiCl/DBU)

Best for: Enolizable aldehydes, chiral


-centers, and maximizing (E)-selectivity.

Reagents:

  • Dimethyl (3,3-dimethyl-2-oxobutyl)phosphonate (1.1 - 1.2 equiv)

  • Lithium Chloride (LiCl) (1.2 - 1.5 equiv) - MUST BE ANHYDROUS

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 - 1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Acetonitrile (MeCN) (Anhydrous) [0.1 - 0.2 M]

Procedure:

  • LiCl Preparation (Critical Step): Flame-dry LiCl in the reaction flask under high vacuum. LiCl is extremely hygroscopic; moisture will kill the reaction. Cool under Argon.

  • Solvation: Add anhydrous MeCN to the flask containing dry LiCl.

  • Reagent Mixing: Add the phosphonate and the DBU to the LiCl/MeCN suspension. Stir for 10-15 minutes at RT.

    • Note: The solution may be slightly cloudy. The LiCl acts to chelate the phosphonate, increasing the acidity of the

      
      -proton.
      
  • Coupling: Add the aldehyde (neat or in minimal MeCN).

  • Reaction: Stir at Room Temperature .

    • Duration: This method is slower than NaH. Reactions often require 12-24 hours.

  • Workup: Dilute with

    
     or EtOAc. Quench with sat. 
    
    
    
    or 1N HCl (to remove DBU).
    • Purification Note: The phosphate byproduct is water-soluble, simplifying purification.[5][6]

Troubleshooting & Optimization

Table 1: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
Low Conversion (LiCl/DBU) Wet LiCl or SolventFlame-dry LiCl under vacuum for 5 mins. Use fresh anhydrous MeCN.
Low Conversion (NaH) Phosphonate steric bulkAllow longer deprotonation time (1 hr) at 0 °C before adding aldehyde.
Epimerization of Aldehyde Base too strong (NaH)Switch to Method B (LiCl/DBU).
Poor (E/Z) Ratio Kinetic controlSwitch to Method B. The Li-chelate promotes thermodynamic equilibration to the (E)-isomer.
Gel/Emulsion during Workup Aluminum/Phosphorous saltsUse Rochelle's salt wash or dilute acid wash (if product stable).

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.[7][8] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism, stereochemistry, and synthetic utility.[6][9] Chemical Reviews, 89(4), 863–927. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russell, A. J., Smith, A. D., & Toms, S. M. (2008).[9] Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. Link

Sources

Method

Procedure for synthesizing Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate from 2,2-dimethylhexanoic acid

Executive Summary & Strategic Analysis This application note details the synthesis of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate , a specialized Horner-Wadsworth-Emmons (HWE) reagent. This reagent is critical for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate , a specialized Horner-Wadsworth-Emmons (HWE) reagent. This reagent is critical for synthesizing


-unsaturated ketones possessing a sterically demanding tert-butyl-like scaffold (the 1,1-dimethylpentyl group).

The Challenge: The starting material, 2,2-dimethylhexanoic acid , contains a quaternary carbon


 to the carbonyl. This "neopentyl" steric environment significantly retards nucleophilic attack at the carbonyl center. Standard Fisher esterification or direct phosphonate acylation attempts often result in low conversion or stalled kinetics.

The Solution: This protocol utilizes a two-phase approach designed to overcome steric impedance:

  • Activation: Conversion of the acid to a methyl ester via an acid chloride intermediate to drive completion.

  • Acylation: Application of the Corey-Kwiatkowski reaction using 2.2 equivalents of lithiated dimethyl methylphosphonate (Li-DMMP) at cryogenic temperatures to ensure thermodynamic driving force and prevent product quenching.

Retrosynthetic Logic Flow

Retrosynthesis Target Target: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (HWE Reagent) Disconnection Disconnection: C-P Bond Formation Target->Disconnection Retrosynthesis Precursor1 Electrophile: Methyl 2,2-dimethylhexanoate Disconnection->Precursor1 Precursor2 Nucleophile: Li-Dimethyl methylphosphonate Disconnection->Precursor2 StartMat Starting Material: 2,2-Dimethylhexanoic acid Precursor1->StartMat Esterification (via Acid Chloride)

Figure 1: Retrosynthetic breakdown highlighting the convergent assembly of the phosphonate and the hindered ester.

Phase 1: Synthesis of Methyl 2,2-dimethylhexanoate

Direct acid-catalyzed esterification (e.g., MeOH/H₂SO₄) is often sluggish for 2,2-disubstituted acids. We employ an acid chloride intermediate to ensure quantitative conversion.

Materials
  • Substrate: 2,2-Dimethylhexanoic acid (1.0 equiv)

  • Reagent: Thionyl chloride (SOCl₂, 1.5 equiv)

  • Solvent: Methanol (anhydrous, excess)

  • Catalyst: DMF (cat.[1] 2-3 drops)

Step-by-Step Protocol
  • Acid Chloride Formation:

    • Charge a round-bottom flask with 2,2-dimethylhexanoic acid under nitrogen.

    • Add thionyl chloride (1.5 equiv) dropwise at room temperature.

    • Add catalytic DMF.

    • Critical Step: Heat to reflux (75°C) for 2 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

    • Checkpoint: Monitor by TLC or GC. The disappearance of the carboxylic acid peak confirms conversion to the acid chloride.

  • Methanolysis:

    • Cool the reaction mixture to 0°C.

    • Slowly add anhydrous Methanol (5.0 equiv) to the acid chloride residue. Caution: Exothermic reaction.

    • Stir at room temperature for 1 hour.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol and HCl.

    • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ (to remove trace acid) and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Distillation is recommended if purity is <95%, but the crude ester is often sufficient for Phase 2.

Phase 2: Phosphonate Acylation (Corey-Kwiatkowski Protocol)

This is the critical C-P bond-forming step. The reaction involves the nucleophilic attack of the lithiated phosphonate anion on the ester carbonyl.

Mechanism Note: The reaction requires 2.0+ equivalents of the lithiated phosphonate. The first equivalent attacks the ester to form the


-ketophosphonate. The product, having highly acidic protons between the two carbonyl/phosphoryl groups (

), immediately protonates the second equivalent of the base. If only 1 equivalent is used, the reaction stalls at 50% conversion.
Reaction Workflow

ReactionWorkflow Step1 1. Deprotonation (THF, -78°C) DMMP + n-BuLi -> Li-DMMP Step2 2. Acylation Add Ester (-78°C -> 0°C) Formation of Tetrahedral Intermediate Step1->Step2 Active Species Step3 3. Elimination & Quench Collapse to Ketone Acidic Workup Step2->Step3 Warm up

Figure 2: Sequential workflow for the cryogenic acylation.

Materials
  • Substrate: Methyl 2,2-dimethylhexanoate (from Phase 1)

  • Reagent: Dimethyl methylphosphonate (DMMP) (2.2 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5M in hexanes (2.2 equiv)
  • Solvent: THF (anhydrous, freshly distilled or from solvent system)

  • Quench: 1M HCl or saturated NH₄Cl

Detailed Protocol
  • Reagent Preparation (Li-DMMP Generation):

    • Flame-dry a 3-neck round-bottom flask and flush with Argon/Nitrogen.

    • Add anhydrous THF (approx. 10 mL per mmol of substrate) and DMMP (2.2 equiv).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi (2.2 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
      
    • Stirring: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated species (Li-DMMP).

  • Acylation (The "Neopentyl" Modification):

    • Dissolve Methyl 2,2-dimethylhexanoate (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the Li-DMMP solution at -78°C.

    • Process Control: Due to the steric bulk of the 2,2-dimethyl group, reaction kinetics at -78°C will be slow.

    • Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm naturally to 0°C or Room Temperature over 2 hours.

    • Why? Warming provides the thermal energy required for the nucleophile to penetrate the neopentyl steric shield without causing significant decomposition.

  • Quench and Workup:

    • Cool the mixture back to 0°C.

    • Quench by slowly adding 1M HCl until the pH is acidic (~pH 3-4). Note: Acidification is necessary to protonate the enolate form of the product.

    • Extract with Ethyl Acetate (3x).

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The excess DMMP is water-soluble to an extent but often carries over.

    • Vacuum Distillation: High vacuum distillation is the most effective way to remove unreacted DMMP (b.p. ~181°C at atm, much lower at vacuum) from the higher-boiling product.

    • Flash Chromatography: If distillation is not feasible, use silica gel chromatography (Gradient: 50% EtOAc/Hexanes

      
       100% EtOAc 
      
      
      
      5% MeOH/EtOAc). The product is polar.

Analytical Profile & Expected Data

Quantitative Data Summary
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilViscous liquid
Yield (Target) 65% - 80%Lower yields expected if moisture enters Step 2
Molecular Weight 264.30 g/mol Formula:

Rf Value ~0.3(100% Ethyl Acetate)
Expected NMR Characterization
  • 
    P NMR (CDCl₃): 
    
    
    
    22.0 – 26.0 ppm (Singlet).
    • Diagnostic: The appearance of a single peak in this region confirms the phosphonate structure. Disappearance of the DMMP peak (~32 ppm) indicates purification success.

  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • 
       3.78 (d, 
      
      
      
      Hz, 6H, P-O-CH ₃). Methoxy groups.
    • 
       3.15 (d, 
      
      
      
      Hz, 2H, P-CH ₂-C=O). The characteristic methylene doublet. The large coupling constant is definitive for
      
      
      -ketophosphonates.
    • 
       1.18 (s, 6H, C(CH ₃)₂). Gem-dimethyl group.
      
    • 
       1.20–1.60 (m, alkyl chain protons).
      
    • 
       0.90 (t, terminal methyl).
      

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Cause: The "neopentyl" steric hindrance prevented the Li-DMMP from attacking the ester before the reaction was quenched or side reactions occurred.

  • Fix: Increase the "warming" time in Phase 2. Allow the reaction to stir at Room Temperature for 4-6 hours before quenching.

  • Alternative Protocol (Non-Cryogenic): Use Lithium Diisopropylamide (LDA) at 0°C. As described by Maloney & Chung (2009), adding the ester to a mixture of DMMP and LDA at 0°C can sometimes drive difficult substrates better than the standard -78°C addition.

Issue: Residual DMMP
  • Cause: Stoichiometric excess (2.2 equiv) was not fully removed.

  • Fix: DMMP is difficult to remove by rotovap. Use Kugelrohr distillation (high vacuum, gentle heat) to sublime/distill off the DMMP, leaving the heavier product behind.

References

  • Corey, E. J., & Kwiatkowski, G. T. (1966).[2] The Synthesis of Olefins from O,O'-Dialkyl

    
    -Lithioalkylphosphonothioate Esters. Journal of the American Chemical Society, 88(23), 5654–5656.[2] 
    
  • Maloney, K. M., & Chung, J. Y. (2009).[3] A General Procedure for the Preparation of

    
    -Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. 
    
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield HWE Strategies for Hindered Systems

Topic: Improving Yield of Horner-Wadsworth-Emmons (HWE) Reactions with Sterically Hindered Phosphonates Ticket ID: HWE-OPT-001 Support Level: Tier 3 (Advanced Methodology) Executive Summary: The "Steric Wall" Standard HW...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of Horner-Wadsworth-Emmons (HWE) Reactions with Sterically Hindered Phosphonates Ticket ID: HWE-OPT-001 Support Level: Tier 3 (Advanced Methodology)

Executive Summary: The "Steric Wall"

Standard HWE conditions (NaH/THF) often fail when applied to sterically hindered phosphonates (e.g.,


-substituted phosphonates) or hindered carbonyls. The steric bulk prevents the formation of the oxaphosphetane intermediate, leading to stalled reactions, low conversion, or competitive side reactions (e.g., aldol condensation, Cannizzaro).

The Solution: To overcome the "steric wall," we must shift from hard, irreversible deprotonation (NaH) to soft, chelation-assisted activation (Masamune-Roush conditions).

Diagnostic Workflow (Decision Logic)

Before altering your protocol, use this logic flow to identify the bottleneck.

HWE_Troubleshooting Start Issue: Low Yield with Hindered Phosphonate Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Remains SM Remains (Low Conversion) Check_SM->SM_Remains Yes SM_Consumed SM Consumed (Side Reactions) Check_SM->SM_Consumed No Check_Base Current Base? SM_Remains->Check_Base NaH_Path Using NaH/THF Check_Base->NaH_Path Switch_MR SOLUTION: Switch to Masamune-Roush (LiCl / DBU / MeCN) NaH_Path->Switch_MR Activate via Chelation Side_Rxn Identify Byproduct: Aldol / Polymerization? SM_Consumed->Side_Rxn Milder_Cond SOLUTION: Lower Temp + Milder Base (LiHMDS) Side_Rxn->Milder_Cond Reduce Basicity

Caption: Diagnostic logic for identifying whether the yield loss is due to kinetic barriers (Low Conversion) or thermodynamic instability (Side Reactions).

Technical Deep Dive: The Masamune-Roush Protocol

For hindered substrates, the Masamune-Roush modification is the gold standard. It replaces strong bases (NaH) with a mild amine base (DBU or DIPEA) and a lithium salt (LiCl).

Why It Works (The Mechanism)

In standard conditions, the steric bulk of the phosphonate prevents the carbanion from approaching the carbonyl. In Masamune-Roush conditions, the Lithium cation (


) acts as a Lewis acid. It coordinates to both the phosphonate oxygen and the carbonyl oxygen.
  • pKa Modulation:

    
     coordination increases the acidity of the 
    
    
    
    -proton, allowing a weak base (DBU) to deprotonate it.
  • Templating Effect: The lithium "tethers" the two reactants together, overcoming the entropic and steric penalties of the approach.

Li_Chelation_Model Li Li+ Phos Phosphonate (Hindered) Li->Phos Coordination Carb Carbonyl (Aldehyde/Ketone) Li->Carb Coordination Phos->Carb Nucleophilic Attack (Tethered) Base DBU Base->Phos Deprotonation (Facilitated)

Caption: The "Templating Effect" of Lithium. The cation brings the hindered partners into proximity, facilitating reaction despite steric bulk.

Experimental Protocol: Masamune-Roush Conditions

Applicability:


-substituted phosphonates, hindered ketones, base-sensitive substrates.[1][2]

Reagents:

  • Phosphonate: 1.2 – 1.5 equiv.

  • LiCl: 1.2 – 2.0 equiv (Must be anhydrous).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (1.2 – 1.5 equiv).

  • Solvent: Acetonitrile (MeCN) is critical (THF coordinates

    
     too strongly, disrupting the catalytic effect).
    

Step-by-Step Procedure:

  • Preparation of LiCl: Lithium chloride is extremely hygroscopic. Flame-dry LiCl in the reaction flask under high vacuum before adding solvent. Failure to dry LiCl is the #1 cause of failure.

  • Solvation: Cool the flask to 0°C (or room temp, depending on substrate stability). Add anhydrous MeCN.

  • Reagent Addition: Add the Phosphonate (1.2 equiv) and the Carbonyl substrate (1.0 equiv) to the suspension.

  • Activation: Add DBU (1.2 equiv) dropwise.

    • Observation: The suspension may clear up as the reaction proceeds.

  • Reaction: Stir at Room Temperature (25°C).

    • Note: For extremely hindered systems, mild heating (40–50°C) may be required, but start at RT to avoid polymerization.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate.
    

Comparative Data: Base Selection Guide

Use this table to select the correct base system based on your substrate's steric profile.

Base SystemSolventReactivitySteric ToleranceRisk Profile
NaH THFHighLowHigh side reactions (epimerization).
LiHMDS THFHighModerateGood for kinetic control, but can be too bulky.
KOtBu tBuOH/THFVery HighLowoften leads to trans-esterification.
LiCl / DBU MeCN Moderate High Best for hindered/sensitive substrates.
Ba(OH)2 THF (wet)LowHighSpecialized for solid-phase or specific substrates.

Frequently Asked Questions (Troubleshooting)

Q: I tried Masamune-Roush, but the reaction is still too slow. What now? A: If LiCl/DBU at room temperature fails, you have two levers to pull:

  • Increase Temperature: MeCN can be refluxed (82°C), but start at 50°C.

  • Change the Cation: Switch from LiCl to

    
     or 
    
    
    
    . Sometimes the bite angle of the chelation needs to be adjusted for specific steric geometries.

Q: My phosphonate is an


-methyl phosphonate (very hindered). Will this work? 
A:  Yes, but yield will naturally be lower than unhindered analogs.
  • Tip: Use excess phosphonate (3.0 equiv) and excess LiCl (5.0 equiv). The reaction follows second-order kinetics; increasing concentration drives the reaction forward.

Q: I am getting the Z-isomer, but I want the E-isomer. A: This is a selectivity issue, not a yield issue. However, in hindered systems, the "leakage" to Z-isomer increases.

  • Fix: Ensure you are using thermodynamic conditions. If using Masamune-Roush, allow the reaction to stir longer.[2] If that fails, consider using bulky phosphonate esters (e.g., di-isopropyl phosphonate) to enforce steric repulsion in the transition state.

Q: Can I use THF instead of Acetonitrile for Masamune-Roush? A: Avoid it. THF is a Lewis base that coordinates to the Lithium cation. This competes with the phosphonate/carbonyl coordination, effectively shutting down the "catalytic" enhancement of the Lithium. MeCN is non-coordinating enough to allow the Li-bridge to form.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[2][3][4] Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989).[5] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][5][6][7][8][9] Chemical Reviews, 89(4), 863–927.

  • Viseux, E. M. E. (2004). The Horner–Wadsworth–Emmons Reaction.[1][2][4][5][7][8][9][10][11][12] Synlett, 2004(14), 2643-2643.

Sources

Optimization

Technical Support Center: Stereoselectivity in the Reduction of 16,16-Dimethyl-15-Keto Enones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stereoselective re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stereoselective reduction of 16,16-dimethyl-15-keto enones, a critical transformation in the synthesis of various prostaglandin analogs.[1][2] Our goal is to equip you with the knowledge to overcome common stereoselectivity challenges and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during the reduction of 16,16-dimethyl-15-keto enones.

Question 1: My reduction of the 15-keto enone with sodium borohydride (NaBH₄) is resulting in a low diastereomeric ratio (d.r.) of the desired 15α-hydroxy epimer. What are the primary factors influencing this poor selectivity?

Answer:

Low diastereoselectivity in the NaBH₄ reduction of 16,16-dimethyl-15-keto enones is a common issue stemming from the inherent reactivity of both the reducing agent and the substrate. Several factors can contribute to this:

  • 1,4-Conjugate Addition: Sodium borohydride, being a relatively "soft" hydride source, can lead to a significant amount of 1,4-conjugate addition to the α,β-unsaturated ketone system, rather than the desired 1,2-reduction of the ketone.[3] This side reaction consumes your starting material and reduces the overall yield of the desired allylic alcohols.

  • Facial Selectivity: The approach of the hydride to the carbonyl carbon is influenced by the steric environment of the substrate. The gem-dimethyl group at the 16-position creates significant steric hindrance, which can affect the trajectory of the incoming nucleophile and lead to the formation of both the desired 15α- and undesired 15β-hydroxy epimers.

  • Reaction Conditions: Temperature and solvent can play a crucial role in selectivity. Reactions run at higher temperatures may have enough energy to overcome the activation barrier for the formation of the less stable epimer, leading to a lower d.r.[4]

Recommended Solutions:

  • Employ the Luche Reduction: This is the most common and effective method to favor 1,2-reduction and improve diastereoselectivity.[5][6][7] The addition of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol is key.[8][9]

  • Optimize Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. Lower temperatures favor the kinetic product, which is often the desired diastereomer.[4][10]

Question 2: I've implemented the Luche reduction, but my diastereoselectivity is still not optimal. How can I further refine the reaction conditions?

Answer:

Even with the Luche reduction, achieving high diastereoselectivity can require careful optimization. Here are some key parameters to investigate:

  • Purity and Hydration State of CeCl₃: The effectiveness of the Luche reduction is highly dependent on the quality of the cerium(III) chloride. Anhydrous CeCl₃ can be less effective than the heptahydrate (CeCl₃·7H₂O). Ensure you are using a reliable source and consider the hydration state specified in established protocols.

  • Order of Addition: The order in which you add the reagents can be critical. It is generally recommended to pre-mix the substrate and CeCl₃·7H₂O in the solvent before the portion-wise addition of NaBH₄. This allows for the formation of the cerium-carbonyl complex that directs the hydride attack.

  • Solvent Choice: While methanol is the most common solvent for Luche reductions, other alcohols like ethanol can also be used. The nature of the alcohol can influence the formation of the active reducing species, sodium alkoxyborohydrides, thereby affecting selectivity.[5]

  • Stoichiometry of Reagents: Carefully control the molar equivalents of both CeCl₃ and NaBH₄. Typically, a slight excess of both reagents relative to the substrate is used, but large excesses of NaBH₄ could potentially lead to competing reduction pathways.

Experimental Protocol: Optimized Luche Reduction

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 16,16-dimethyl-15-keto enone substrate in anhydrous methanol.

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions over a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and then extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the diastereomers.

Diagram: Troubleshooting Low Diastereoselectivity

G cluster_optimization Optimization Strategies start Low Diastereoselectivity in Reduction check_reagent Are you using NaBH4 alone? start->check_reagent yes_nabh4 Yes check_reagent->yes_nabh4 Yes no_nabh4 No, using Luche conditions check_reagent->no_nabh4 No implement_luche Implement Luche Reduction (NaBH4, CeCl3·7H2O, MeOH) yes_nabh4->implement_luche optimize_luche Optimize Luche Conditions no_nabh4->optimize_luche temp Lower Reaction Temperature (e.g., -78 °C) optimize_luche->temp reagent_quality Verify CeCl3·7H2O Quality optimize_luche->reagent_quality order_of_addition Check Order of Addition optimize_luche->order_of_addition solvent Evaluate Solvent Choice optimize_luche->solvent

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 3: I am observing the formation of a significant amount of the 15β-hydroxy epimer despite using optimized Luche conditions. Are there alternative reducing agents that might offer better stereocontrol?

Answer:

While the Luche reduction is a powerful tool, highly hindered substrates can still present a challenge. If you are still struggling with diastereoselectivity, consider using bulkier, more sterically demanding reducing agents. These reagents can exhibit greater facial selectivity due to non-bonding interactions with the substrate.

  • L-Selectride® (Lithium tri-sec-butylborohydride): This is a highly hindered hydride source that often provides excellent stereoselectivity in the reduction of cyclic ketones.[11][12] The bulky sec-butyl groups can enhance the preference for hydride delivery from the less hindered face of the carbonyl.

  • K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, this reagent offers high steric bulk and can improve diastereoselectivity.

Table: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentTypical SelectivityKey Considerations
Sodium Borohydride (NaBH₄)Moderate, can lead to 1,4-additionMild, easy to handle, but often requires additives for selectivity.[10][13]
Luche Conditions (NaBH₄/CeCl₃)Good to excellent 1,2-selectivitySuppresses 1,4-addition, generally improves diastereoselectivity.[5][14]
L-Selectride®Excellent, favors attack from the less hindered faceHighly sterically hindered, often provides high diastereoselectivity.[15][16][17]

Experimental Protocol: Reduction with L-Selectride®

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 16,16-dimethyl-15-keto enone substrate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of L-Selectride® (typically 1.0 M in THF) dropwise to the cooled solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by the careful addition of hydrogen peroxide to decompose the excess borane.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Decision Tree for Reagent Selection

G start Starting Point: Reduction of 16,16-dimethyl-15-keto enone initial_reduction Initial attempt with NaBH4 start->initial_reduction low_dr Low Diastereomeric Ratio (d.r.)? initial_reduction->low_dr luche Switch to Luche Reduction (NaBH4/CeCl3) low_dr->luche Yes end Optimized Stereoselective Reduction low_dr->end No luche_success Sufficient d.r.? luche->luche_success selectride Consider Bulkier Reagents (e.g., L-Selectride®) luche_success->selectride No luche_success->end Yes selectride->end

Caption: Decision-making process for selecting a suitable reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Luche reduction that leads to enhanced 1,2-selectivity?

A1: The Luche reduction's selectivity stems from the role of the cerium(III) salt.[5][6][8] According to the Hard-Soft Acid-Base (HSAB) principle, the carbonyl carbon of an enone is a "hard" electrophilic center, while the β-carbon of the double bond is a "soft" center.[7] Sodium borohydride is a "soft" nucleophile and thus preferentially attacks the "soft" β-carbon, leading to 1,4-addition.

In the presence of CeCl₃ and an alcohol solvent (like methanol), a "harder" reducing agent, a cerium-alkoxyborohydride species, is formed in situ.[5][8] This harder nucleophile now preferentially attacks the harder electrophilic carbonyl carbon, resulting in the desired 1,2-reduction to the allylic alcohol.[7] Additionally, the cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and further promoting the 1,2-attack.[6][18]

Q2: Can biocatalytic methods be employed for the stereoselective reduction of these keto enones?

A2: Yes, biocatalysis offers a promising alternative for achieving high stereoselectivity in ketone reductions. Enzymes, particularly alcohol dehydrogenases (ADHs), are known for their exquisite chemo-, regio-, and stereoselectivity.[19][20]

  • Advantages of Biocatalysis:

    • High Enantioselectivity: Enzymes can often produce a single enantiomer with very high enantiomeric excess (ee).[20]

    • Mild Reaction Conditions: Biocatalytic reductions are typically carried out in aqueous media at or near room temperature and neutral pH.

    • Green Chemistry: This approach avoids the use of harsh reagents and organic solvents.

  • Considerations:

    • Enzyme Screening: Identifying a suitable enzyme that accepts the sterically hindered 16,16-dimethyl-15-keto enone as a substrate and provides the desired stereochemical outcome may require screening a library of different ADHs.

    • Cofactor Recycling: Most ADHs require a nicotinamide cofactor (NADH or NADPH), which needs to be regenerated in situ using a sacrificial co-substrate like isopropanol.[20]

While the initial setup for a biocatalytic process might be more involved than a traditional chemical reduction, the potential for achieving near-perfect stereoselectivity makes it a valuable strategy, especially in drug development where enantiopurity is critical.[21]

Q3: How does temperature affect the stereoselectivity of these reductions?

A3: Temperature is a critical parameter that can significantly influence the stereochemical outcome of a reaction.[4][22] In general, lower reaction temperatures favor the formation of the kinetic product, which is the product formed via the lowest energy transition state. In many cases, this corresponds to the desired diastereomer.

At higher temperatures, there is more thermal energy available to the system, which can allow the reaction to proceed through higher energy transition states, leading to the formation of a mixture of diastereomers and thus a lower d.r.[4] Therefore, for reactions where stereoselectivity is a concern, it is almost always advisable to start with low-temperature conditions and carefully optimize from there. It has been observed in some enzymatic reductions that stereoselectivity can either increase or decrease with temperature, highlighting the need for empirical optimization for each specific system.[22]

References

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

  • Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Retrieved from [Link]

  • ACS Publications. (2011). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 27). Luche Reduction. Retrieved from [Link]

  • YouTube. (2020, February 29). Luche reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Scribd. (n.d.). Chemoselective Reductions With Sodium Borohydride. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1989). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Luche reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • PubMed. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diastereoselective reduction of cyclic bioactive Mannich ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction | Request PDF. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • ACS Publications. (2019, October 7). Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Retrieved from [Link]

  • YouTube. (2019, May 3). Luche Reaction, selective reduction of ketone into secondary (2o) alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. Retrieved from [Link]

  • Chem-Station Int. Ed. (2017, May 22). L/N/K-Selectride. Retrieved from [Link]

  • MDPI. (n.d.). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Retrieved from [Link]

  • PMC. (n.d.). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Retrieved from [Link]

  • PubMed. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Retrieved from [Link]

  • PMC. (n.d.). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. Retrieved from [Link]

  • PMC. (2021, June 24). β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs. Retrieved from [Link]

  • NIH. (2021, June 8). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. Retrieved from [Link]

  • PubMed. (n.d.). Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Effective Stereoselective Total Synthesis of 16,16-Dimethyl Prostaglandin E2. | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. Retrieved from [Link]

  • PLOS One. (2024, September 6). Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Prostaglandin analogs. 2. 15,15-Ketals of natural prostaglandins and prostaglandin analogs. Synthesis and biological activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

  • PubMed. (1966). Methods for total synthesis of steroids. 18. Delta-16-keto steroid approach to ring D. H. Introduction of 17-carboxy group. Synthesis of 14-alpha,17-beta and 14-beta,17-alpha isomers of rac-estra-5(10),6,8-triene-17-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Maximizing E-Selectivity in gem-Dimethyl Phosphonate Olefinations

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for stereoselective olefination reactions. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective olefination reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing gem-dimethyl phosphonates and related reagents to synthesize α,β-unsaturated esters and other alkenes. Our focus is to provide in-depth, field-proven insights into maximizing E-alkene selectivity in the Horner-Wadsworth-Emmons (HWE) reaction, addressing common challenges and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing E-selectivity in the HWE reaction.

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why does it inherently favor the formation of E-alkenes?

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic synthesis method that involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[1] A key feature of the standard HWE reaction is its strong preference for producing the thermodynamically more stable (E)-alkene.[1][2]

This selectivity arises from the reaction mechanism, which is under thermodynamic control. The initial addition of the phosphonate carbanion to the carbonyl is reversible. This allows the system to equilibrate through intermediates, ultimately favoring the lowest energy pathway. The transition state leading to the trans (E) alkene minimizes steric repulsion between the substituents, making it energetically more favorable than the transition state leading to the cis (Z) alkene.[2][3][4]

Q2: What is the primary role of the solvent in determining E-selectivity?

The solvent plays a crucial role in mediating the stability and reactivity of the intermediates, particularly the phosphonate carbanion and the oxaphosphetane intermediate. The key solvent properties to consider are:

  • Polarity: Aprotic solvents are generally preferred.

  • Coordinating Ability: The solvent's ability to solvate the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) of the base is critical. Non-coordinating or weakly coordinating solvents can lead to aggregation of intermediates, which may affect selectivity. Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethoxyethane (DME) are effective at solvating these cations, promoting a well-defined reaction pathway that favors thermodynamic equilibrium and high E-selectivity.[4]

Q3: Which solvents are most recommended for maximizing E-selectivity?

For standard HWE reactions aimed at high E-selectivity, the following solvents are industry standards:

  • Tetrahydrofuran (THF): This is the most common and reliable solvent for HWE reactions. Its ability to solvate the metal cation without strongly coordinating to it allows the reaction to proceed cleanly towards the thermodynamic E-product.[4]

  • 1,2-Dimethoxyethane (DME): Similar to THF, DME is an excellent choice and is sometimes used interchangeably.[4]

In some specialized cases, solvent-free conditions using bases like LiOH·H₂O or Ba(OH)₂·8H₂O have also been shown to produce excellent E-selectivity (95-99%).[5][6]

Q4: How does the choice of base and its counter-ion affect the stereochemical outcome?

The base and its associated counter-ion are as critical as the solvent. For maximizing E-selectivity, bases that promote thermodynamic equilibrium are preferred.

  • Sodium Hydride (NaH): This is a classic, non-nucleophilic base used to deprotonate the phosphonate. The resulting sodium counter-ion effectively promotes the formation of the thermodynamically favored E-alkene.[4]

  • Lithium Bases (n-BuLi, LHMDS): While widely used, lithium ions can sometimes erode stereoselectivity by promoting the reversibility of the intermediate betaine formation.[7] However, in many standard HWE reactions, high E-selectivity is still achieved.[3]

  • Magnesium-Based Reagents: In certain systems, such as Weinreb amide-type HWE reactions, Grignard reagents like iPrMgCl have been shown to provide exceptional E-selectivity.[8][9]

The key is to use conditions that allow the intermediates to equilibrate to the most stable conformation, which leads to the E-product.

Q5: How does the standard HWE reaction for E-alkenes differ from the Still-Gennari modification for Z-alkenes?

This comparison highlights the core principles of stereocontrol. While the HWE reaction is under thermodynamic control, the Still-Gennari modification is engineered for kinetic control to produce the Z-alkene.[10][11]

FeatureStandard HWE Reaction (E-selective) Still-Gennari Modification (Z-selective)
Primary Product E-Alkenes (Thermodynamically favored)[1]Z-Alkenes (Kinetically favored)[11]
Phosphonate Reagent Standard dialkyl phosphonoacetatesPhosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl))[11][12]
Reaction Conditions Varies, often NaH in THF at 0°C to RT[4]Strong, non-coordinating bases (KHMDS) with a crown ether (18-crown-6) at low temperatures (-78°C)[11][12]
Control Element Thermodynamic EquilibriumKinetic Control

The electron-withdrawing groups in the Still-Gennari reagent accelerate the elimination step, trapping the kinetically formed syn-intermediate before it can equilibrate, thus yielding the Z-alkene.[12][13]

Part 2: Troubleshooting Guide: Low E-Selectivity

When an HWE reaction yields a poor E/Z ratio, a systematic approach is necessary to identify the root cause. Follow this troubleshooting workflow.

Troubleshooting_Workflow start Start: Low E/Z Ratio Observed reagents Step 1: Verify Reagent Integrity start->reagents conditions Step 2: Analyze Reaction Conditions reagents->conditions Reagents OK? sub_reagent1 Is phosphonate pure? (Verify via NMR/GC-MS) reagents->sub_reagent1 sub_reagent2 Is aldehyde fresh & free of acid? (Distill if necessary) reagents->sub_reagent2 sub_reagent3 Is solvent anhydrous? (Use freshly distilled THF/DME) reagents->sub_reagent3 sub_reagent4 Is base active? (Use fresh NaH, titrate BuLi) reagents->sub_reagent4 substrate Step 3: Examine Substrate Structure conditions->substrate Conditions Optimized? sub_cond1 Solvent Choice: Using THF or DME? Avoid highly coordinating or protic solvents. conditions->sub_cond1 sub_cond2 Base/Cation: Using NaH or LiCl/amine? Avoid KHMDS/crown ether, which favors Z-selectivity. conditions->sub_cond2 sub_cond3 Temperature & Time: Is reaction allowed to reach equilibrium? (e.g., stir overnight at RT) conditions->sub_cond3 solution Solution: High E-Selectivity Achieved substrate->solution Substrate Compatible? sub_sub1 Phosphonate Sterics: Are the phosphonate ester groups bulky? (e.g., Diisopropyl > Diethyl can enhance E-selectivity) substrate->sub_sub1 sub_sub2 Aldehyde Sterics: Is the aldehyde sterically hindered? Extreme hindrance can affect the transition state energies. substrate->sub_sub2 HWE_Mechanism reactants Phosphonate Carbanion + Aldehyde ts_anti Transition State (anti-attack) [Lower Energy] reactants->ts_anti Reversible ts_syn Transition State (syn-attack) [Higher Energy] reactants->ts_syn Reversible ox_anti anti-Oxaphosphetane (Thermodynamically Favored) ts_anti->ox_anti ox_syn syn-Oxaphosphetane (Thermodynamically Disfavored) ts_syn->ox_syn product_e E-Alkene (Major Product) ox_anti->product_e Irreversible Elimination product_z Z-Alkene (Minor Product) ox_syn->product_z Irreversible Elimination

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 16,16-dimethyl Prostaglandin Intermediates

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 16,16-dimethyl prostaglandin in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 16,16-dimethyl prostaglandin intermediates via column chromatography. The complex nature of these molecules, characterized by multiple stereocenters and sensitive functional groups, presents unique challenges that this guide aims to address with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying 16,16-dimethyl prostaglandin intermediates and why?

A: Normal-phase silica gel (40-63 µm particle size) is the most widely used stationary phase for preparative flash chromatography of these intermediates.[1][2] The polarity of silica gel is well-suited for separating the moderately polar prostaglandin structures from less polar starting materials and non-polar byproducts.[3] Its primary advantage lies in the extensive historical data and predictability in developing separation methods using common organic solvents. The key is managing the acidic nature of the silica surface, which can sometimes interact with the acidic prostaglandin molecules.[4]

Q2: Why are my recovery yields often low after silica gel chromatography?

A: Low recovery is a common issue and can stem from several factors. Prostaglandins, particularly those with unprotected carboxylic acid and β-hydroxy ketone moieties, can be sensitive to the acidic surface of silica gel, leading to irreversible adsorption or degradation.[5][6] Losses for PGE₂ on silica gel can be as high as 20-25%.[5] To mitigate this, it is crucial to work efficiently, avoid prolonged exposure of the compound to the stationary phase, and sometimes modify the mobile phase with a small amount of an acidic modifier like acetic acid to reduce strong interactions.

Q3: How critical are protecting groups during the chromatographic purification of these intermediates?

A: Protecting groups are fundamentally important.[7][8] The synthesis of complex prostaglandins is a multi-step process where sensitive functional groups (hydroxyls, ketones, and carboxylic acids) must be masked to prevent unwanted side reactions.[9][10] During chromatography, these protecting groups, such as silyl ethers (for hydroxyls) or esters (for carboxylic acids), serve a dual purpose: they prevent degradation on the silica surface and modulate the overall polarity of the intermediate, which is often essential for achieving separation from closely related impurities.[7] The choice of protecting group strategy is a core element of the overall synthetic plan.[11]

Q4: Is it possible to use reversed-phase chromatography for these intermediates?

A: Yes, reversed-phase chromatography, typically using a C18-bonded silica stationary phase, is a viable and often necessary technique, particularly for analytical HPLC to assess purity or for separating highly polar intermediates or final products.[9][12] For preparative-scale purification of synthetic intermediates, however, normal-phase silica flash chromatography is often more cost-effective and allows for the use of organic solvents that are easier to remove. Solid-phase extraction (SPE) on C18 cartridges is also a common pre-purification step to remove highly polar or non-polar contaminants from a sample matrix.[12][13]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental failures with an explanation of the underlying cause and a direct, actionable solution.

Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What is happening?

A: This is a classic sign of strong, undesirable interactions between your acidic prostaglandin intermediate and the acidic silanol groups on the silica gel surface. The streaking occurs because the molecule adsorbs too strongly and does not elute cleanly.

  • The Causality: The free carboxylic acid on your prostaglandin intermediate is highly polar and acidic, forming strong hydrogen bonds with the silica. This causes a slow, uneven elution process known as tailing.

  • The Solution: To resolve this, you must suppress the ionization of your compound and saturate the highly active sites on the silica. Add a small amount of a volatile acid, such as acetic acid (0.1-1%) or formic acid, to your mobile phase (eluent).[13][14] This protonates your carboxylic acid, reducing its polarity and interaction with the stationary phase, resulting in sharper bands and more symmetrical peaks. Always perform a preliminary TLC with and without the acid modifier to confirm its effectiveness.

Q: I have achieved poor separation between my desired product and a very similar impurity. How can I improve the resolution?

A: Poor resolution between closely related compounds (e.g., diastereomers or positional isomers) is the central challenge in prostaglandin purification. Improving it requires a systematic optimization of your chromatographic conditions.

  • The Causality: Resolution is a function of column efficiency, selectivity, and retention. If two compounds have very similar polarities, they will travel through the column at nearly the same speed.

  • The Solutions:

    • Optimize Mobile Phase Selectivity: If you are using a standard two-component system like hexane/ethyl acetate, try introducing a third solvent. For example, adding a small amount of methanol or dichloromethane can alter the selectivity (π-π interactions, dipole-dipole) and potentially pull the peaks apart.[15][16]

    • Employ Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient.[17] Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent. This sharpens the peaks of later-eluting compounds and can significantly improve the separation of closely running spots.[18]

    • Check Column Packing: An improperly packed column with channels or cracks will lead to band broadening and a severe loss of resolution.[19] Ensure your silica slurry is homogenous and well-settled before loading your sample.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, the crude sample load should be about 1-2% of the mass of the silica gel.[20]

Q: My final product appears to have degraded after purification. The yield is low and I see new, unexpected spots on the TLC. What can I do to prevent this?

A: Prostaglandin E (PGE) intermediates, with their characteristic β-hydroxy ketone moiety, are notoriously prone to degradation under both acidic and basic conditions, often through dehydration to form the corresponding PGA intermediate.[6]

  • The Causality: The acidic surface of silica gel can catalyze this dehydration reaction, especially with prolonged contact time.

  • The Solutions:

    • Run the Chromatography Quickly: Flash chromatography, which uses pressure to accelerate solvent flow, is essential.[1] Do not let the compound sit on the column for an extended period.

    • Consider Deactivating the Silica: While less common, you can pre-treat the silica gel by washing the packed column with a solvent mixture containing a small amount of a volatile base like triethylamine to neutralize the most acidic sites. However, this must be done with extreme caution as residual base can degrade other functional groups.

    • Buffer the Sample: Ensure your crude sample is not excessively acidic or basic before loading.

    • Maintain Low Temperatures: If the intermediate is particularly labile, consider running the chromatography in a cold room to minimize thermal degradation. Prostaglandin stability is highly temperature-dependent.[21]

Q: I developed a perfect separation on my TLC plate, but the column chromatography failed completely. Why did this happen?

A: This is a frequent and frustrating issue that typically arises from problems in scaling up from the analytical (TLC) to the preparative (column) scale.[17]

  • The Causality: The conditions are not truly identical. Differences in the silica gel (e.g., binder in TLC plates, particle size, water content), sample concentration effects, or improper loading can lead to a different outcome.

  • The Solutions:

    • Use the Right Amount of Silica: Ensure you have a sufficient silica-to-sample mass ratio (typically 50:1 to 100:1 for difficult separations).[22]

    • Master Your Loading Technique: If your compound is dissolved in a solvent stronger than the initial mobile phase, it will spread into a wide band at the top of the column, destroying any potential for good separation. Use the dry loading technique: dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully load this powder onto the top of your packed column.[17][22]

    • Translate the Gradient Correctly: When scaling from TLC to a gradient flash column, use the established relationship between TLC Rf values and column volumes (CV) to design your gradient. Many modern flash chromatography systems have software to assist with this calculation.[17][20]

Experimental Protocols and Workflows

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the mixture. Also spot the starting material and, if available, the pure product as references.

  • Develop the plate in a TLC chamber with a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

  • Goal: Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2 - 0.35 . Impurities should be well-separated from this spot.

  • If streaking is observed, add 0.5% acetic acid to the mobile phase and re-run the TLC to see if the spot shape improves.

Protocol 2: Dry Loading for Flash Column Chromatography
  • Dissolve the entire crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.

  • Add approximately 2-3 times the mass of the crude product in silica gel (e.g., 1-1.5 g) to the solution.

  • Mix thoroughly to create a slurry.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is critical.

  • Carefully add this powder to the top of the already packed and equilibrated chromatography column, taking care not to disturb the bed.

  • Gently tap the column to settle the powder and add a protective layer of sand on top before slowly introducing the mobile phase.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.

G start Poor Purification Outcome q1 Are peaks broad or tailing? start->q1 q2 Is separation between product & impurity poor? start->q2 q3 Is product recovery low / degraded? start->q3 q4 Did TLC separation not scale to column? start->q4 a1_yes Add 0.5% Acetic Acid to Mobile Phase q1->a1_yes Yes a2_yes_1 Optimize Solvent System (Try Ternary Mixture) q2->a2_yes_1 Yes a2_yes_2 Run a Shallow Gradient Elution q2->a2_yes_2 a2_yes_3 Reduce Sample Load (Target 1-2% of Silica Mass) q2->a2_yes_3 a3_yes_1 Run Chromatography Faster (Use Flash System) q3->a3_yes_1 Yes a3_yes_2 Ensure Protected Functional Groups q3->a3_yes_2 a3_yes_3 Consider Running at Lower Temperature q3->a3_yes_3 a4_yes_1 Use Dry Loading Technique q4->a4_yes_1 Yes a4_yes_2 Increase Silica:Sample Ratio (e.g., 100:1) q4->a4_yes_2

Caption: Troubleshooting Decision Tree for Prostaglandin Purification.

Data Summary Tables

Table 1: Common Mobile Phase Systems for Prostaglandin Intermediates on Silica Gel

Polarity of IntermediatePrimary Solvent System (v/v)Modifier (if needed)Purpose of Modifier
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)-General purpose separation.
MediumDichloromethane / Methanol (99:1 to 95:5)-Offers different selectivity from ethyl acetate systems.
Medium to High (Acidic)Hexane / Ethyl Acetate0.1 - 1% Acetic AcidReduces tailing of acidic compounds.[13]
HighEthyl Acetate / Methanol (98:2 to 90:10)0.1 - 1% Acetic AcidFor more polar intermediates, prevents streaking.

Table 2: Troubleshooting at a Glance

ProblemLikely Cause(s)Recommended Solution(s)
Poor Resolution - Improper solvent system- Column overloading- Poorly packed column- Optimize mobile phase with a third solvent- Switch to a shallow gradient elution- Reduce sample load to <2% of silica mass
Peak Tailing / Streaking - Strong analyte-silica interaction (acidic compound)- Add 0.1-1% acetic acid to the eluent
Low Recovery / Degradation - Compound instability on acidic silica- Prolonged exposure time- Use flash chromatography to speed up the process- Ensure sensitive groups are protected- Work at a lower temperature if possible
Clogged Column - Sample precipitation upon loading- Particulates in crude mixture- Filter the sample before loading- Use the dry loading technique

References

  • Benchchem. Technical Support Center: Optimizing Chromatographic Resolution of Prostaglandin Isomers. 15

  • Benchchem. Technical Support Center: Optimizing Chromatografic Separation of Prostaglandin Isomers. 16

  • PubMed. [Effect of the chromatographic purification method on the isolation of prostaglandins E and F from a natural lipid mixture and their stability]. 5

  • PubMed. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis. 14

  • PubMed. Preparative thin-layer and column chromatography of prostaglandins. 4

  • PubMed. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. 13

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.

  • ResearchGate. General synthesis of PGF2α. PrGr – Protecting group.

  • Benchchem. Solid-Phase Extraction for the Purification of Prostaglandin K1: Application Notes and Protocols. 12

  • PubMed. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids.

  • Chemistry LibreTexts. 10: Strategies in Prostaglandins Synthesis.

  • K. C. Nicolaou, et al. Protective Groups: Background and General Considerations. 7

  • Biotage. How to Scale-Up Normal-Phase Purification.

  • Biotage. How Scalable is Flash Chromatography?.

  • Wikipedia. Protecting group.

  • Alfa Chemistry. Silica Gel for Column Chromatography.

  • Organic Syntheses Procedure. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered.

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. 2

  • ResearchGate. General methods for flash chromatography using disposable columns.

  • PubMed. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions.

  • YouTube. Flash Chromatography 101.

  • PubMed. A Study on the Stability of Prostaglandin E2 in Methylhydroxyethylcellulose Gel by Gas Chromatography.

  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.

Sources

Troubleshooting

Handling moisture sensitivity of dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

Technical Support Center: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate A Guide for Researchers on Handling Moisture Sensitivity Welcome to the technical support guide for dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

A Guide for Researchers on Handling Moisture Sensitivity

Welcome to the technical support guide for dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate. As Senior Application Scientists, we understand that success in the lab hinges on the precise control of reaction parameters. This guide is structured to address the most critical handling aspect of this β-ketophosphonate: its inherent sensitivity to moisture. Here, you will find in-depth explanations, actionable protocols, and troubleshooting advice to ensure the integrity of your reagent and the success of your experiments.

Section 1: The Core Issue - Understanding Hydrolysis

This section delves into the chemical principles governing the degradation of your phosphonate in the presence of water.

Q1: Why is dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate so sensitive to moisture?

A: The sensitivity arises from the molecular structure, specifically the presence of both a ketone and a phosphonate ester. Phosphonate esters are generally susceptible to hydrolysis, and this reactivity is significantly accelerated by the adjacent carbonyl (keto) group.[1][2]

The mechanism involves the following key steps:

  • Hydrate Formation: The electrophilic carbonyl carbon is rapidly attacked by water, forming a carbonyl hydrate adduct in equilibrium with the keto form. The electron-withdrawing effect of the phosphonate group makes this hydrate formation energetically favorable.[1]

  • Base-Catalyzed Cleavage: The hydrolysis is typically base-catalyzed; even trace amounts of hydroxide ions in neutral water can initiate the reaction.[1] The reaction is first-order in both the phosphonate and hydroxide ion concentrations.[1]

  • P-C Bond Cleavage: The hydrate intermediate is cleaved, breaking the crucial Carbon-Phosphorus bond. This results in the formation of dimethyl phosphonate and 3,3-dimethyl-2-heptanone as the primary degradation products.

This process can be surprisingly rapid. For a related compound, dimethyl acetylphosphonate, the half-life for this reaction at pH 7 and 25°C is estimated to be as short as 3 seconds.[1]

Hydrolysis_Pathway reagent Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate intermediate Carbonyl Hydrate Intermediate reagent->intermediate + H₂O (Rapid Equilibrium) products Degradation Products: • Dimethyl Phosphonate • 3,3-Dimethyl-2-heptanone intermediate->products Base-Catalyzed P-C Bond Cleavage

Caption: Hydrolysis pathway of a β-ketophosphonate.

Section 2: Proactive Measures - Storage and Handling Protocols

Proper storage and handling are not just recommendations; they are essential procedures to prevent reagent degradation.

Q2: What are the absolute best practices for storing this reagent?

A: To ensure the long-term stability and reactivity of your phosphonate, adhere strictly to the following storage conditions.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Temperature Store in a cool, dry location.[3] Refrigeration (2-8 °C) is recommended.Reduces the rate of potential decomposition reactions.
Container Keep the original manufacturer's container (e.g., Sure/Seal™ bottle) tightly sealed.[3]These containers are designed to maintain an inert atmosphere and prevent moisture ingress.[4]
Location Store away from acids, bases, and strong oxidizing agents.Avoids accidental contact with incompatible materials that could accelerate degradation.
Desiccation For frequently accessed containers, storage within a desiccator can provide an additional layer of protection.[5]Minimizes moisture exposure during brief openings.
Q3: Can you provide a step-by-step protocol for transferring the reagent for a reaction?

A: Yes. This protocol details the use of standard Schlenk techniques to transfer a liquid reagent like dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate while rigorously excluding air and moisture.[6][7][8]

Experimental Protocol: Inert Atmosphere Liquid Transfer

Objective: To transfer a precise volume of the phosphonate from its storage bottle to a reaction flask without exposure to the atmosphere.

Materials:

  • Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate in a septum-sealed bottle (e.g., Sure/Seal™).

  • Oven-dried reaction flask with a rubber septum.

  • Source of dry, inert gas (Argon or Nitrogen) connected to a bubbler.[4][6]

  • Dry, gas-tight syringes and long needles (e.g., 20-24 gauge).[7]

  • A "venting" needle.

Procedure:

  • Prepare Glassware: All glassware must be rigorously dried to remove adsorbed moisture, typically by heating in an oven (e.g., 125°C overnight) and cooling under a stream of inert gas.[4][6]

  • Inert the System: Assemble the reaction flask while still warm and immediately flush with inert gas. The system should be kept under a slight positive pressure, indicated by a slow bubble rate in the bubbler.[4]

  • Prepare the Syringe: Purge a dry syringe by drawing inert gas into it and expelling it at least 5-10 times to remove any residual air and moisture.[6]

  • Pressurize Reagent Bottle: Insert a venting needle connected to the inert gas line through the septum of the reagent bottle. This will create a slight positive pressure inside.

  • Withdraw Reagent: Insert the purged syringe needle through the septum, ensuring the needle tip is below the liquid level. The positive pressure will help fill the syringe.[7] Draw the desired volume, plus a small excess to account for gas bubbles.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle's headspace. Adjust to the final desired volume.

  • Transfer to Flask: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of the prepared reaction flask. Inject the reagent into the flask.

  • Clean Up: Immediately and carefully clean the syringe and needles. Many reagents can react violently with water, so quench any residue with a suitable solvent (e.g., isopropanol) before cleaning with water.[6]

Workflow_Diagram cluster_prep Preparation cluster_transfer Transfer A 1. Oven-Dry All Glassware (>120°C, 4h+) B 2. Assemble Hot & Flush with Inert Gas (Ar/N₂) A->B C 3. Maintain Positive Pressure (via Bubbler) B->C D 4. Purge Syringe with Inert Gas (10x) C->D System is Inert E 5. Withdraw Reagent from Septum-Sealed Bottle D->E F 6. Inject into Reaction Flask via Septum E->F

Caption: Workflow for handling moisture-sensitive reagents.

Section 3: Troubleshooting Guide

Even with precautions, issues can arise. This section helps you diagnose and solve common problems related to moisture contamination.

Q4: My Horner-Wadsworth-Emmons (HWE) reaction has a very low yield. Could degraded phosphonate be the cause?

A: Absolutely. This is a primary failure mode. If the phosphonate has been hydrolyzed, it cannot be deprotonated by the base to form the reactive carbanion necessary for the HWE reaction.[2] You are essentially adding an inert, degraded material to your reaction pot.

Q5: I see unexpected peaks in my crude NMR spectrum. What are they?

A: If moisture contamination has occurred, you will likely see byproducts corresponding to the hydrolyzed species.

Common ProblemProbable Cause (Moisture-Related)Diagnostic & Solution
Low or No Reaction Yield Hydrolysis of the phosphonate reagent prior to or during the reaction. The phosphonate carbanion cannot form.Diagnosis: Check the purity of the starting phosphonate via ¹H or ³¹P NMR. Look for signals corresponding to dimethyl phosphonate. Solution: Discard the contaminated reagent. Purchase a new bottle and strictly adhere to anhydrous handling and storage protocols.[4][6][7]
Complex Crude NMR Partial hydrolysis has occurred. The spectrum contains starting material, desired product, and degradation products.Diagnosis: Look for signals of 3,3-dimethyl-2-heptanone and dimethyl phosphonate alongside your expected peaks. Solution: Attempting to push the reaction with excess base and phosphonate is inefficient. It is better to start over with fresh, pure reagent. Ensure all solvents and other reagents are rigorously dried.
Inconsistent Results Intermittent exposure of the stock reagent bottle to atmospheric moisture during use.Diagnosis: The reagent's performance degrades over time. Solution: Aliquot the reagent into smaller, single-use vials under an inert atmosphere (glovebox is ideal) to protect the main stock.

References

  • Kluger, R., Pike, D. C., & Chin, J. (1978). Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water. Expulsion of a phosphonate ester from a carbonyl hydrate. Canadian Journal of Chemistry, 56(13), 1792-1796. [Link]

  • Schweigert, I., & Gunlycke, D. (2017). Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. The Journal of Physical Chemistry C, 121(43), 24076-24085. [Link]

  • Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Wikipedia. (n.d.). Phosphonate. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12835-12863. [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. [Link]

  • Collin, R. O., & Sandrowitz, A. C. (2018). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. ChemRxiv. [Link]

  • PubChem. (n.d.). Dimethyl (2-oxoheptyl)phosphonate. [Link]

  • Davisson, V. J., Wood, H. B., & Poulter, C. D. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574-7576. [Link]

  • Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques. [Link]

  • Kim, D. Y., Kong, M. S., & Kim, T. H. (2005). A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. Synthetic Communications, 35(13), 1769-1774. [Link]

  • Ataman Kimya. (n.d.). PHOSPHONATE ESTER. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. [Link]

  • CONICET. (n.d.). Direct synthesis of b-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Chemeurope.com. (n.d.). Storage and management of chemical reagents. [Link]

  • B&M Scientific. (2023, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • University of St Andrews. (n.d.). Organophosphorus Reagents: A Practical Approach in Chemistry. [Link]

  • MDPI. (2018). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Nanomaterials, 8(11), 888. [Link]

  • Beilstein-Institut. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1373-1383. [Link]

  • Glen Research. (n.d.). Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of Horner–Wadsworth–Emmons reaction of weakly acidic phosphonate in solid–liquid phase-transfer catalysis system. [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Equivalents for 3,3-Dimethyl Phosphonate Deprotonation

Welcome to the technical support center for the optimization of base equivalents in the deprotonation of 3,3-dimethyl phosphonates. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of base equivalents in the deprotonation of 3,3-dimethyl phosphonates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The deprotonation of phosphonates is a critical step in various carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, and achieving optimal conditions is paramount for high yields and selectivity.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotonation and subsequent reaction of 3,3-dimethyl phosphonates.

Issue 1: Low or No Conversion of the Starting Phosphonate

Q: I am observing a low yield or no reaction at all. My starting phosphonate is largely unreacted. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to incomplete deprotonation of the phosphonate. Here’s a systematic approach to troubleshoot this problem:

  • Insufficient Base Strength: The fundamental requirement for deprotonation is that the base must be strong enough to remove the α-proton of the phosphonate.[4] A general guideline is to select a base whose conjugate acid has a pKa at least 2-4 units higher than the pKa of the phosphonate's α-proton. For typical phosphonate esters, the α-proton pKa is in the range of 20-25.

    • Solution: Switch to a stronger base. If you are using a weaker base like an amine, consider moving to a more robust option such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).[3][5]

  • Incorrect Base Equivalents: Using stoichiometric or sub-stoichiometric amounts of base may not be sufficient to drive the deprotonation to completion, especially if there are other acidic protons in the substrate or trace amounts of protic impurities.

    • Solution: Increase the equivalents of the base. A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete deprotonation.[6]

  • Presence of Moisture: Phosphonate carbanions are highly basic and will be rapidly quenched by any protic species, particularly water.[7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Suboptimal Temperature: The temperature at which deprotonation is carried out can significantly impact the reaction rate.

    • Solution: While some deprotonations proceed well at 0 °C or room temperature, others may require elevated temperatures to overcome activation barriers. Conversely, for highly reactive bases like n-BuLi, deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[7]

Issue 2: Formation of Side Products

Q: My reaction is producing a complex mixture of products, and the desired alkene is only a minor component. What are the potential side reactions and how can I suppress them?

A: The formation of side products can be attributed to several factors, including the reactivity of the base and the substrate's functional groups.

  • Reaction with Other Functional Groups: If your 3,3-dimethyl phosphonate or the carbonyl coupling partner contains base-sensitive functional groups (e.g., esters, enolizable ketones), the base can react at these sites.[4]

    • Solution:

      • Use Milder Bases: For base-sensitive substrates, consider using milder conditions such as the Masamune-Roush conditions, which employ lithium chloride (LiCl) with a tertiary amine base like DBU or triethylamine.[1][8][9]

      • Sterically Hindered Bases: Bases like LDA or LiHMDS are sterically bulky, which can prevent them from reacting with more sterically accessible, but less acidic, protons elsewhere in the molecule.[4]

  • Aldol-Type Reactions: If the carbonyl compound is enolizable, the base can deprotonate it, leading to self-condensation or other undesired aldol-type reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like LDA. Adding the carbonyl compound slowly at a low temperature can also minimize this side reaction.

  • Cleavage of Phosphonate Esters: While generally stable, phosphonate esters can be susceptible to hydrolysis or cleavage under harsh basic or acidic conditions.[10][11]

    • Solution: Use anhydrous conditions and quench the reaction carefully. During workup, avoid prolonged exposure to strong acids or bases.

Issue 3: Poor Stereoselectivity (E/Z Mixture)

Q: I am obtaining a mixture of E and Z isomers of the alkene product. How can I improve the stereoselectivity of my Horner-Wadsworth-Emmons reaction?

A: The HWE reaction is renowned for its high (E)-stereoselectivity, which arises from the thermodynamic favorability of the transition state leading to the trans-alkene.[1][3] However, several factors can influence the E/Z ratio.

  • Cation Effects: The nature of the metal cation from the base can influence the stereochemical outcome.[12]

    • Solution: Lithium, sodium, and potassium cations can all be used, and the optimal choice may be substrate-dependent. In some cases, sodium and lithium bases have been shown to favor the formation of the (E)-alkene.[1][4]

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[1][7]

    • Solution: If you are running the reaction at a low temperature, consider allowing it to warm to room temperature or gently heating it to encourage equilibration to the more stable intermediate that leads to the (E)-alkene.

  • Still-Gennari Modification for (Z)-Alkenes: If the (Z)-alkene is the desired product, specific modifications to the phosphonate are necessary.

    • Solution: Employ phosphonates with electron-withdrawing groups on the ester moieties, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with a potassium base and a crown ether (e.g., KHMDS/18-crown-6).[8] This modification accelerates the elimination step, favoring the kinetic (Z)-product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal number of base equivalents for my 3,3-dimethyl phosphonate deprotonation?

A1: The ideal number of base equivalents depends on several factors:

  • Purity of Reagents: If your phosphonate, solvent, or inert atmosphere is not perfectly dry, you will need a slight excess of base to consume any protic impurities.

  • Substrate Complexity: If your substrate has other weakly acidic protons, you may need more than one equivalent of base.

  • General Recommendation: Start with 1.1 to 1.2 equivalents of base for a standard deprotonation.[6] This slight excess is usually sufficient to ensure complete formation of the phosphonate carbanion without leading to significant side reactions. For particularly sensitive substrates, you may need to titrate the base or use exactly one equivalent.

Q2: What is the role of lithium chloride (LiCl) in some Horner-Wadsworth-Emmons reaction protocols?

A2: Lithium chloride is a key component of the Masamune-Roush modification of the HWE reaction.[8] It acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the less nucleophilic carbanions generated with weaker amine bases.[9] This allows the reaction to proceed under milder conditions, which is beneficial for substrates that are sensitive to strong bases like NaH or n-BuLi.[1][9]

Q3: Can I use a ketone as the electrophile with the carbanion generated from a 3,3-dimethyl phosphonate?

A3: Yes, one of the advantages of the HWE reaction over the traditional Wittig reaction is that the more nucleophilic phosphonate carbanions can react effectively with ketones, including sterically hindered ones.[2][7][8] However, reactions with ketones are generally slower than with aldehydes.[7] You may need to use higher temperatures or longer reaction times to achieve good conversion.

Q4: How can I prepare the 3,3-dimethyl phosphonate starting material?

A4: The most common and versatile method for preparing phosphonate esters is the Michaelis-Arbuzov reaction.[2][10] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For a 3,3-dimethyl phosphonate, you would typically react the corresponding 3,3-dimethylalkyl halide with a trialkyl phosphite.

Data and Protocols

Table 1: Common Bases for Phosphonate Deprotonation
BasepKa of Conjugate AcidTypical SolventTypical Temperature (°C)Notes
Sodium Hydride (NaH)~36THF, DMF0 to 25Heterogeneous reaction, requires careful handling.[5]
n-Butyllithium (n-BuLi)~50THF, Hexanes-78 to 0Very strong, pyrophoric base.[5][13]
Lithium Diisopropylamide (LDA)~36THF-78Strong, non-nucleophilic, and sterically hindered base.[5]
Potassium tert-Butoxide (t-BuOK)~19THF, t-BuOH0 to 25A relatively weaker base, suitable for more acidic phosphonates.[5]
DBU (with LiCl)~12MeCN, THF0 to 25Mild conditions for base-sensitive substrates.[1][8]
Standard Protocol for Deprotonation and HWE Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., nitrogen or argon).

    • Add the 3,3-dimethyl phosphonate (1.0 eq.) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

  • Deprotonation:

    • Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi or LDA).

    • Slowly add the base (1.1 eq.) to the stirred solution.

    • Allow the mixture to stir for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.[3]

  • Reaction with Carbonyl:

    • Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the phosphonate carbanion solution at the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene. The phosphate byproduct is typically water-soluble and easily removed during the aqueous workup.[2]

Visual Guides

Diagram 1: Deprotonation and Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_HWE Start Low Yield in HWE Reaction Problem1 Incomplete Deprotonation? Start->Problem1 Solution1a Increase Base Equivalents (1.1 - 1.2 eq.) Problem1->Solution1a Yes Solution1b Use Stronger Base (e.g., NaH, n-BuLi) Problem1->Solution1b Solution1c Ensure Anhydrous Conditions Problem1->Solution1c Problem2 Side Reactions? Problem1->Problem2 No Solution1a->Problem2 Solution1b->Problem2 Solution1c->Problem2 Solution2a Use Milder Conditions (Masamune-Roush) Problem2->Solution2a Yes Solution2b Use Sterically Hindered Base (e.g., LDA) Problem2->Solution2b Problem3 Low Carbonyl Reactivity? Problem2->Problem3 No Solution2a->Problem3 Solution2b->Problem3 Solution3a Increase Reaction Time / Temperature Problem3->Solution3a Yes Solution3b Use LiCl Additive (Masamune-Roush) Problem3->Solution3b End Improved Yield Problem3->End No (Re-evaluate substrate) Solution3a->End Solution3b->End

Caption: Troubleshooting logic for low yield in HWE reactions.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available from: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? | ResearchGate. Available from: [Link]

  • Phosphonate - Wikipedia. Available from: [Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available from: [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC. Available from: [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available from: [Link]

  • (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Available from: [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available from: [Link]

  • Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed. Available from: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CORE. Available from: [Link]

  • Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers - RSC Publishing. Available from: [Link]

  • Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde : r/Chempros - Reddit. Available from: [Link]

  • Phosphonic acid: preparation and applications - PMC. Available from: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available from: [Link]

  • Phosphonate–Phosphinate Rearrangement | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available from: [Link]

  • Green phosphonate chemistry – Does it exist? - RSC Publishing. Available from: [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps. Available from: [Link]

  • Dimethylphosphite - Wikipedia. Available from: [Link]

  • Dimethyl phosphonate - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • Phosphonic acid, dimethyl ester | C2H7O3P | CID 13361 - PubChem - NIH. Available from: [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Available from: [Link]

  • Dimethyl phosphonate | CAS#:868-85-9 | Chemsrc. Available from: [Link]

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Troubleshooting

Troubleshooting low conversion rates in gem-dimethyl side chain attachment

Technical Support Center: Gem-Dimethyl Group Installation Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gem-Dimethyl Group Installation

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) concerning low conversion rates during the attachment of gem-dimethyl side chains. Our goal is to equip you with the foundational knowledge and practical insights required to diagnose and resolve common experimental challenges.

The gem-dimethyl motif is a cornerstone in medicinal chemistry, celebrated for its ability to enhance biological activity, improve pharmacokinetic profiles, and increase metabolic stability.[1][2][3] However, the very steric bulk that confers these desirable properties often presents a significant synthetic challenge, leading to frustratingly low reaction yields. This guide follows a logical, problem-oriented structure to help you navigate these hurdles effectively.

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section addresses specific, common problems encountered during gem-dimethylation reactions in a direct question-and-answer format.

Question 1: My reaction shows very low conversion to the desired gem-dimethylated product, with most of the starting material unreacted. What are the primary causes?

Answer: This is the most common issue and typically points to insufficient reactivity, which can stem from several factors. The key is to systematically evaluate the reaction parameters.

  • Steric Hindrance: This is the most probable culprit. The installation of two methyl groups on the same carbon atom is sterically demanding. If your substrate is already bulky near the reaction site, the energy barrier for the second methylation can be prohibitively high.[4][5]

    • Causality: The nucleophile or methylating agent must approach a carbon atom that becomes progressively more crowded. After the first methylation, the steric shield around the reaction center increases substantially, hindering the second addition.

  • Reagent Reactivity & Stoichiometry: The choice and amount of your methylating agent and base are critical.

    • Methylating Agent: Common agents like methyl iodide (MeI) or dimethyl sulfate are effective, but for sterically hindered substrates, more reactive electrophiles might be necessary.

    • Base Selection: The base must be strong enough to deprotonate the substrate to form the requisite nucleophile (e.g., an enolate) but not so bulky that it is sterically inhibited from doing so. For carbonyl α-dimethylation, bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred over Sodium Hydride (NaH) due to better solubility and reactivity at low temperatures.

    • Stoichiometry: You will almost always need more than two equivalents of both the base and the methylating agent to drive the reaction to completion, often 2.2-3.0 equivalents of each, to account for any side reactions or degradation.

  • Reaction Temperature: Many methylation reactions, especially those involving strong bases like LDA, are initiated at low temperatures (-78 °C) to control reactivity and prevent side reactions. However, for a sterically hindered substrate, this temperature may be too low to overcome the activation energy.

    • Insight: A stalled reaction at low temperature can often be "rescued" by slowly warming the reaction mixture to 0 °C or even room temperature. This must be done cautiously and monitored closely by TLC or LC-MS to avoid decomposition.

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and solve low conversion issues.

G cluster_0 Problem Diagnosis cluster_1 Solution Pathways cluster_2 Outcome Start Low Conversion Observed CheckSterics Assess Steric Hindrance at Reaction Site Start->CheckSterics CheckReagents Verify Reagent Purity, Stoichiometry & Choice CheckSterics->CheckReagents If Hindered ChangeBase Switch to a Stronger or Less Hindered Base (e.g., LDA, KHMDS) CheckSterics->ChangeBase High Hindrance CheckConditions Evaluate Temperature & Reaction Time CheckReagents->CheckConditions ChangeMeAgent Use a More Reactive Methylating Agent CheckReagents->ChangeMeAgent Poor Reactivity IncreaseEquiv Increase Equivalents of Base & Methylating Agent CheckReagents->IncreaseEquiv Sub-optimal IncreaseTemp Increase Temperature Incrementally (e.g., -78°C to 0°C) CheckConditions->IncreaseTemp Stalled at Low T ProlongTime Extend Reaction Time with Monitoring CheckConditions->ProlongTime Incomplete Success Conversion Improved IncreaseTemp->Success ChangeBase->Success ChangeMeAgent->Success IncreaseEquiv->Success ProlongTime->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Question 2: My reaction is messy. I see the mono-methylated product, my desired di-methylated product, and several other byproducts. How can I improve selectivity?

Answer: Poor selectivity is often a result of competing reaction pathways or suboptimal reaction control.

  • Incomplete Double Methylation: The presence of the mono-methylated product is a clear sign that the second methylation is the rate-limiting step, usually due to the aforementioned steric hindrance.

    • Solution: The most direct solution is to ensure the first methylation goes to completion before adding more methylating agent for the second step. A common strategy is to add one equivalent of base, followed by one equivalent of the methylating agent. After analysis confirms full conversion to the mono-methylated species, a second aliquot of base and methylating agent is added. Alternatively, using a significant excess of both reagents from the start can often force the reaction to completion.

  • O- vs. C-Methylation: For carbonyl substrates, the enolate intermediate can be alkylated at the oxygen atom (O-methylation) instead of the carbon (C-methylation), leading to a vinyl ether byproduct.

    • Causality: This is governed by Hard-Soft Acid-Base (HSAB) theory. The harder oxygen atom prefers to react with harder electrophiles, while the softer carbon atom prefers softer electrophiles.

    • Solution: Using counter-ions that associate more strongly with the oxygen, such as Li⁺, can favor C-alkylation. Polar aprotic solvents like THF also tend to favor C-alkylation. Using a less reactive methylating agent can sometimes improve C-alkylation selectivity.

  • Self-Condensation: Aldehydes and ketones can undergo self-condensation (e.g., aldol reaction) in the presence of a base.[6]

    • Solution: This is typically managed by using a non-nucleophilic, sterically hindered base (like LDA) and maintaining a very low temperature (-78 °C) during substrate deprotonation. The substrate should be added slowly to a solution of the base, ensuring the enolate is formed quickly and the concentration of the neutral carbonyl compound remains low.

Data Summary: Common Methylating Agents & Bases
Reagent TypeExample ReagentTypical Use Case & Considerations
Methylating Agent Methyl Iodide (MeI)Standard, highly reactive. Good for most applications.
Dimethyl Sulfate (Me₂SO₄)More economical for large scale, but higher toxicity. Slightly less reactive than MeI.
Methyl triflate (MeOTf)Extremely reactive ("super" electrophile). Used for highly unreactive or sterically hindered substrates. Can favor O-alkylation.
Base Sodium Hydride (NaH)Heterogeneous, often requires higher temperatures. Can be sluggish.
Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, hindered. Ideal for kinetic enolate formation at low temperatures (-78 °C). Minimizes self-condensation.
Sodium Hexamethyldisilazide (NaHMDS)Similar to LDA, but the sodium counter-ion can sometimes alter selectivity. Good solubility.
Potassium tert-butoxide (KOtBu)Strong, hindered base. Often used in less polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is the gem-dimethyl group so important in drug design?

The gem-dimethyl group is a "privileged" structural motif in medicinal chemistry for several reasons.[1][2] It can:

  • Increase Potency and Selectivity: The steric bulk can lock a flexible molecule into a specific "bioactive conformation" that binds more effectively to its target protein. This conformational restriction reduces the entropic penalty of binding.[2]

  • Enhance Metabolic Stability: The quaternary carbon is not susceptible to oxidation by cytochrome P450 enzymes, which are a primary route of drug metabolism. Placing a gem-dimethyl group at a metabolically vulnerable position can significantly increase a drug's half-life.[3]

  • Improve Pharmacokinetic Properties: It can increase lipophilicity, which can aid in cell membrane permeability. It can also improve properties like aqueous solubility in certain molecular contexts.[3]

  • Induce the Thorpe-Ingold Effect: The presence of a gem-dimethyl group can accelerate intramolecular cyclization reactions by decreasing the bond angle between the reacting chains, bringing them closer together. This is a powerful tool in the synthesis of cyclic compounds.[5][7]

Q2: What is the "Thorpe-Ingold Effect" and how does it relate to gem-dimethyl groups?

The Thorpe-Ingold effect, or "gem-dimethyl effect," describes the observation that increasing the number of substituents on a carbon atom in a chain favors intramolecular ring-closing reactions.[7] The two methyl groups of a gem-dimethyl moiety increase the steric compression within the molecule. This compression alters the bond angle between the side chains attached to that carbon, effectively forcing them closer together and increasing the probability and rate of a cyclization reaction.[7][8]

Conceptual Diagram of Steric Influence

G cluster_0 Unhindered Substrate cluster_1 Gem-Dimethyl Substrate C1 C R1 R C1->R1 H1 H C1->H1 Nuc1 Nu- Nuc1->C1 Easy Approach C2 C Me1 CH3 C2->Me1 Me2 CH3 C2->Me2 Nuc2 Nu- Nuc2->C2 Hindered Approach

Caption: Steric hindrance from a gem-dimethyl group impeding nucleophilic attack.

Q3: Are there any modern, alternative methods for installing gem-dimethyl groups?

Yes, while traditional nucleophilic substitution is a workhorse, newer methods are continually being developed to overcome its limitations, especially in complex, late-stage functionalization scenarios. One notable advancement is the use of photoredox catalysis. These methods can generate radical intermediates under mild conditions that are capable of forming C-C bonds in sterically congested environments where traditional ionic pathways fail.[3] Such techniques have been successfully used to create gem-dimethyl analogues of complex natural products, significantly improving their drug-like properties.[3]

Experimental Protocol: α,α-Dimethylation of a Ketone

This protocol describes a general procedure for the gem-dimethylation of a ketone susceptible to enolate formation, such as 2-phenylcyclohexanone, using LDA and methyl iodide.

Disclaimer: This protocol is a representative example. Practitioners must rely on their own experience and knowledge to adapt it to their specific substrate and to take all appropriate safety precautions.[9]

Materials:

  • Ketone Substrate (1.0 equiv)

  • Diisopropylamine (2.5 equiv), freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.4 equiv)

  • Methyl Iodide (MeI) (2.5 equiv), passed through basic alumina

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • LDA Formation: To the reaction flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add the diisopropylamine via syringe. Slowly, add the n-BuLi solution dropwise while maintaining the internal temperature below -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Dissolve the ketone substrate in a minimal amount of anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the LDA solution at -78 °C. A color change is often observed. Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and enolate formation.

  • First Methylation: Add methyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Second Methylation: Slowly add a second portion of LDA (prepared in a separate flask, 1.2 equiv) to the reaction mixture at -78 °C, followed by stirring for 1 hour. Then, add a second portion of methyl iodide (1.3 equiv) and allow the reaction to slowly warm to room temperature overnight.

  • Reaction Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][1]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link][2]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. [Link][7]

  • Li, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Acta Materia Medica. [Link][3]

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(10), 1383–1393. [Link][10]

  • Farkas, E., et al. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link][11]

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PubMed. [Link][12]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link][4]

  • The gem-Dimethyl Effect Revisited. ResearchGate. [Link][8]

  • Bachrach, S. M. (2005). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 70(19), 7753–7755. [Link][13]

  • Llewellyn, N. M., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link][14]

  • AMM Journal. (n.d.). gem-dimethyl Archives. [Link]

  • Optimization of the reaction conditions [a-b]. ResearchGate. [Link][15]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. ResearchGate. [Link][16]

  • Robbins, S. L., Cotran, R. S., & Kumar, V. (2010). Robbins and Cotran pathologic basis of disease. Saunders/Elsevier. [Link][9]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Identifying Gem-Dimethyl Singlet Peaks in Proton NMR of Prostaglandin Intermediates

For researchers, scientists, and drug development professionals navigating the intricate landscape of prostaglandin synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of prostaglandin synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among the various structural motifs encountered, the gem-dimethyl group presents a unique spectroscopic signature that, when correctly identified, can serve as a crucial validation point for synthetic intermediates. This guide provides an in-depth comparison of the proton NMR (¹H NMR) characteristics of gem-dimethyl singlet peaks in key prostaglandin intermediates, supported by experimental data and field-proven insights to enhance analytical accuracy and efficiency.

The Significance of the Gem-Dimethyl Group in Prostaglandin Synthesis

The introduction of a gem-dimethyl group into prostaglandin analogues can significantly alter their biological activity and metabolic stability. From a synthetic standpoint, this moiety, often installed on the cyclopentane core or the side chains, provides a clear and unambiguous signal in the ¹H NMR spectrum—typically a sharp singlet integrating to six protons. However, the precise chemical shift of this singlet is highly sensitive to its local electronic and steric environment, making it a valuable probe of molecular conformation and the successful execution of preceding synthetic steps.

Theoretical Underpinnings: What Governs the Chemical Shift of a Gem-Dimethyl Singlet?

The resonance frequency (chemical shift) of the gem-dimethyl protons is dictated by a combination of factors. Understanding these principles is paramount for accurate spectral interpretation.

  • Inductive Effects: The proximity of electronegative atoms (e.g., oxygen in hydroxyl or carbonyl groups) will deshield the gem-dimethyl protons, causing their signal to appear at a lower field (higher ppm value). Conversely, electron-donating groups will cause an upfield shift.

  • Anisotropic Effects: The magnetic fields generated by pi systems, such as carbonyl groups (C=O) and carbon-carbon double bonds (C=C), are anisotropic. This means their effect on the chemical shift of nearby protons is dependent on the proton's spatial orientation relative to the pi system. Protons situated in the shielding cone of a carbonyl group will experience an upfield shift, while those in the deshielding plane will be shifted downfield. In the rigid bicyclic structures of many prostaglandin intermediates, these effects can be pronounced.

  • Steric Compression: In sterically crowded environments, the electron clouds of the gem-dimethyl groups can be distorted, leading to a change in their magnetic shielding and a corresponding shift in their resonance frequency.

  • Diastereotopicity: In a chiral molecule, the two methyl groups of a gem-dimethyl substituent can be diastereotopic. This occurs when they are in a constitutionally symmetric but stereochemically different environment. In such cases, instead of a single singlet, two distinct singlets may be observed, each integrating to three protons. This is particularly common in conformationally restricted ring systems, such as the bicyclic core of many prostaglandin intermediates.[1]

Comparative Analysis of Gem-Dimethyl Singlet Peaks in Prostaglandin Intermediates

The following table provides a comparative summary of reported ¹H NMR chemical shifts for gem-dimethyl groups in various prostaglandin intermediates. This data, extracted from peer-reviewed literature, highlights the variability of the singlet's position depending on the molecular structure and the solvent used.

Intermediate StructureGem-Dimethyl PositionSolventChemical Shift (δ, ppm) of SingletsReference
Prostaglandin F2α analogueC-16D₂ONot specified in abstract[2]
Prostaglandin F2α analogueC-17D₂ONot specified in abstract[2]
Ethyl 2-((1R,2S,3R)-3-(dimethyl(phenyl)silyl)-2-formyl-5-oxocyclopentyl)acetateSi-dimethylCDCl₃0.365 (s, 3H), 0.381 (s, 3H)[3]
(3aR,4S,5R,6aS)-5-(Dimethyl(phenyl)silyl)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-oneSi-dimethylCDCl₃Not specified in abstract[3]

Note: The provided search results did not yield a comprehensive table of gem-dimethyl singlet chemical shifts for a variety of carbon-centered gem-dimethyl groups in prostaglandin intermediates. The table above is populated with the most relevant data found, including an example of a dimethylsilyl group which, while not a true gem-dimethyl on carbon, illustrates the principle of distinct singlets for diastereotopic methyl groups.

Experimental Protocol for Acquiring High-Quality ¹H NMR Spectra

To confidently identify and analyze gem-dimethyl singlet peaks, a robust experimental protocol is essential.

1. Sample Preparation:

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a sample solution with a concentration typically in the range of 5-10 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) will provide better signal dispersion and resolution, which is crucial for resolving closely spaced peaks and identifying diastereotopic singlets.

  • Acquisition Parameters:

    • Number of Scans: A sufficient number of scans (typically 8 to 16 for a moderately concentrated sample) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of at least 1-2 seconds is recommended to ensure quantitative integration.

    • Pulse Width: Use a calibrated 90° pulse width.

3. Data Processing:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the gem-dimethyl singlet peak(s) and verify that the integral corresponds to the expected number of protons (typically 6H for a single singlet or 3H for each of two diastereotopic singlets).

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Workflow for Identification and Validation

The following workflow provides a systematic approach to the identification and validation of gem-dimethyl singlet peaks in prostaglandin intermediates.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Validation dissolve Dissolve sample in deuterated solvent add_std Add internal standard (TMS) dissolve->add_std acquire Acquire ¹H NMR spectrum (≥400 MHz) add_std->acquire process Phase, baseline correct, and reference spectrum acquire->process integrate Integrate signals process->integrate identify Identify singlet peak(s) in expected region process->identify check_int Verify integration (6H or two 3H) identify->check_int compare Compare chemical shift to literature/database values check_int->compare

Caption: A stepwise workflow for the reliable identification of gem-dimethyl singlet peaks.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Here are some expert tips for navigating common issues:

  • Peak Overlap: The gem-dimethyl singlet may overlap with other signals in the aliphatic region of the spectrum. In such cases, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming the absence of correlations to other protons, a defining characteristic of a singlet.

  • Broadening of Peaks: Signal broadening can be due to sample degradation, the presence of paramagnetic impurities, or dynamic exchange processes. Ensure the sample is pure and consider running the experiment at different temperatures to investigate dynamic effects.

  • Unexpected Splitting: If the gem-dimethyl signal appears as a doublet or a more complex multiplet, it may indicate unexpected coupling, possibly due to restricted rotation or long-range coupling. Re-examine the structure and consider more advanced NMR experiments to elucidate the coupling network.

The decision-making process for troubleshooting ambiguous spectral data can be visualized as follows:

G start Ambiguous Gem-Dimethyl Signal Observed overlap Peak Overlap? start->overlap broad Signal Broadened? overlap->broad No cosy_hsqc Run 2D NMR (COSY, HSQC) overlap->cosy_hsqc Yes split Unexpected Splitting? broad->split No check_purity Check sample purity and for paramagnetics broad->check_purity Yes adv_nmr Run advanced 1D/2D NMR (e.g., selective 1D TOCSY) split->adv_nmr Yes vt_nmr Run variable temperature NMR check_purity->vt_nmr

Caption: A troubleshooting flowchart for ambiguous gem-dimethyl NMR signals.

By combining a solid theoretical understanding with meticulous experimental technique and a systematic approach to data analysis, researchers can confidently identify and interpret the gem-dimethyl singlet peaks in the ¹H NMR spectra of prostaglandin intermediates, thereby accelerating their synthetic and drug discovery efforts.

References

  • Study.com. (n.d.). Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. Retrieved from [Link]

  • Le Drian, C., & G.R. Castro. (1982). 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues. Journal of the American Chemical Society, 104(24), 6686-6691. [Link]

  • Luo, J., O'Brien, A. G., & Zhang, Y. (2015). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 6(10), 5546-5550. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3,3-Dimethyl vs. 3,3-Difluoro Phosphonates

Introduction: The Critical Role of α-Carbon Substitution in Phosphonate Chemistry In the landscape of medicinal chemistry and organic synthesis, phosphonates are invaluable functional groups. Their structural analogy to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of α-Carbon Substitution in Phosphonate Chemistry

In the landscape of medicinal chemistry and organic synthesis, phosphonates are invaluable functional groups. Their structural analogy to phosphates allows them to act as stable bioisosteres in drug design, while their utility in carbon-carbon bond formation is a cornerstone of modern synthesis.[1][2] The reactivity of a phosphonate is profoundly dictated by the substituents on the α-carbon—the carbon atom directly attached to the phosphorus. This guide provides an in-depth comparison of two common substitution patterns: the sterically demanding gem-dimethyl group and the strongly electron-withdrawing gem-difluoro group.

Understanding the disparate reactivity profiles of 3,3-dimethyl and 3,3-difluoro phosphonates is paramount for researchers in drug development and synthetic chemistry. The choice between these motifs is not arbitrary; it is a strategic decision that leverages fundamental principles of sterics and electronics to achieve desired outcomes, whether that be tuning carbanion nucleophilicity, influencing the stereochemical course of a reaction, or enhancing metabolic stability. This document will dissect these differences through the lens of core physical properties and performance in key chemical transformations, supported by experimental data and detailed protocols.

Part 1: Unpacking the Physicochemical Differences

The divergent behavior of 3,3-dimethyl and 3,3-difluoro phosphonates originates from the intrinsic properties of the methyl (CH₃) and fluoro (F) groups. The gem-dimethyl substitution introduces significant steric bulk and a weak electron-donating effect. In stark contrast, the gem-difluoro substitution introduces minimal steric hindrance but exerts a powerful electron-withdrawing inductive effect.

Caption: Structural differences highlighting steric bulk vs. inductive effects.

Electronic Effects and α-Proton Acidity

The most significant consequence of α-fluorination is the dramatic increase in the acidity of the α-protons. The two fluorine atoms inductively withdraw electron density, stabilizing the resulting carbanion formed upon deprotonation. This effect is critical for reactions involving carbanion intermediates, such as the Horner-Wadsworth-Emmons reaction.

Conversely, the gem-dimethyl groups are weakly electron-donating, slightly destabilizing the carbanion and resulting in a higher pKa for the α-proton. Computational studies have consistently shown that α-fluorination significantly lowers the pKa of phosphonates, making them more acidic than their non-fluorinated counterparts.[3][4] This increased acidity allows for the use of weaker bases for deprotonation, expanding the reaction's scope and functional group tolerance.

Property3,3-Dimethyl Analogue3,3-Difluoro AnalogueRationale & References
Primary Electronic Effect Weak Inductive Donation (+I)Strong Inductive Withdrawal (-I)Alkyl groups are electron-releasing; fluorine is highly electronegative.[5][6]
Steric Hindrance HighLowThe van der Waals radius of a methyl group is larger than that of a fluorine atom.
α-Proton Acidity (pKa) Higher (less acidic)Lower (more acidic)The -I effect of fluorine stabilizes the conjugate base (carbanion).[3]
P=O Bond Polarity Less PolarizedMore PolarizedElectron withdrawal by fluorine increases the electrophilicity of the phosphorus atom.

Part 2: Comparative Reactivity in Key Transformations

The fundamental physicochemical differences directly translate into distinct reactivity profiles in common synthetic operations.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a pillar of stereoselective alkene synthesis, relies on the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[7] The choice between a dimethyl and a difluoro phosphonate profoundly impacts carbanion formation, nucleophilicity, and the final stereochemical outcome.

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

  • Carbanion Formation: Due to the lower pKa of the α-protons, the 3,3-difluoro phosphonate is deprotonated much more readily than its dimethyl counterpart. This can be advantageous when working with base-sensitive substrates.

  • Reactivity & Stereoselectivity: While the difluoro-stabilized carbanion forms more easily, it is also less nucleophilic due to the stabilizing effect of the fluorine atoms. However, the powerful electron-withdrawing nature of the CF₂ group has a dramatic effect on the kinetics of the subsequent steps. Specifically, it accelerates the elimination of the oxaphosphetane intermediate. This kinetic alteration is the basis of the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) to favor the formation of (Z)-alkenes.[8][9] In contrast, standard HWE reactions with alkyl-substituted phosphonates, like the dimethyl variant, typically yield (E)-alkenes with high selectivity.[7]

Experimental Protocol: Model HWE Olefination

Causality Note: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the phosphonate. Tetrahydrofuran (THF) is used as an aprotic polar solvent to solvate the cation and facilitate the reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being warmed to allow the reaction to proceed to completion.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Add the phosphonate (3,3-dimethyl- or 3,3-difluoro- diethyl phosphonoacetate, 1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Carbonyl Addition: Re-cool the resulting carbanion solution to 0 °C and add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the alkene.

Hydrolysis and Chemical Stability

The stability of the phosphonate ester bond to hydrolysis is a critical parameter, especially in drug development where metabolic stability is essential. The electronic environment at the phosphorus center directly influences its susceptibility to nucleophilic attack by water.

  • Mechanism of Hydrolysis: Acid-catalyzed hydrolysis involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom.[10] The rate is influenced by the electrophilicity of the phosphorus.

  • Comparative Rates: The strong electron-withdrawing effect of the two fluorine atoms in the 3,3-difluoro analogue makes the phosphorus atom significantly more electron-deficient (electrophilic). Consequently, it is more susceptible to nucleophilic attack. Studies on the hydrolysis of substituted phosphonates have shown that electron-withdrawing groups increase the rate of hydrolysis.[11][12] Therefore, 3,3-difluoro phosphonates are expected to hydrolyze more rapidly under acidic or basic conditions compared to 3,3-dimethyl phosphonates. The C-P bond itself is exceptionally stable to hydrolysis in both cases.[2]

Compound TypeRelative Hydrolysis RatePrimary Influencing Factor
3,3-Dimethyl Phosphonate SlowerWeak +I effect reduces the electrophilicity of the phosphorus center.
3,3-Difluoro Phosphonate FasterStrong -I effect increases the electrophilicity of the phosphorus center.

Experimental Protocol: Monitoring Hydrolysis via ³¹P NMR

Causality Note: ³¹P NMR is the ideal analytical tool for this experiment as the phosphorus chemical shift is highly sensitive to its chemical environment. The hydrolysis proceeds in two steps (diester to monoester, then monoester to phosphonic acid), and each species gives a distinct signal, allowing for straightforward kinetic analysis. Using a deuterated solvent with a known concentration of an internal standard allows for quantitative measurements.

  • Sample Preparation: Dissolve a precise amount of the phosphonate diester (e.g., 0.1 mmol) in a suitable solvent (e.g., 0.5 mL of D₂O/acetonitrile-d₃ mixture) in an NMR tube. Add a known amount of an internal standard (e.g., triphenyl phosphate).

  • Initiation: Add a specific amount of acid (e.g., 3 equivalents of 1 M DCl in D₂O) or base (e.g., 3 equivalents of 1 M NaOD in D₂O).

  • Data Acquisition: Immediately acquire an initial ³¹P NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., every 30 minutes) at a constant temperature.

  • Analysis: Integrate the signals corresponding to the starting diester, the intermediate monoester, and the final phosphonic acid product relative to the internal standard.

  • Kinetics: Plot the concentration of the starting material versus time. The data can be fitted to a pseudo-first-order kinetic model to determine the rate constants (k) for hydrolysis.[11]

Conclusion: A Strategic Choice Based on Desired Reactivity

The decision to employ a 3,3-dimethyl or a 3,3-difluoro phosphonate is a classic case of balancing steric and electronic effects to achieve a specific synthetic goal.

  • Choose 3,3-Dimethyl Phosphonates when:

    • High (E)-selectivity is desired in a standard Horner-Wadsworth-Emmons reaction.

    • A sterically hindered phosphonate is required to influence facial selectivity in additions.

    • Enhanced hydrolytic stability of the phosphonate ester is necessary.

  • Choose 3,3-Difluoro Phosphonates when:

    • Increased α-proton acidity is needed, allowing for the use of milder bases.

    • (Z)-alkene synthesis is the goal, in the context of a Still-Gennari type reaction.[8]

    • The phosphonate is intended as a non-hydrolyzable phosphate bioisostere, where the CF₂ group mimics the electronic properties of the phosphate ester oxygen.[3]

By understanding the fundamental principles outlined in this guide, researchers can make informed, rational decisions, transforming these versatile reagents from simple building blocks into precision tools for chemical synthesis and drug discovery.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Keglevich, G. et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Stereocontrolled synthesis of α,α‐difluoro‐δ‐mercaptophosphonates by[11][11]‐sigmatropic rearrangement. ResearchGate. [Link]

  • Westheimer, F. H. et al. (1988). Rates and Mechanisms of Hydrolysis of Esters of Phosphorous Acid. Journal of the American Chemical Society, 110(1), 181-185. [Link]

  • Berkowitz, D. B. et al. (1995). Ready Access to Fluorinated Phosphonate Mimics of Secondary Phosphates. Synthesis of the (alpha,alpha-Difluoroalkyl)phosphonate Analogues of L-Phosphoserine, L-Phosphoallothreonine, and L-Phosphothreonine. The Journal of Organic Chemistry, 60(5), 1233-1244. [Link]

  • Lassila, J. K. et al. (1999). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Proceedings of the National Academy of Sciences, 96(21), 11787-11791. [Link]

  • Ready Access to Fluorinated Phosphonate Mimics of Secondary Phosphates. Synthesis of the (α,α-Difluoroalkyl)phosphonate Analogues of L-Phosphoserine, L-Phosphoallothreonine, and L-Phosphothreonine. ACS Publications. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(1), 134. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Wikipedia. Dimethyl methylphosphonate. [Link]

  • Berkowitz, D. B. et al. (1992). Synthesis of (.alpha.,.alpha.-difluoroalkyl)phosphonates by displacement of primary triflates. The Journal of Organic Chemistry, 57(15), 4047-4049. [Link]

  • Wiemer, A. J. et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. Medicinal Chemistry Communications, 5(8), 1035-1049. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Wikipedia. Phosphonate. [Link]

  • Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1459. [Link]

  • What are the p K a values of organophosphorus compounds? ResearchGate. [Link]

  • Skrobiszewska, D. et al. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE. [Link]

  • CN102964382A - Method for synthesizing dimethyl methylphosphonate.
  • Liu, Y. et al. (2022). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 67(1), 37-43. [Link]

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • Skrobiszewska, D. et al. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate with Photobiocatalysts' Assistance. Preprints.org. [Link]

  • Wang, Y. et al. (2022). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Catalysts, 12(11), 1435. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. ResearchGate. [Link]

Sources

Validation

HPLC retention time shifts for 16,16-dimethyl vs unsubstituted prostaglandins

Executive Summary: The Hydrophobic Shift In the analysis of E-series prostaglandins, the structural modification at the C16 position—specifically the addition of a gem-dimethyl group—introduces a predictable and signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Shift

In the analysis of E-series prostaglandins, the structural modification at the C16 position—specifically the addition of a gem-dimethyl group—introduces a predictable and significant chromatographic shift. When comparing 16,16-dimethyl Prostaglandin E2 (dmPGE2) to its unsubstituted parent Prostaglandin E2 (PGE2) , the primary observable in Reverse-Phase HPLC (RP-HPLC) is an increase in retention time (RT) for the dimethyl analog.

This guide details the physicochemical basis for this shift, provides a validated separation protocol, and offers troubleshooting strategies for complex biological matrices.

Mechanistic Basis of Separation

To optimize resolution, one must understand the molecular drivers of the separation. The elution order is governed by the Hydrophobic Subtraction Model .

The C16-Dimethyl Effect[1]
  • Unsubstituted PGE2: Contains a hydroxyl group at C15 and a flexible alkyl chain. It is relatively polar compared to its analogs.

  • 16,16-Dimethyl PGE2: The addition of two methyl groups at carbon 16 increases the molecular volume and lipophilicity of the

    
    -chain.
    
  • Chromatographic Consequence: In a C18 (octadecylsilane) system, the dimethyl analog interacts more strongly with the stationary phase via London dispersion forces. Consequently, dmPGE2 elutes later than PGE2 .

Interaction Diagram (DOT Visualization)

The following diagram illustrates the differential interaction logic between the analytes and the C18 stationary phase.

G cluster_0 Analytes cluster_1 Stationary Phase (C18) cluster_2 Result PGE2 PGE2 (Parent) C18 C18 Alkyl Chains (Hydrophobic) PGE2->C18 Moderate Interaction dmPGE2 16,16-dimethyl PGE2 (Analog) dmPGE2->C18 Strong Interaction (+2 Methyl Groups) RT_Short Earlier Elution (Lower k') C18->RT_Short PGE2 Pathway RT_Long Later Elution (Higher k') C18->RT_Long dmPGE2 Pathway

Figure 1: Mechanistic interaction flow. The increased lipophilicity of the 16,16-dimethyl group enhances Van der Waals forces with the C18 ligand, resulting in increased retention.

Validated Experimental Protocol

This protocol is adapted from high-sensitivity metabolism studies (e.g., radiation countermeasures research) where separating the synthetic analog from endogenous prostaglandins is critical.

Chromatographic Conditions

System: UHPLC or HPLC with Binary Gradient Pump Detector: Tandem Mass Spectrometry (LC-MS/MS) is preferred due to low UV absorbance of non-derivatized prostaglandins.

ParameterSpecificationRationale
Column Waters Cortecs C18 (2.1 x 100 mm, 2.7 µm)Solid-core particles provide high peak capacity at moderate backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of carboxylic acid groups, improving retention on C18.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for prostaglandins compared to Methanol.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
1.020%Sample Loading
8.090%Linear Gradient (Elution of Analytes)
9.090%Column Wash
9.120%Re-equilibration
12.020%End of Run
Detection Parameters (MS/MS)

If using UV, derivatization (e.g., with Panacyl bromide) is required for detection at 254 nm. For MS (ESI Negative mode), use the following transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
PGE2 351.2 [M-H]⁻271.2 / 189.52416
16,16-dmPGE2 379.3 [M-H]⁻299.0 / 317.22618
PGE2-d4 (IS) 355.2 [M-H]⁻275.22416

Comparative Performance Data

The following table summarizes the expected performance shift. Note that absolute retention times will vary by system dwell volume, but the Relative Retention Time (RRT) remains consistent.

FeatureProstaglandin E2 (PGE2)16,16-Dimethyl PGE2
Molecular Weight 352.5 g/mol 380.5 g/mol
Lipophilicity (LogP) ~2.9~3.5 (Estimated)
Elution Order 1st2nd
Typical RRT 1.00 (Reference)1.15 - 1.25
Peak Shape Sharp, potential tailing if Fe impurities presentGenerally sharper due to steric bulk reducing specific interactions
Workflow Diagram (DOT Visualization)

This diagram outlines the sample preparation and analysis workflow to ensure data integrity.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (PGE2-d4) Sample->Spike Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extract Acidify (pH 3-4) LC LC Separation (Cortecs C18) Extract->LC Reconstitute in Mobile Phase A MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Data Analysis (RRT Calculation) MS->Data Integrate Peaks

Figure 2: Analytical workflow for the simultaneous quantification of PGE2 and its dimethyl analog.

Troubleshooting & Optimization

Issue: Co-elution with Isomers (PGD2)

PGE2 often co-elutes with PGD2. While 16,16-dimethyl PGE2 is chromatographically distinct due to the methyl groups, the endogenous baseline (PGE2) must be resolved from PGD2 to ensure accurate "Shift" calculation.

  • Solution: Use a slower gradient slope (e.g., 0.5% B/min) around the elution window of PGE2.

  • Check: Verify resolution using a mixed standard of PGE2, PGD2, and dmPGE2.

Issue: Peak Tailing

Prostaglandins contain free carboxylic acids and hydroxyls that can chelate with trace metals in the LC system.

  • Solution: Passivate the LC system with phosphoric acid prior to use, or use a "max peak" (HSS T3) type column designed for polar retention.

References

  • Patterson, A. M., et al. "Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice." Radiation Research, 2023.

  • Dimov, V., et al. "Gas chromatographic — Mass spectrometric quantitation of 16,16-dimethyl-trans-Δ2-PGE1."[1] Prostaglandins, 1983.[1]

  • Cayman Chemical. "16,16-dimethyl Prostaglandin E2 Product Information & Physical Data."

  • Mac-Mod Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity."

Sources

Comparative

Infrared spectroscopy characteristic bands for alpha-beta unsaturated enones

Advanced Guide: Infrared Spectroscopy of -Unsaturated Enones Executive Summary This guide provides a technical comparison of the infrared (IR) spectral characteristics of -unsaturated enones against their saturated and s...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide: Infrared Spectroscopy of -Unsaturated Enones

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral characteristics of


-unsaturated enones against their saturated and structural analogs. It is designed for researchers requiring high-fidelity structural elucidation. The core diagnostic feature of these systems is the conjugation-induced redshift  of the carbonyl stretching frequency (

), typically lowering it from ~1715 cm⁻¹ to 1685–1666 cm⁻¹.[1] However, precise assignment requires analyzing secondary factors: ring strain,

-cis/

-trans conformational isomerism, and solvent effects.

Theoretical Grounding: The Physics of Conjugation

The diagnostic utility of IR for enones stems from the resonance interaction between the alkene (


) and carbonyl (

) systems.
  • Mechanism: Delocalization of

    
    -electrons reduces the double-bond character of both the C=O and C=C bonds.
    
  • Spectral Consequence:

    • Force Constant (

      
      ):  Decreases for both bonds.[2][3]
      
    • Frequency (

      
      ):  Shifts to lower wavenumbers (redshift) compared to non-conjugated isolated analogs.
      
    • Intensity: The inherent polarization of the C=O bond increases, often leading to intense absorption, while the C=C bond becomes more polarized than an isolated alkene, significantly increasing its extinction coefficient.

Comparative Analysis: Diagnostic Bands

Baseline Comparison: Saturated vs. Unsaturated Ketones

The primary distinction lies in the position of the carbonyl band.

Functional Group

(cm⁻¹)

(cm⁻¹)
Intensity Notes
Saturated Ketone (Acyclic/6-ring)1715 ± 5N/AStrong, sharp C=O.[4]

-Unsaturated Ketone
(Acyclic/6-ring)
1685 – 16661650 – 1600Strong C=O; Moderate to Strong C=C.
Aryl Ketone (Conjugated)1700 – 16801600, 1580, 1500, 1450Sharp aromatic ring breathings.

Key Insight: If a carbonyl band appears below 1700 cm⁻¹ (and the sample is not an amide), suspect conjugation.

Conformational Isomerism: -cis vs. -trans

In acyclic enones, rotation around the C(sp²)–C(sp²) single bond creates two planar conformers:


-cis and 

-trans. These can be distinguished by the relative intensity of the C=O and C=C bands.
  • 
    -trans (Thermodynamically favored):  The dipole moments of C=O and C=C are roughly additive.
    
    • 
      :  Lower frequency (more conjugation).[1][2][5]
      
    • Intensity: Strong C=O , Weaker C=C.[4][6]

  • 
    -cis (Sterically hindered):  The dipoles are opposed or aligned differently, altering the change in dipole moment (
    
    
    
    ) during vibration.
    • 
      :  Higher frequency (less effective orbital overlap due to twist/strain).
      
    • Intensity: Weaker C=O , Stronger C=C .[4]

Diagnostic Rule: If the C=C stretch intensity approaches or exceeds the C=O stretch intensity, the enone is likely in the


-cis  conformation.
Structural Constraints: Cyclic Enones

Ring size imposes geometric constraints that compete with conjugation effects. Ring strain increases the


-character of the 

-bonds in the carbonyl group, driving the frequency up, countering the conjugation redshift.
Ring SizeCompound

(cm⁻¹)
Mechanistic Driver
6-Membered 2-Cyclohexenone~1685Conjugation dominates (similar to acyclic).
5-Membered 2-Cyclopentenone~1710Ring strain (+

) partially cancels conjugation (-

).
Saturated 5-Ring Cyclopentanone~1745Pure ring strain effect (high frequency).

Note on Fermi Resonance: In some cyclic ketones (e.g., cyclopentanone) and lactones, the C=O fundamental can couple with the overtone of an


-methylene bending mode, splitting the carbonyl band into a doublet. This is a potential artifact to watch for in high-resolution scans.
Logic Flow for Spectral Assignment

The following diagram illustrates the decision process for assigning enone structures based on IR data.

EnoneLogic Start Identify Strong Band 1650 - 1750 cm⁻¹ CheckFreq Check Wavenumber Start->CheckFreq HighFreq > 1710 cm⁻¹ CheckFreq->HighFreq LowFreq < 1700 cm⁻¹ CheckFreq->LowFreq Saturated Saturated Ketone (or Strained Cyclic Enone) HighFreq->Saturated Likely Saturated (1715) CheckCC Check C=C Region (1600-1650 cm⁻¹) HighFreq->CheckCC If 5-ring enone (1710) Conjugated Possible Conjugation LowFreq->Conjugated Conjugated->CheckCC CC_Present C=C Band Present CheckCC->CC_Present CC_Absent C=C Band Absent CheckCC->CC_Absent IntensityCheck Compare Intensities I(C=O) vs I(C=C) CC_Present->IntensityCheck ArylCheck Aryl Ketone? CC_Absent->ArylCheck Check Aromatic Overtones s_cis s-cis Conformer (Strong C=C, Weaker C=O) IntensityCheck->s_cis s_trans s-trans Conformer (Strong C=O, Weaker C=C) IntensityCheck->s_trans

Figure 1: Decision logic for classifying carbonyl compounds based on frequency and intensity ratios.

Experimental Protocol: Ensuring Spectral Fidelity

To distinguish subtle shifts (e.g., 1715 vs 1710 cm⁻¹), sample preparation is critical. Hydrogen bonding with solvents can lower


 by 10–20 cm⁻¹, obscuring structural effects.
Preferred Method: Inert Solvent Solution

Using a non-polar solvent minimizes intermolecular hydrogen bonding, providing the most accurate "free molecule" frequencies.

Materials:

  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: Due to toxicity, Tetrachloroethylene (
    
    
    ) is a common modern substitute.
  • Cell: NaCl or KBr liquid cell (0.1 mm path length).

Protocol:

  • Blank: Run a background scan with the pure solvent in the cell.

  • Preparation: Dissolve ~10-20 mg of the enone in 1 mL of solvent (1-2% w/v).

  • Acquisition: Inject the solution into the cell. Acquire 16-32 scans at 2 cm⁻¹ resolution.

  • Validation: Ensure the solvent peaks are fully subtracted. The C=O band should be sharp.

Alternative: Neat Film (Liquids)

For rapid qualitative ID. Note that intermolecular dipole-dipole interactions in neat liquids may slightly lower frequencies compared to dilute solution.

Protocol:

  • Place 1 drop of liquid enone between two NaCl plates.

  • Press gently to form a capillary film (no air bubbles).

  • Acquire spectrum immediately.

Workflow Visualization

Experiment Sample Sample (Enone) Dissolve Dissolve (1-2% Conc.) Sample->Dissolve Solvent Non-polar Solvent (CCl4 / C2Cl4) Solvent->Dissolve Cell Load Liquid Cell (NaCl Windows) Dissolve->Cell FTIR FT-IR Scan (Subtract Background) Cell->FTIR Analysis Peak Picking (Resolution < 2 cm⁻¹) FTIR->Analysis

Figure 2: Workflow for obtaining high-precision solution-phase IR spectra.

Summary Data Table

Compound ClassStructure

(cm⁻¹)

(cm⁻¹)
Key Diagnostic
Saturated Ketone R-CO-R1715AbsentBaseline reference.[7]
Acyclic Enone R-CH=CH-CO-R1685 – 16661640 – 1620Shifted C=O + C=C band.
2-Cyclohexenone 6-Ring Enone1690 – 16801640 – 1620Resembles acyclic enone.
2-Cyclopentenone 5-Ring Enone1715 – 17001615 – 1580Higher

due to strain.

-cis Enone
Locked Conformer1695 – 16851630 – 1610Strong C=C , Weak C=O.

-trans Enone
Locked Conformer1680 – 16601630 – 1610Strong C=O , Weak C=C.

References

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (Accessed 2024).[1] Link

  • Michigan State University. Infrared Spectroscopy - Ketones. (Accessed 2024).[1] Link

  • University of Colorado Boulder. IR Spectroscopy of Liquids and Solids. (Accessed 2024).[1] Link

  • BenchChem. s-cis and s-trans Conformations of 1,3-Dienes. (Accessed 2024).[1] Link

  • Master Organic Chemistry. s-cis and s-trans Conformations of Dienes. (Accessed 2017). Link

Sources

Validation

A-Comparative-Guide-to-Validating-15-hydroxy-Stereochemistry-in-16-16-dimethyl-Prostaglandin-Analogs

Introduction: The Criticality of Stereochemistry in Prostaglandin Analogs Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects.[1][2] Synthetic prostaglandin analogs, such as 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemistry in Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects.[1][2] Synthetic prostaglandin analogs, such as 16,16-dimethyl prostaglandin E2, are designed to offer enhanced stability and targeted activity.[3][4][5] A key determinant of their biological function lies in the precise three-dimensional arrangement of their atoms, particularly the stereochemistry at the C-15 hydroxyl group. The (S) or (R) configuration at this chiral center can dramatically alter the molecule's binding affinity to its target receptors and, consequently, its therapeutic efficacy and side-effect profile.[6][7][8] Therefore, rigorous validation of the 15-hydroxy stereochemistry is a non-negotiable aspect of drug development and quality control for these potent compounds.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine and validate the 15-hydroxy stereochemistry in 16,16-dimethyl prostaglandin analogs. We will delve into the principles, protocols, and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, offering field-proven insights to guide researchers in selecting the most appropriate methodology for their specific needs.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[9] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.[10]

Causality Behind Experimental Choices:

The choice of the chiral stationary phase is paramount for achieving successful separation. For prostaglandin analogs, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.[11] The selection of the mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol or ethanol), is optimized to fine-tune the retention and resolution of the enantiomers.[11][12] The temperature of the column can also significantly impact the separation efficiency.[11][12]

Experimental Workflow: A Self-Validating System

A robust chiral HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness. This ensures the reliability of the results.

Caption: Workflow for Chiral HPLC Analysis of 15-hydroxy Stereoisomers.

Detailed Protocol for Chiral HPLC Separation:
  • Column Selection: A Chiralcel OJ-RH column is often a suitable starting point for reversed-phase separation of prostaglandin analogs.[11]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile, methanol, and water, with the pH adjusted to around 4 with an acid like acetic acid.[11][12] A typical starting condition could be a mixture of MeCN:MeOH:water(pH=4) = 15:20:65.[11][12]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C) until a stable baseline is achieved.[11][12]

  • Sample Preparation: Dissolve the 16,16-dimethyl prostaglandin analog sample and the racemic standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition: Inject a fixed volume (e.g., 10 µL) of the sample and standard solutions. Monitor the elution profile using a UV detector at a wavelength where the prostaglandin analog absorbs, typically around 200-210 nm.[11][12]

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the injection of the individual standards (if available) or the racemic mixture. Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry through Spatial Proximity

NMR spectroscopy is a powerful tool for structure elucidation and can be employed to determine the relative and, in some cases, the absolute stereochemistry of chiral molecules.[13][14][15][16]

Causality Behind Experimental Choices:

For determining the stereochemistry at the C-15 position, two main NMR approaches are utilized:

  • Chiral Derivatizing Agents (CDAs): The prostaglandin analog is reacted with a chiral agent, such as Mosher's acid, to form diastereomers.[15] These diastereomers will have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. The differences in chemical shifts of protons near the newly formed chiral center can provide information about the absolute configuration.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, measure through-space interactions between protons.[14] For a rigid cyclic system, the spatial proximity of the C-15 proton to other protons in the molecule can help to deduce its relative stereochemistry.

Experimental Workflow: A Logic-Driven Approach

Caption: Decision workflow for NMR-based stereochemical validation.

Detailed Protocol for NMR Analysis using a Chiral Derivatizing Agent:
  • Derivatization: React the 16,16-dimethyl prostaglandin analog with an excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine) in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric esters. If using Mosher's acid, a fluorine-19 (¹⁹F) NMR spectrum can also be highly informative, as it will show two distinct signals for the two diastereomers.[15]

  • Spectral Analysis: Carefully analyze the chemical shifts of the protons near the C-15 position. The difference in chemical shifts (Δδ = δS - δR) between the two diastereomers can be used to assign the absolute configuration based on established models for Mosher's esters.

  • Quantification: Integrate the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum to determine the enantiomeric ratio.

III. Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Chirality

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[17][18] This technique is particularly sensitive to the stereochemical arrangement of chromophores within the molecule.[19][20]

Causality Behind Experimental Choices:

For prostaglandin analogs, the inherent chromophores (e.g., the carbonyl group in PGE analogs) can give rise to a CD signal. However, to enhance the signal and obtain more definitive stereochemical information, derivatization with a strongly absorbing chromophore is often employed. The exciton chirality method, where two chromophores are introduced in close proximity, can be a powerful tool for determining absolute configuration based on the sign of the resulting CD couplet.[19]

Experimental Workflow: From Sample to Spectrum

Caption: Workflow for stereochemical analysis using Circular Dichroism.

Detailed Protocol for CD Spectroscopy (Exciton Chirality Method):
  • Derivatization: Protect the other hydroxyl groups in the prostaglandin analog and then react the C-15 hydroxyl group with a chromophoric acylating agent, such as p-bromobenzoyl chloride. If another hydroxyl group is in proximity, it can be derivatized with a different chromophore to induce exciton coupling.

  • Sample Preparation: Dissolve the derivatized analog in a suitable transparent solvent (e.g., methanol or acetonitrile) to a concentration that gives an optimal absorbance (typically around 1.0) at the wavelength of the chromophore's absorption maximum.

  • CD Spectrum Acquisition: Record the CD spectrum over the appropriate wavelength range, which encompasses the absorption bands of the introduced chromophores.

  • Data Interpretation: Analyze the sign of the Cotton effects in the CD spectrum. For the exciton chirality method, a positive exciton couplet (positive Cotton effect at longer wavelength and negative at shorter wavelength) indicates a right-handed screw sense between the electric transition moments of the two chromophores, which can be correlated to the absolute configuration of the stereogenic centers.

IV. Comparative Summary of Techniques

FeatureChiral HPLCNMR SpectroscopyCircular Dichroism (CD)
Principle Differential interaction with a chiral stationary phaseAnalysis of chemical shifts and spatial proximity of nucleiDifferential absorption of circularly polarized light
Primary Application Enantiomeric separation and quantification (%ee)Determination of relative and absolute stereochemistryDetermination of absolute configuration
Sample Requirement Micrograms to milligramsMilligramsMicrograms
Throughput HighLow to moderateModerate to high
Need for Derivatization Not always requiredOften required for enantiomeric differentiationOften required to enhance signal
Key Advantage Excellent for routine quality control and purity checksProvides detailed structural informationHighly sensitive to stereochemistry
Key Limitation Requires method development and a suitable chiral columnCan be complex to interpret; may require derivatizationInterpretation may require reference compounds or theoretical calculations

Conclusion: An Integrated Approach for Unambiguous Validation

The validation of the 15-hydroxy stereochemistry in 16,16-dimethyl prostaglandin analogs is a multifaceted challenge that often necessitates a combination of analytical techniques. Chiral HPLC stands out as the method of choice for routine enantiomeric purity assessment due to its high throughput and quantitative accuracy. NMR spectroscopy, particularly when coupled with chiral derivatizing agents, provides invaluable information for the initial assignment of stereochemistry. Circular dichroism offers a highly sensitive method for confirming the absolute configuration, especially when reference standards are available or when combined with computational predictions.

By understanding the strengths and limitations of each technique, researchers can devise a comprehensive and self-validating analytical strategy to ensure the stereochemical integrity of these potent and clinically significant molecules.

References

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • 13С NMR SPECTROSCOPY OF PROSTAGLANDINS as well as correct «Bruker» spectrometers in CDC1. (n.d.). Estonian Academy Publishers. Retrieved February 12, 2026, from [Link]

  • Effective Stereoselective Total Synthesis of 16,16-Dimethyl Prostaglandin E2. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2025, October 16). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Use of Circular Dichroism for Assigning Stereochemistry of Sphingosine and Other Long-Chain Bases. (n.d.). Columbia University. Retrieved February 12, 2026, from [Link]

  • Stereochemistry of natural products from vibrational circular dichroism. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. Retrieved February 12, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. (n.d.). NIH. Retrieved February 12, 2026, from [Link]

  • The effect of 16,16-dimethyl prostaglandin E2 on proliferation of an intestinal goblet cell line and its synthesis and secretion of mucin glycoproteins. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Lecture 13: Circular Dichroism Spectroscopy. (2021, January 11). YouTube. Retrieved February 12, 2026, from [Link]

  • Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. (2017, April 25). PMC. Retrieved February 12, 2026, from [Link]

  • Epigenetic Silencing of 15-Hydroxyprostaglandin Dehydrogenase by Histone Methyltransferase EHMT2/G9a in Cholangiocarcinoma. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • 15-PGDH inhibition promotes hematopoietic recovery and enhances HSC function during aging. (2025, April 17). bioRxiv. Retrieved February 12, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Quality Control Standards for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate Purity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Synthesis and Development Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a specialized organophosph...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a specialized organophosphorus reagent, likely utilized as a key intermediate in complex organic syntheses, such as the Horner-Wadsworth-Emmons reaction for creating specific carbon-carbon double bonds. In the high-stakes environment of drug development and precision chemical manufacturing, the purity of such a reagent is not a trivial metric; it is the bedrock of reproducibility, yield, and safety. The presence of impurities, which can include unreacted starting materials, side-reaction products, or degradation compounds, can lead to unpredictable reaction outcomes, the formation of unwanted adducts in a final active pharmaceutical ingredient (API), and potential toxicological risks.[1][2][3]

This guide provides an in-depth comparison of the primary analytical techniques for establishing the quality and purity of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate. We move beyond mere protocols to explain the scientific rationale behind method selection, empowering researchers to design and implement a robust, self-validating QC strategy.

Chapter 1: The Analyte and Its Potential Impurity Profile

Before selecting an analytical method, it is crucial to understand the target molecule and anticipate its potential impurities. Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate features a phosphonate ester and a ketone, making it a moderately polar, multifunctional compound. A common synthetic route, the Michaelis-Arbuzov reaction, would likely involve reacting an appropriate α-haloketone with a trialkyl phosphite.

Anticipated Impurities:

  • Starting Materials: Residual α-haloketone precursor or trialkyl phosphite.

  • By-products: Isomeric phosphonates or products from side reactions.

  • Degradation Products: Hydrolysis of the dimethyl phosphonate esters to the monomethyl or fully de-esterified phosphonic acid, particularly upon exposure to moisture or non-neutral pH.

A comprehensive QC strategy must be capable of separating and detecting these structurally similar and dissimilar compounds.

Chapter 2: A Comparative Overview of Core Analytical Techniques

No single technique provides a complete picture of a compound's purity. The most robust QC strategies integrate data from orthogonal methods—techniques that measure purity based on different chemical or physical principles. The three pillars of analysis for a compound like Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Definitive Structure Elucidation, Absolute Purity (qNMR)Quantitative Purity, Impurity SeparationSeparation of Volatile Impurities, Impurity Identification
Key Information Atomic connectivity, Stereochemistry, Molar RatiosRetention Time, Peak Area (% Purity), UV/CAD ResponseRetention Time, Mass-to-Charge Ratio (m/z), Fragmentation Pattern
Sensitivity Moderate (mg scale)High (µg to ng)Very High (ng to pg)
Sample Type Non-destructiveDestructiveDestructive
Key Advantage Unambiguous structural confirmation.[4][5]Excellent for non-volatile or thermally labile compounds.[6][7]High separation efficiency and definitive impurity identification.[8]
Primary Limitation Lower sensitivity for trace impurities.Co-elution possible; reference standards needed for identification.Potential for thermal degradation of the analyte.[6][9]

Chapter 3: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Choice: HPLC is the workhorse for purity analysis in the pharmaceutical industry, primarily because it separates compounds in the liquid phase at or near ambient temperature.[7] This is critical for multifunctional molecules like Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, which may be susceptible to degradation at the high temperatures used in GC.[6] A reversed-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity.

Detector Selection Rationale:

  • UV Detector: The ketone carbonyl group (C=O) provides a chromophore, allowing for detection by UV absorbance, typically around 210-230 nm.

  • Charged Aerosol Detector (CAD): For a more comprehensive impurity profile, a CAD is an excellent complementary detector. It responds to nearly all non-volatile analytes, including potential impurities that lack a UV chromophore, providing a more universal measure of mass.[10]

Experimental Protocol: HPLC-UV/CAD for Purity Determination
  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, UV/Vis Diode Array Detector (DAD), and Charged Aerosol Detector (CAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~20 mg of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 2 mg/mL stock. Dilute 1:10 in the same solvent for a working concentration of 0.2 mg/mL.

  • Detection:

    • DAD: 215 nm.

    • CAD: Settings as per manufacturer's recommendation.

  • System Suitability: A test injection should demonstrate a tailing factor between 0.9 and 1.5 for the main peak and a plate count of >5000.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh ~20 mg of Sample prep2 Dissolve in 10 mL Solvent (2 mg/mL Stock) prep1->prep2 prep3 Dilute 1:10 for Analysis (0.2 mg/mL) prep2->prep3 analysis1 Inject 5 µL into HPLC prep3->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 Detection via DAD & CAD analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Generate Report data2->data3

Caption: HPLC experimental workflow for purity analysis.

Chapter 4: Volatility Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Choice: GC-MS offers superior separation efficiency compared to HPLC and provides invaluable structural information from the mass spectra of eluted peaks.[8] This makes it exceptionally powerful for identifying unknown volatile or semi-volatile impurities. For Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, the key consideration is thermal stability. A related compound, Dimethyl (2-oxoheptyl)phosphonate, has a reported boiling point of 109 °C at 0.4 mmHg, suggesting that it is sufficiently volatile for GC analysis with a carefully optimized method that avoids excessive inlet or oven temperatures.[11]

Self-Validating System: The protocol must include an assessment of thermal degradation. This is achieved by comparing the peak shape and impurity profile at varying inlet temperatures. A sharp, symmetrical peak with a consistent impurity profile across a range of lower temperatures indicates the method is not inducing degradation.

Experimental Protocol: GC-MS for Volatile Impurity Profiling
  • Instrumentation: GC system equipped with a split/splitless inlet and coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (start here and evaluate lower temperatures like 220°C to test for degradation).

  • Injection Mode: Split 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of high-purity Ethyl Acetate.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify the main component peak. Analyze the mass spectra of any smaller peaks and compare them against libraries (e.g., NIST) and hypothesized impurity structures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve ~10 mg Sample in 1 mL Ethyl Acetate analysis1 Inject 1 µL into GC Inlet prep1->analysis1 analysis2 Separation on DB-5ms Column (Temperature Program) analysis1->analysis2 analysis3 Elute to Mass Spectrometer analysis2->analysis3 data1 Analyze Total Ion Chromatogram (TIC) analysis3->data1 data2 Extract Mass Spectra of Peaks data1->data2 data3 Identify Impurities via Library Search & Fragmentation data2->data3

Caption: GC-MS experimental workflow for impurity identification.

Chapter 5: Definitive Structural Confirmation by NMR Spectroscopy

Causality Behind Method Choice: NMR is the gold standard for unequivocal structure elucidation.[4][12] Unlike chromatographic techniques that rely on comparison to a reference, NMR directly probes the chemical environment of each atom in the molecule. For organophosphorus compounds, ³¹P NMR is an exceptionally powerful and straightforward experiment. The phosphorus-31 nucleus has 100% natural abundance and a spin of 1/2, resulting in sharp signals and a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom.[4][5]

Self-Validating System: A complete set of spectra (¹H, ¹³C, ³¹P) must be internally consistent. For example, the splitting observed in the proton spectrum due to coupling with phosphorus (²JPH or ³JPH) must correlate with the phosphorus signal, and carbon signals coupled to phosphorus (JPC) must also be present and consistent.[13] The absence of unassignable signals is a strong indicator of high purity.

Experimental Protocol: Multinuclear NMR for Structural Verification
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Look for characteristic signals for the heptyl chain, dimethyl groups, and the methylene group adjacent to the phosphonate, which will be split by the phosphorus nucleus.

    • ¹³C{¹H} NMR: Provides information on the carbon backbone. The carbons near the phosphorus atom will appear as doublets due to ¹JPC and ²JPC coupling.

    • ³¹P{¹H} NMR: This is the most direct probe. A pure sample should show a single sharp signal at a characteristic chemical shift for this type of phosphonate. Impurities containing phosphorus will appear as separate signals.

  • Data Analysis:

    • Confirm that all observed signals in the ¹H, ¹³C, and ³¹P spectra are consistent with the proposed structure of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate.

    • Integrate the ¹H NMR spectrum. The ratio of the integrals should match the number of protons in each part of the molecule.

    • Carefully examine the baseline for small peaks that could indicate impurities. A purity estimation can be made by comparing the integral of the main compound's signals to those of the impurities.

Chapter 6: A Unified and Logical QC Strategy

An effective QC program does not rely on a single measurement but follows a logical progression to build confidence in the material's quality.

QC_Strategy start New Batch of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate nmr_check NMR Analysis (¹H, ¹³C, ³¹P) start->nmr_check identity_pass Identity Confirmed? nmr_check->identity_pass hplc_check Quantitative HPLC-UV/CAD for Purity Assay identity_pass->hplc_check Yes fail Reject Batch & Investigate identity_pass->fail No purity_pass Purity ≥ 98.0%? hplc_check->purity_pass gcms_check GC-MS for Volatile & Organic Impurities purity_pass->gcms_check Yes purity_pass->fail No impurity_pass No Significant Impurities? gcms_check->impurity_pass pass Release Batch for Use impurity_pass->pass Yes impurity_pass->fail No

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

Executive Summary & Immediate Action Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) reagent, frequently employed in the synthesis of prostaglandins (e.g., Lubiprostone inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) reagent, frequently employed in the synthesis of prostaglandins (e.g., Lubiprostone intermediates) and terpenes. While not classified as acutely lethal (like sarin-series organophosphates), it poses significant irritation hazards (Skin/Eye Irrit. 2A) and environmental risks due to phosphorus content.

Strict Prohibition: Under no circumstances should this compound or its reaction byproducts be discharged into sanitary sewer systems. Phosphorus-containing organic compounds contribute to severe aquatic eutrophication and are regulated under strict effluent guidelines.

Emergency Response Card (Spill < 500 mL)
Parameter Action Directive
Immediate Isolation Isolate area for 10 meters. Ensure ventilation.
PPE Required Nitrile gloves (double gloved, min 0.11mm), Safety Goggles, Lab Coat.
Neutralization Absorb with vermiculite or sand. Do NOT use water initially (prevents spread).
Decontamination Wash surface with 10% Sodium Carbonate (

) solution, then water.
Waste Tagging Label as "Hazardous Waste - Organic Phosphonate - Irritant."

Chemical Profile & Hazard Identification

To handle waste effectively, you must understand the physicochemical properties driving the disposal logic.

  • Chemical Name: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

  • CAS Number: 36969-89-8 (Generic 2-oxoheptyl analog often used as reference for safety data; specific 3,3-dimethyl derivatives are often custom synthesized).

  • Functional Class:

    
    -Ketophosphonate / HWE Reagent.
    
  • Molecular Formula:

    
     (approximate for 3,3-dimethyl variant).
    
  • Physical State: Pale yellow viscous liquid.

Hazard Matrix
Hazard ClassGHS CategoryOperational Implication
Skin Irritation Cat 2 (H315)Direct contact causes dermatitis. Double-gloving recommended.
Eye Irritation Cat 2A (H319)Splash hazard.[1] Fume hood sash must be low.
Environmental Aquatic ChronicZero-discharge policy. Incineration required.
Reactivity Low/ModerateStable at RT. Reacts with strong bases (NaH, KHMDS) to form carbanions.

Operational Protocol: Waste Classification & Segregation

Effective disposal begins with segregation.[2] This compound contains phosphorus (P) but typically lacks halogens (Cl, Br, F), placing it in a specific incineration stream.

The "Why" Behind the Protocol

Incinerators require specific fuel blending. High-phosphorus waste can damage incinerator brickwork (refractory lining) via the formation of corrosive phosphorus pentoxide (


) ash. Therefore, it must be declared explicitly so the waste handler can blend it to dilute the phosphorus content.
Waste Stream Decision Tree

WasteSegregation Start Waste Material Source TypeCheck Is it Pure Reagent or Reaction Mixture? Start->TypeCheck Pure Pure / Expired Reagent TypeCheck->Pure Pure Mixture HWE Reaction Mixture TypeCheck->Mixture Crude Rxn LabelPure Label: Non-Halogenated Organic (Contains Organophosphorus) Pure->LabelPure PackPure Lab Pack (Vial in Drum) LabelPure->PackPure Quench Quench: Sat. NH4Cl or Dilute HCl Mixture->Quench PhaseSep Phase Separation Quench->PhaseSep Aqueous Aqueous Phase (Phosphate Salts) PhaseSep->Aqueous Organic Organic Phase (Product + Unreacted Phosphonate) PhaseSep->Organic CheckAq Check Local Regs: Can Phosphates go to drain? Aqueous->CheckAq CollectOrg Collect: Organic Solvent Waste (High BTU) Organic->CollectOrg Drain Drain (If permitted) CheckAq->Drain Yes (< limit) CollectAq Collect: Aqueous Waste CheckAq->CollectAq No (Strict)

Figure 1: Decision matrix for segregating organophosphonate waste streams. Note that while phosphate salts (byproducts) are less toxic, local regulations often cap daily phosphorus discharge limits.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure/Expired Reagent

Objective: Dispose of the bottle containing the concentrated chemical.

  • Container Inspection: Ensure the cap is tightly sealed. If the original container is compromised, transfer to a High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Constituents: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate (95%+)

    • Hazards: Irritant, Organophosphorus.[3]

  • Bulking: Do not pour this liquid into a general "Organic Solvents" carboy unless explicitly approved by your EHS officer. The preferred method is Lab Packing , where the small bottle is placed into a drum with absorbent material.

  • Disposal Code: Assign the waste profile code for "Non-Halogenated Organic Liquids" (often RCRA D001 if flammable solvents are present, or simply non-regulated chemical waste destined for incineration).

Scenario B: Disposal of HWE Reaction Mixtures

Objective: Safely handle the waste generated after the olefination reaction.

The Chemistry:




The waste stream contains the Dimethyl Phosphate Salt (water-soluble) and any Unreacted Phosphonate (organic soluble).

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Slowly add Saturated Ammonium Chloride (

      
      )  or 1M HCl . This neutralizes the strong base (e.g., NaH, LiHMDS) and protonates intermediates.
      
  • Extraction:

    • Extract the product with an organic solvent (EtOAc or DCM).

    • The Aqueous Layer: Contains the dimethyl phosphate byproduct.

    • The Organic Layer: Contains your product AND any unreacted phosphonate reagent.

  • Disposal of Layers:

    • Organic Layer (Post-Rotovap): The silica gel column waste and the waste solvent from the rotovap will contain the unreacted phosphonate. Collect in "Organic Waste - Non-Halogenated" (or Halogenated if DCM was used).

    • Aqueous Layer: Check facility permits. If <100g of phosphate, many industrial labs permit drain disposal with copious water (50:1 dilution). If strictly prohibited, collect in "Aqueous Chemical Waste."

Cleaning and Decontamination of Glassware

Phosphonates can leave oily, sticky residues that are difficult to remove with simple acetone rinses.

  • Base Bath: Soak glassware in a standard base bath (KOH/Isopropanol) for 2 hours. The high pH helps hydrolyze the phosphonate ester bonds, making them more water-soluble.

  • Acid Wash: Follow with a 1M HCl rinse to neutralize the base.

  • Solvent Rinse: Final rinse with Acetone or Ethanol.

  • Disposal: Collect the initial solvent rinses into the organic waste container.

Regulatory References & Grounding

This protocol adheres to standards set by the EPA (RCRA) and the National Research Council.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.

  • Sigma-Aldrich (Merck). Safety Data Sheet: Dimethyl (2-oxoheptyl)phosphonate. (Used as surrogate for hazard classification).[4]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.

Final Note from the Senior Scientist

"In HWE chemistry, the focus is often on the E/Z selectivity of the alkene product. However, the 'ghost' of the reaction is the phosphorus byproduct. By segregating this waste stream effectively, you prevent downstream damage to incinerators and ensure your lab remains compliant with zero-discharge environmental mandates. Treat the phosphonate with the same respect you treat the base used to deprotonate it."

Sources

Handling

A Senior Application Scientist's Guide to Handling Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate: A Comprehensive PPE and Safety Protocol

This document provides essential safety and handling protocols for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate. As a member of the organophosphorus compound family, this chemical and its structural analogs demand rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate. As a member of the organophosphorus compound family, this chemical and its structural analogs demand rigorous adherence to safety procedures to mitigate risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Adversary

Organophosphorus compounds are known for their potential to act as acetylcholinesterase inhibitors, a mechanism that can lead to neurotoxicity.[1][2] Therefore, exposure routes—dermal, inhalation, and ingestion—must be rigorously controlled. The primary hazards identified from analogous compounds are summarized below.

Table 1: Synthesized Hazard Profile from Structural Analogs

Hazard Class GHS Hazard Statement Rationale and Source
Acute Toxicity (Oral) H302: Harmful if swallowed Based on data for Dimethyl (2-oxoheptyl)phosphonate and its difluoro- analog.[3][4]
Skin Irritation H315: Causes skin irritation A consistent finding across related phosphonates, indicating the need for robust skin protection.[3][4][5]
Eye Irritation H319: Causes serious eye irritation Direct contact can lead to significant eye damage, mandating stringent eye protection.[3][4][6]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of aerosols or vapors can irritate the respiratory tract.[3][4]

| Mutagenicity (Suspected) | H341: Suspected of causing genetic defects | Noted for Dimethyl (2-oxoheptyl)phosphonate, warranting caution and minimization of exposure.[3] |

This synthesized data underscores that the primary risks associated with handling this compound are acute toxicity upon ingestion or inhalation, and severe irritation to the skin and eyes.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety plan in the established Hierarchy of Controls. PPE is the last line of defense; engineering and administrative controls are the primary barriers to exposure.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on personal protection.

For this compound, Engineering Controls are paramount. All handling of Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

Where engineering controls cannot eliminate exposure risk, a comprehensive PPE protocol is mandatory.

Respiratory Protection
  • Rationale: The potential for respiratory irritation and inhalation toxicity makes respiratory protection essential, especially when handling powders or creating solutions.[3][4]

  • Protocol:

    • Minimum Requirement: A half-mask dual-cartridge respirator equipped with organic vapor (OV) cartridges.[7][8]

    • Best Practice/Spill Response: A full-face dual-cartridge respirator with OV cartridges offers superior protection and shields the eyes and face simultaneously.

    • Fit Testing: All respirator users must be fit-tested annually as per OSHA requirements to ensure a proper seal.

    • Maintenance: Cartridges must be replaced on a schedule determined by your institution's chemical hygiene plan, or immediately if any odor is detected.[9]

Eye and Face Protection
  • Rationale: The classification as a serious eye irritant means that standard safety glasses are insufficient.[3][4][6]

  • Protocol:

    • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.

    • High-Risk Operations: When handling larger volumes (>50 mL) or during operations with a high splash potential, a face shield must be worn in addition to chemical splash goggles.[10]

Hand Protection
  • Rationale: Organophosphonates can be absorbed dermally. Preventing skin contact is critical to avoid local irritation and potential systemic toxicity.[7][11]

  • Protocol:

    • Glove Type: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or immersion, consult a glove compatibility chart for heavier-duty options like butyl rubber.

    • Never Use: Latex, cotton, or leather gloves offer no protection against this class of chemical.[7][12]

    • Double Gloving: Wear two pairs of nitrile gloves when handling concentrated material or large quantities. This provides a buffer in case the outer glove is compromised.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

Body Protection
  • Rationale: Protects personal clothing and underlying skin from drips and splashes.

  • Protocol:

    • Standard Use: A buttoned, long-sleeved laboratory coat is the minimum requirement.

    • Splash Hazard: For transfers of significant volumes or in spill scenarios, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber or Tyvek.[7][10]

    • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat / Apron D2 2. Respirator D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (Last) D3->D4 F1 1. Gloves (First) F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Apron F2->F3 F4 4. Respirator (Last) F3->F4

Caption: Follow the correct sequence for donning and doffing PPE to prevent contamination.

Decontamination and Disposal Plan

Personnel Decontamination
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek immediate medical attention.[4][5]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Ingestion or Inhalation: Move the individual to fresh air. Seek immediate medical attention. Do not induce vomiting.[5]

Equipment and Waste Disposal
  • PPE Disposal: All disposable PPE (gloves, Tyvek suits) used while handling this compound must be considered hazardous waste. Place it in a designated, sealed, and labeled hazardous waste container immediately after doffing.[5][9]

  • Reusable PPE: Reusable items like face shields and respirators must be decontaminated according to manufacturer instructions after each use.

  • Chemical Waste: Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate and any materials it contacts (e.g., pipette tips, contaminated paper towels) must be disposed of as hazardous chemical waste.[13]

    • Use a designated, properly labeled hazardous waste container.

    • The label must include the words "HAZARDOUS WASTE," the full chemical name, and the approximate concentration.[13]

    • Never mix this waste with other waste streams.[13]

References

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applic
  • DIMETHYL PHOSPHON
  • Dimethyl (2-oxoheptyl)
  • Dimethyl (3,3-difluoro-2-oxoheptyl)
  • SAFETY DATA SHEET for Dimethyl (1-diazo-2-oxopropyl)
  • Dimethyl 2-oxoheptylphosphon
  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension.
  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
  • Personal Protective Equipment for Pesticide Handlers. US EPA.
  • Occupational Exposure Limits for 30 Organophosphate Pesticides Based on Inhibition of Red Blood Cell Acetylcholinesterase. PubMed.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET for Dimethyl methylphosphon
  • Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences.
  • Dimethyl (3,3-difluoro-2-oxoheptyl)
  • Chemical Hazards and Toxic Substances - Standards.
  • Organophosphate/Carbam
  • Organophosphate Toxicity.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Are you ready for an OSHA inspection in your pesticide department…?

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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